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  • Product: 2-(Hydrazinylmethyl)pyridine
  • CAS: 7112-37-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-(Hydrazinylmethyl)pyridine

Topic: Synthesis and Characterization of 2-(Hydrazinylmethyl)pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Utility 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 2-(Hydrazinylmethyl)pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Utility

2-(Hydrazinylmethyl)pyridine (also known as 2-picolylhydrazine) is a critical bifunctional intermediate in medicinal chemistry and coordination complex design. Unlike its isomer 2-hydrazinopyridine (where hydrazine is directly attached to the aromatic ring), the methylene bridge in this molecule imparts unique flexibility and nucleophilic character, making it an ideal precursor for:

  • Schiff Base Ligands: For transition metal catalysis and metallodrugs.

  • Heterocyclic Construction: Synthesis of triazolopyridines and other fused systems.

  • Fragment-Based Drug Discovery (FBDD): As a "warhead" linker for targeting carbonyl-containing cofactors.

This guide provides a validated, scalable protocol for its synthesis, emphasizing the control of alkylation selectivity—the primary challenge in producing high-purity hydrazine derivatives.

Retrosynthetic Analysis & Pathway Design

The primary synthetic challenge is preventing poly-alkylation . The amino group of the product is more nucleophilic than the hydrazine starting material, leading to the formation of the symmetrical byproduct N,N'-bis(2-pyridylmethyl)hydrazine if stoichiometry is not strictly controlled.

Selected Route: Nucleophilic substitution of 2-(chloromethyl)pyridine with a large excess of hydrazine hydrate.

Reaction Scheme

ReactionScheme Start 2-Pyridinemethanol (Starting Material) Step1 Chlorination (SOCl2) Start->Step1 0°C -> Reflux Inter 2-(Chloromethyl)pyridine Hydrochloride Step1->Inter - SO2, - HCl Step2 Hydrazinolysis (N2H4·H2O, 10 eq) Inter->Step2 EtOH, Reflux Product 2-(Hydrazinylmethyl)pyridine (Target) Step2->Product - N2H4·HCl

Figure 1: Synthetic pathway designed to maximize mono-alkylation yield.

Experimental Protocol

Phase 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

Note: This intermediate is hygroscopic and a potent vesicant. Handle with extreme care.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a CaCl2 drying tube.

  • Reagent Charging: Charge Thionyl Chloride (SOCl2) (300 mL, ~4.0 eq) into the flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve 2-pyridinemethanol (100 g, 0.92 mol) in a minimal amount of dry dichloromethane (DCM) or add neat if liquid. Add dropwise to the SOCl2 over 2 hours. Caution: Exothermic reaction with gas evolution (SO2, HCl).

  • Reaction: Once addition is complete, remove the ice bath and heat to reflux (75-80°C) for 1-2 hours.

  • Workup: Evaporate excess SOCl2 under reduced pressure. The residue is a solid hydrochloride salt.

  • Purification: Wash the solid with dry diethyl ether to remove non-polar impurities. Dry under vacuum.[1]

    • Yield: Quantitative (~100%).

    • Appearance: White to off-white crystalline solid.

Phase 2: Synthesis of 2-(Hydrazinylmethyl)pyridine

Critical Control Point: Use a large excess of hydrazine to favor mono-substitution.

  • Reagent Prep: In a 1 L flask, prepare a solution of Hydrazine Hydrate (80% or 100%) (10 equivalents relative to the chloride). Dilute with Ethanol (1:1 v/v).

  • Addition: Dissolve the 2-(chloromethyl)pyridine hydrochloride from Phase 1 in Ethanol (warm if necessary). Add this solution slowly dropwise to the stirring hydrazine solution at room temperature.

    • Why reverse addition? Adding the chloride to the hydrazine ensures the concentration of hydrazine is always locally high, suppressing dimer formation.

  • Reaction: Heat the mixture to mild reflux (78°C) for 3-4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature.

    • Evaporate the solvent and excess hydrazine under reduced pressure. Note: Use a high-efficiency trap; hydrazine is toxic.

    • The residue contains the product and hydrazine hydrochloride.

    • Basify with 10% NaOH solution to pH > 12.

    • Extract exhaustively with Chloroform or DCM (3 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Product Form: Yellowish oil (free base). It is often converted to the dihydrochloride salt for long-term storage by adding HCl in dioxane/ether.

Characterization Data

The following spectral data confirms the structure and purity of the free base.

Technique Parameter Observed Data Interpretation
1H NMR Solvent CDCl3 (7.26 ppm)
δ 8.55 Doublet (1H)Pyridine H-6 (Ortho to N)
δ 7.65 Triplet of doublets (1H)Pyridine H-4 (Para)
δ 7.32 Doublet (1H)Pyridine H-3 (Meta)
δ 7.18 Triplet (1H)Pyridine H-5 (Meta)
δ 3.95 Singlet (2H)Py-CH2-NH (Diagnostic Peak)
δ 3.0-3.5 Broad Singlet (3H)-NH-NH2 (Exchangeable)
13C NMR Solvent CDCl3 (77.16 ppm)
δ 159.2 Quaternary CPyridine C-2 (Ipso)
δ 149.1 CHPyridine C-6
δ 136.5 CHPyridine C-4
δ 122.3 CHPyridine C-3
δ 121.8 CHPyridine C-5
δ 57.4 CH2Methylene Bridge
Physical State Oil (Free Base)Hygroscopic solid (2HCl salt)

Critical Safety & Handling Protocols

Hydrazine Management

Hydrazine hydrate is a known carcinogen, highly toxic, and unstable.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Waste Disposal: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal to destroy the hydrazine.

  • PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited protection against hydrazine permeation.

Stability of the Product
  • Free Base: The free base is prone to air oxidation (turning dark brown) and should be used immediately or stored under Nitrogen/Argon at -20°C.

  • Dihydrochloride Salt: Highly stable. Recommended form for storage. CAS: 5324-23-2 .

References

  • Synthesis of 2-chloromethylpyridine hydrochloride

    • Source: ChemicalBook / EP P
    • Protocol Validation: 2-pyridinylmethanol reaction with thionyl chloride is the industry standard for quantit
  • Hydrazine Alkylation Methodologies

    • Source: GuideChem / P
    • Context: Discusses the necessity of excess hydrazine ratios (1:1.5 to 1:10)
  • Safety Data (Hydrazine & Pyridines)

    • Source: Jubilant Ingrevia MSDS.
    • Context: Handling protocols for pyridine-methanol precursors and hydrazine toxicity.

Sources

Exploratory

2-(Hydrazinylmethyl)pyridine: A Technical Monograph on Physicochemical Properties and Synthetic Utility

Executive Summary 2-(Hydrazinylmethyl)pyridine (also known as 2-picolylhydrazine or 2-pyridylmethylhydrazine) represents a "privileged scaffold" in the fields of coordination chemistry and medicinal research. Distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydrazinylmethyl)pyridine (also known as 2-picolylhydrazine or 2-pyridylmethylhydrazine) represents a "privileged scaffold" in the fields of coordination chemistry and medicinal research. Distinguishable from its isomer 2-hydrazinopyridine by the presence of a methylene bridge (


), this compound offers unique steric flexibility and chelating geometry. It serves as a critical precursor for tridentate Schiff base ligands, enabling the stabilization of transition metals (Fe, Cu, Zn, Ni) in high-oxidation states and facilitating the development of bioactive metallo-drugs. This guide analyzes its physicochemical profile, synthetic pathways, and application as a building block for antileishmanial and antimicrobial agents.

Chemical Identity & Molecular Architecture

The molecule consists of a pyridine ring substituted at the ortho (2-) position with a hydrazinylmethyl group.[1] The methylene bridge effectively decouples the electronic conjugation between the pyridine ring and the hydrazine moiety, altering its basicity and coordination bite angle compared to direct hydrazine analogs.

Parameter Details
IUPAC Name 2-(Hydrazinylmethyl)pyridine
Common Synonyms 2-Picolylhydrazine; 2-Pyridylmethylhydrazine; Pyridin-2-ylmethylhydrazine
CAS Number Free Base: Not widely listed (often in situ)Dihydrochloride: 89729-00-0Hydrochloride: 237064-55-0
Molecular Formula

SMILES NNCc1ccccn1
InChI Key NWELCUKYUCBVKK-UHFFFAOYSA-N (Analogous base structure)
Structural Significance
  • Bidentate Chelation: The pyridine nitrogen (

    
    ) and the terminal hydrazine nitrogen (
    
    
    
    ) form a stable 5-membered chelate ring upon metal coordination.
  • Tautomeric Stability: Unlike 2-hydrazinopyridine, which can undergo azo-hydrazone tautomerism, the methylene bridge locks 2-(hydrazinylmethyl)pyridine in the hydrazine form, simplifying its reactivity profile.

Physicochemical Profile

The physicochemical behavior of 2-(hydrazinylmethyl)pyridine is dominated by its basicity and polarity. The presence of three nitrogen atoms creates a multi-step protonation equilibrium.

Core Properties Table[4]
PropertyValue / CharacteristicContext
Molecular Weight 123.16 g/mol Free base
Molecular Weight 196.08 g/mol Dihydrochloride salt (commercial form)
Physical State Viscous oil / Low-melting solidFree base (Hygroscopic)
Melting Point 180–182 °CHydrochloride salt [1]
Solubility High (Water, Methanol, Ethanol)Polar nature due to H-bond donors/acceptors
Lipophilicity (LogP) ~ -0.5 to 0.1 (Estimated)Highly hydrophilic; requires derivatization for cell permeability
pKa (Estimated)

(Pyridine N)

(Hydrazine N)
Acts as a diprotic base in aqueous solution
Stability Air-sensitive (Free base)Susceptible to oxidation; store under inert gas (Ar/N2)
Spectral Characteristics
  • UV-Vis: Absorptions typical of the pyridine ring (

    
    ) around 260 nm. The hydrazine group does not significantly conjugate with the ring.
    
  • 1H NMR (DMSO-d6):

    • Pyridine protons:

      
       8.5 (d), 7.8 (t), 7.4 (d), 7.2 (t) ppm.
      
    • Methylene bridge (

      
      ): Singlet at 
      
      
      
      ~3.8–4.0 ppm.
    • Hydrazine protons (

      
      ): Broad singlets, exchangeable with 
      
      
      
      .

Synthesis & Production Protocols

The synthesis relies on the nucleophilic substitution of a leaving group on the 2-methylpyridine scaffold. The most robust route utilizes 2-(chloromethyl)pyridine as the electrophile.

Experimental Protocol: Nucleophilic Substitution

Reagents:

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Hydrazine hydrate (Excess, typically 5.0–10.0 eq)

  • Solvent: Ethanol or Methanol (Absolute)

Methodology:

  • Preparation: Dissolve hydrazine hydrate in absolute ethanol. The excess hydrazine acts as both the nucleophile and the base to neutralize the HCl salt.

  • Addition: Add a solution of 2-(chloromethyl)pyridine hydrochloride dropwise to the hydrazine solution at

    
    . Critical: Slow addition into excess hydrazine prevents the formation of the bis-alkylated byproduct (di-2-picolylhydrazine).
    
  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Evaporate the solvent and excess hydrazine under reduced pressure.

    • Basify the residue with NaOH (aq) to pH > 12 to liberate the free base.

    • Extract with Chloroform or DCM.[2]

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Vacuum distillation (for oil) or recrystallization of the hydrochloride salt from Ethanol/Ether.

Synthesis Workflow Diagram

SynthesisPath Start 2-(Chloromethyl)pyridine Hydrochloride Process Reflux (EtOH) 4-6 Hours Start->Process + Reagent Reagent Hydrazine Hydrate (Excess 10 eq) Reagent->Process Intermediate Reaction Mixture (Mono + Bis products) Process->Intermediate Workup Basify (NaOH) Extract (DCM) Intermediate->Workup Remove excess N2H4 Product 2-(Hydrazinylmethyl)pyridine (Free Base) Workup->Product Yield ~70-80%

Figure 1: Synthetic pathway for 2-(hydrazinylmethyl)pyridine via nucleophilic substitution.

Reactivity & Ligand Chemistry

The primary utility of 2-(hydrazinylmethyl)pyridine lies in its ability to condense with carbonyl compounds to form Schiff base ligands . These ligands are "privileged" because they can coordinate metal ions in multiple geometries (octahedral, square planar).

Schiff Base Formation (Condensation)
  • Reaction:

    
    
    
  • Mechanism: Acid-catalyzed nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Resulting Ligands:

    • NNO Donor Set: When condensed with salicylaldehyde.

    • NNN Donor Set: When condensed with 2-acetylpyridine or pyridine-2-carboxaldehyde.

Coordination Modes

Upon deprotonation of the hydrazone nitrogen (in the complex), the ligand becomes anionic, stabilizing higher oxidation states of metals (e.g.,


, 

).

Coordination cluster_mode Chelation Effect Ligand 2-(Hydrazinylmethyl)pyridine Derivative (Hydrazone) Complex Octahedral Complex [M(L)2]n+ Ligand->Complex N(py) coordination Ligand->Complex Imine-N coordination Ligand->Complex Phenolic-O (if present) Metal Metal Ion (Fe, Zn, Cu) Metal->Complex

Figure 2: Coordination logic for hydrazone derivatives binding to transition metals.

Biological & Pharmaceutical Relevance[8][9][10]

Research indicates that 2-(hydrazinylmethyl)pyridine derivatives possess significant pharmacological potential, particularly when the hydrazine moiety is functionalized.

Therapeutic Applications
  • Antileishmanial Activity: Hydrazone derivatives have shown potent activity against Leishmania amazonensis. The mechanism involves mitochondrial depolarization and the accumulation of Reactive Oxygen Species (ROS) within the parasite [2].[3]

  • Antimicrobial Agents: Pyrazoline derivatives synthesized from this scaffold exhibit broad-spectrum antibacterial activity against S. aureus and E. coli.

  • Enzyme Inhibition: The scaffold serves as a mimic for substrate binding in certain metalloenzymes, acting as a competitive inhibitor due to its metal-chelating ability.

Safety & Handling

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[4]

Handling Protocols:

  • Inhalation: Use only in a chemical fume hood. The free base has a characteristic amine odor and can irritate mucous membranes.

  • Storage: Hygroscopic. Store under nitrogen or argon at 2–8°C. The hydrochloride salt is stable at room temperature but should be kept desiccated.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as hydrazines can react violently.

References

  • Biosynce. (n.d.). 2-(Hydrazinylmethyl)pyridine Hydrochloride Properties. Retrieved from

  • National Institutes of Health (PubMed). (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives. Retrieved from

  • Asian Journal of Chemistry. (2025). Synthesis of new bioactive compounds from 2-chloro-5-(hydrazinylmethyl)pyridine. Retrieved from

  • ChemicalBook. (2024). 2-(Chloromethyl)pyridine hydrochloride Synthesis and Properties. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from

Sources

Foundational

Technical Guide: 2-(Hydrazinylmethyl)pyridine Dihydrochloride (CAS 89729-00-0)

Topic: Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-(Hydrazinylmethyl)pyridine dihydrochloride (CAS 89729-00-0) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-(Hydrazinylmethyl)pyridine dihydrochloride (CAS 89729-00-0) serves as a critical heterocyclic building block in modern medicinal chemistry and coordination complex synthesis. Characterized by a pyridine ring substituted at the 2-position with a hydrazine moiety, this compound acts as a versatile "linker" scaffold. Its primary utility lies in its nucleophilic hydrazine tail, which readily condenses with electrophiles (aldehydes/ketones) to form Schiff bases (hydrazones) or undergoes oxidative cyclization to yield fused heterocyclic systems such as [1,2,4]triazolo[4,3-a]pyridines .

This guide provides a comprehensive technical analysis of the compound’s structural properties, synthetic pathways, and experimental applications, designed for scientists requiring high-fidelity data for protocol development.

Chemical Identity & Structural Analysis

The compound exists as a dihydrochloride salt, enhancing its stability and water solubility compared to the free base, which is prone to oxidation and decomposition.

Nomenclature & Identifiers
Parameter Details
CAS Number 89729-00-0
IUPAC Name 2-(Hydrazinylmethyl)pyridine dihydrochloride
Common Synonyms 2-Picolylhydrazine dihydrochloride; 2-(Hydrazinomethyl)pyridine 2HCl
Molecular Formula C₆H₁₁Cl₂N₃ (Salt) / C₆H₉N₃ (Free Base)
Molecular Weight 196.08 g/mol (Dihydrochloride)
SMILES Cl.Cl.NNCC1=NC=CC=C1
InChI Key OFROHJQGNPWPHL-UHFFFAOYSA-N
Structural Characteristics

The molecule features two distinct functional domains:

  • Pyridine Ring: Acts as an electron-withdrawing aromatic system and a monodentate ligand site (N-donor).

  • Hydrazinylmethyl Group: A flexible alkyl spacer ending in a nucleophilic hydrazine (-NH-NH₂) group. This "tail" is the primary site of reactivity for condensation reactions.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and formulation.

Property Value / Description Significance
Appearance White to light yellow crystalline solidVisual purity indicator; yellowing suggests oxidation.
Solubility High in Water, Methanol; Low in non-polar solventsSalt form dictates polar solvent usage for reactions.
Melting Point >200°C (Decomposes)High lattice energy typical of dihydrochloride salts.
Hygroscopicity Moderate to HighRequires storage under inert atmosphere (Ar/N₂) to prevent hydrolysis/clumping.
pKa (Predicted) ~3.5 (Pyridine N), ~8.0 (Hydrazine)Dictates pH control during nucleophilic attacks; free base liberation requires pH > 9.

Synthesis & Manufacturing Routes

The synthesis of CAS 89729-00-0 relies on nucleophilic substitution. A critical challenge in this pathway is preventing bis-alkylation, where the hydrazine molecule attacks two pyridine precursors.

Synthetic Pathway (Batch & Flow)

The standard industrial route involves the reaction of 2-(Chloromethyl)pyridine hydrochloride with an excess of Hydrazine Hydrate .

  • Reagents: 2-(Chloromethyl)pyridine HCl, Hydrazine Hydrate (excess).

  • Solvent: Ethanol or Water.[1]

  • Conditions: Reflux (Batch) or High-Temperature/Short-Residence Time (Flow).

Expert Insight: Using a large excess of hydrazine (5–10 equivalents) is non-negotiable to favor the mono-substituted product over the symmetric bis-picolyl hydrazine impurity.

Visualization of Synthesis Route

The following diagram illustrates the transformation from the chloromethyl precursor to the final dihydrochloride salt.

SynthesisRoute Precursor 2-(Chloromethyl)pyridine (Electrophile) Intermediate Transition State (SN2 Attack) Precursor->Intermediate + Hydrazine (Excess) Reagent Hydrazine Hydrate (Nucleophile - Excess) Reagent->Intermediate Product 2-(Hydrazinylmethyl)pyridine Dihydrochloride (CAS 89729-00-0) Intermediate->Product HCl Stabilization Impurity Bis-picolyl hydrazine (Impurity) Intermediate->Impurity Low Hydrazine Ratio

Figure 1: Synthetic pathway prioritizing mono-substitution via excess hydrazine.

Reactivity & Applications: The "Linker" Mechanism

CAS 89729-00-0 is rarely the final drug; it is a pharmacophore generator . Its primary application is in synthesizing Schiff base ligands and Fused Heterocycles .

Mechanism: Formation of Triazolopyridines

One of the most valuable applications is the synthesis of [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in various kinase inhibitors and anxiolytics.

  • Condensation: The hydrazine reacts with an aldehyde to form a hydrazone.

  • Oxidative Cyclization: An oxidant (e.g., Iodobenzene diacetate or Chloramine-T) facilitates intramolecular cyclization, fusing the triazole ring onto the pyridine.

Visualization of Reaction Pathway

ReactionMechanism Start CAS 89729-00-0 (Free Base) Hydrazone Schiff Base Intermediate (Hydrazone) Start->Hydrazone Condensation (-H2O) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Hydrazone Cyclization Oxidative Cyclization (e.g., PhI(OAc)2) Hydrazone->Cyclization Final [1,2,4]Triazolo[4,3-a]pyridine Scaffold Cyclization->Final Ring Fusion

Figure 2: Conversion of CAS 89729-00-0 into bioactive triazolopyridine scaffolds.

Biological Implications[3][4][5][6]
  • Metallodrugs: The hydrazone derivatives act as tridentate ligands (N-N-N or N-N-O), chelating transition metals (Cu, Zn, Fe). These complexes often exhibit enhanced antimicrobial and anticancer activity compared to the free ligand due to increased lipophilicity and DNA binding affinity.

  • Enzyme Inhibition: Derivatives have been explored as inhibitors for metalloenzymes (e.g., urease) and as intermediates for HIV integrase inhibitors.

Experimental Protocols

Standard Synthesis of Hydrazone Derivatives

This protocol describes the conversion of CAS 89729-00-0 into a Schiff base ligand.

  • Preparation of Free Base: Dissolve 1.0 eq of CAS 89729-00-0 in minimal water. Neutralize with 2.2 eq of NaOH or Na₂CO₃. Extract with CHCl₃ or use directly in buffered alcoholic solution.

  • Condensation:

    • Add the neutralized solution to a flask containing 1.0 eq of the desired aldehyde in Ethanol (EtOH).

    • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool to room temperature. The hydrazone product typically precipitates. Filter, wash with cold EtOH, and recrystallize from EtOH/DMF.

Handling & Storage
  • Storage: Store at 2-8°C under Argon. The dihydrochloride is hygroscopic; exposure to moisture leads to sticky clumps and potential hydrolysis.

  • Stability: Stable in solid state. In solution, the free base oxidizes slowly in air to form azo compounds.

Safety & Toxicology (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H314: Causes severe skin burns and eye damage (due to HCl acidity and hydrazine nature).

    • H317: May cause an allergic skin reaction.

  • Specific Toxicity: Hydrazine derivatives are potential carcinogens and mutagens. Handle exclusively in a fume hood.

  • Incompatibility: Strong oxidizing agents, strong bases, and alkali metals.

References

  • Preparation of 2-Chloromethylpyridine (Precursor)

    • Ash, M. L., & Pews, R. G. (1981).[2] "The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide". Journal of Heterocyclic Chemistry.

  • Synthesis of Triazolopyridines from Hydrazinylmethylpyridine

    • Organic Syntheses.[3] "Synthesis of Triazolopyridines via Oxidative Cyclization of Hydrazones".

  • Flow Chemistry Synthesis of Hydrazine Derivatives

    • Asian Publication Corporation.
  • Biological Activity of Pyridine Schiff Bases

    • ResearchGate.[4] "Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases".

  • Chemical Identity & Properties

    • PubChem Compound Summary for 2-(Chloromethyl)

Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(Hydrazinylmethyl)pyridine

Preamble: A Proactive Approach to Stability in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory chec...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Approach to Stability in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkpoint but a cornerstone of a successful therapeutic program. For molecules such as 2-(Hydrazinylmethyl)pyridine, a versatile building block in medicinal chemistry, this understanding is paramount. The presence of a reactive hydrazine moiety directly attached to a pyridine scaffold presents unique stability challenges that, if not thoroughly characterized, can lead to unforeseen roadblocks in late-stage development. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the potential stability and degradation pathways of 2-(Hydrazinylmethyl)pyridine. Eschewing a rigid template, this document is structured to logically unfold the stability profile of this molecule, from its fundamental physicochemical properties to its likely degradation mechanisms under various stress conditions. The insights and protocols herein are designed to be self-validating, empowering you to proactively de-risk your development programs and build a robust data package for regulatory submissions.

Physicochemical Properties and Inherent Stability Considerations

Before delving into degradation pathways, it is crucial to consider the inherent physicochemical properties of 2-(Hydrazinylmethyl)pyridine that will govern its stability.

PropertyValue/InformationImplication for Stability
Molecular FormulaC₆H₉N₃High nitrogen content suggests potential for multiple sites of interaction and degradation.
Molecular Weight123.16 g/mol
pKa (predicted)Pyridine N: ~5.2, Hydrazine Ns: ~7.5-8.5The basicity of the nitrogen atoms will influence solubility and reactivity under different pH conditions. The hydrazine nitrogens are more basic than the pyridine nitrogen.
AppearanceLikely a liquid or low-melting solidPhysical form will impact handling and storage requirements.
SolubilityExpected to be water-soluble, especially in acidic conditionsGood aqueous solubility can facilitate hydrolytic degradation.

The key structural features that dictate the stability of 2-(Hydrazinylmethyl)pyridine are the pyridine ring and the hydrazinylmethyl side chain. The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of the adjacent methylene and hydrazine groups. The hydrazine moiety is a strong nucleophile and is susceptible to oxidation. The interplay between these two functional groups will be a recurring theme in the following discussion of degradation pathways.

Hypothesized Degradation Pathways of 2-(Hydrazinylmethyl)pyridine

In the absence of specific literature on the degradation of 2-(Hydrazinylmethyl)pyridine, we can predict the most probable degradation pathways based on the known chemistry of its constituent functional groups. These pathways are crucial for designing forced degradation studies and for identifying potential degradants.

Oxidative Degradation: The Achilles' Heel of the Hydrazine Moiety

The hydrazine group is highly susceptible to oxidation, making this the most likely degradation pathway. The oxidation can proceed through several stages, leading to a variety of degradation products.

Mechanism: Oxidation can be initiated by atmospheric oxygen, residual peroxides in excipients, or intentional exposure to oxidizing agents like hydrogen peroxide. The initial step is likely the formation of a diazene intermediate, which is unstable and can undergo further reactions.

Potential Degradation Products:

  • 2-Picolinaldehyde: Oxidation of the hydrazine to a diazene followed by hydrolysis would lead to the formation of 2-picolinaldehyde.

  • 2-Picolinic Acid: Further oxidation of 2-picolinaldehyde would yield 2-picolinic acid.

  • Pyridine-2-methanol: Reductive cleavage of the N-N bond is a possibility under certain oxidative conditions, though less common.

  • Dimerization Products: Radical intermediates formed during oxidation could lead to the formation of dimers.

Oxidative Degradation 2-(Hydrazinylmethyl)pyridine 2-(Hydrazinylmethyl)pyridine Diazene Intermediate Diazene Intermediate 2-(Hydrazinylmethyl)pyridine->Diazene Intermediate [O] 2-Picolinaldehyde 2-Picolinaldehyde Diazene Intermediate->2-Picolinaldehyde H₂O 2-Picolinic Acid 2-Picolinic Acid 2-Picolinaldehyde->2-Picolinic Acid [O] Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Oxidative Thermal Thermal Photolytic Photolytic HPLC-UV/DAD HPLC-UV/DAD Acid Hydrolysis->HPLC-UV/DAD Base Hydrolysis->HPLC-UV/DAD Oxidative->HPLC-UV/DAD Thermal->HPLC-UV/DAD Photolytic->HPLC-UV/DAD LC-MS/MS LC-MS/MS HPLC-UV/DAD->LC-MS/MS Structure Elucidation Structure Elucidation LC-MS/MS->Structure Elucidation

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

Materials:

  • 2-(Hydrazinylmethyl)pyridine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (for mobile phase)

  • Class A volumetric flasks, pipettes, and autosampler vials

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Hydrazinylmethyl)pyridine in a suitable solvent (e.g., water or 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of 2-(Hydrazinylmethyl)pyridine in a stability chamber at 70°C for 7 days.

    • Prepare a solution of the stressed solid for analysis.

    • For solution thermal stress, heat the stock solution at 70°C for 7 days.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [1] * A control sample should be protected from light.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. [2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for stability studies.

Suggested Starting HPLC Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic acid in waterProvides good peak shape for basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 30 minutesA broad gradient is a good starting point to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible chromatography.
Detection UV at 254 nm and 270 nmPyridine derivatives typically have strong UV absorbance in this range. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µL

Causality Behind Experimental Choices: The use of a C18 column provides a versatile stationary phase for separating the parent compound and its potential degradation products, which will have a range of polarities. A gradient elution is necessary to ensure that both early-eluting polar degradants and potentially more retained non-polar species are effectively separated and eluted within a reasonable run time. The acidic mobile phase (0.1% formic acid) is crucial for protonating the basic nitrogen atoms in 2-(Hydrazinylmethyl)pyridine and its degradants, which leads to better peak shape and reproducibility. A PDA detector is essential for a stability-indicating method as it allows for the assessment of peak purity, ensuring that what appears to be a single peak is not co-eluting with a degradant.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown degradation products, LC-MS is an indispensable tool.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system is ideal.

Analysis:

  • Obtain the accurate mass of the parent compound and any degradation products.

  • Use the accurate mass to propose elemental compositions.

  • Perform MS/MS fragmentation studies to obtain structural information about the degradants. By comparing the fragmentation pattern of a degradant to that of the parent compound, the site of modification can often be determined.

Conclusion: A Roadmap to Stability Understanding

This technical guide provides a comprehensive framework for investigating the stability and degradation pathways of 2-(Hydrazinylmethyl)pyridine. While direct experimental data for this specific molecule is not yet widely available, a thorough understanding of the chemistry of its constituent pyridine and hydrazine moieties allows for the rational prediction of its stability liabilities. The major anticipated degradation pathways are oxidation of the hydrazine side chain and, to a lesser extent, photolytic and thermal degradation.

The provided protocols for forced degradation studies and the starting points for analytical method development offer a practical roadmap for researchers to generate a robust stability data package. By proactively investigating the stability of 2-(Hydrazinylmethyl)pyridine, drug development professionals can mitigate risks, ensure product quality and safety, and accelerate the journey from discovery to the clinic.

References

  • Chen, G., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(30), 10354-10361. Available from: [Link]

  • Reddy, G. V., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134. Available from: [Link]

  • Aylward, J. B. (1969). Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1665. Available from: [Link]

  • S. G. D. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(11), 5057-5137. Available from: [Link]

  • Moctezuma, E., et al. (2012). Photocatalytic degradation of pyridine in water solution using ZnO as an alternative catalyst to TiO2. Revista Mexicana de Ingeniería Química, 11(1), 125-133. Available from: [Link]

  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Lucien, H. W. (1960). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Available from: [Link]

  • Fang, M. M., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Journal of Hazardous Materials, 201-202, 240-245. Available from: [Link]

  • Vaddeswaram, G., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1146-1154. Available from: [Link]

  • Pharma Beginners. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Beginners. Available from: [Link]

  • European Medicines Agency. (2003). ICH guideline Q1A (R2) on stability testing of new drug substances and products. European Medicines Agency. Available from: [Link]

  • Vaddeswaram, G., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Available from: [Link]

  • Mosher, H. S., & Bailey, F. W. (1953). PYRIDINE AND ITS DERIVATIVES. Reilly Tar & Chemical Corporation. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Reductions with Hydrazine. Organic Chemistry Data. Available from: [Link]

  • Lucien, H. W. (1960). Thermal Decomposition of Hydrazine. Industrial & Engineering Chemistry Chemical & Engineering Data Series, 5(2), 125-128. Available from: [Link]

  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Available from: [Link]

  • The Organic Chemistry Tutor. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. Available from: [Link]

  • Pharma Approach. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Pharma Approach. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Krivolutskaya, Z. R., et al. (2023). U(VI) hydrazinates: structural and thermal decomposition features. RSC Advances, 13(20), 13645-13653. Available from: [Link]

  • Tzankova, P., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 137-143. Available from: [Link]

  • Fang, M. M., et al. (2012). Biodegradation of pyridine under UV irradiation. Huan Jing Ke Xue, 33(2), 488-494. Available from: [Link]

  • Talik, Z., & Plazek, E. (1959). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 24(11), 1686-1688. Available from: [Link]

  • Quora. (2020). What happens when aldehyde reacts with hydrazine?. Quora. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-10. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. Available from: [Link]

  • Capela, M. V., & Ribeiro, L. F. (2015). Kinetic parameters for thermal decomposition of hydrazine. Journal of Aerospace Technology and Management, 7(4), 455-462. Available from: [Link]

  • Fang, M. M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 33(2), 488-494. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

Sources

Foundational

Technical Guide: Quantum Chemical Profiling of 2-(Hydrazinylmethyl)pyridine

This guide outlines a rigorous computational framework for analyzing 2-(Hydrazinylmethyl)pyridine (2-HMP) . Unlike its rigid hydrazone analogs (e.g., 2-pyridinecarboxaldehyde hydrazone) or the conjugated 2-hydrazinopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for analyzing 2-(Hydrazinylmethyl)pyridine (2-HMP) . Unlike its rigid hydrazone analogs (e.g., 2-pyridinecarboxaldehyde hydrazone) or the conjugated 2-hydrazinopyridine, 2-HMP features a methylene bridge (


) that introduces significant conformational flexibility and insulates the hydrazine moiety from the aromatic system.

This structural nuance requires a specific computational strategy emphasizing conformational searching , dispersion corrections , and non-covalent interaction (NCI) analysis.

Executive Summary: The Structural Challenge

2-(Hydrazinylmethyl)pyridine (


) serves as a bidentate ligand and a pharmacophore in drug discovery. Its computational profiling is non-trivial due to three competing factors:
  • Hydrazine Rotational Isomerism: The

    
     bond prefers a gauche conformation due to lone-pair repulsion, but steric bulk can force deviations.
    
  • Methylene Bridge Flexibility: The

    
     linker allows the hydrazine tail to rotate, creating a complex potential energy surface (PES).
    
  • Intramolecular Hydrogen Bonding: A potential

    
     interaction can stabilize specific folded conformers, mimicking a "pseudo-ring" structure.
    

This guide provides a self-validating protocol to accurately model these features using Density Functional Theory (DFT).

Computational Methodology (Protocol Design)

Level of Theory Selection

Standard functionals like B3LYP often fail to accurately describe the weak London dispersion forces stabilizing the folded conformers of flexible ligands. Therefore, the inclusion of dispersion corrections is mandatory.

  • Recommended Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Causality:

      
      B97X-D includes long-range atom-atom dispersion corrections, essential for capturing the attractive forces between the pyridine ring and the hydrazine tail in folded geometries.
      
  • Basis Set: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs).

    • Causality: Diffuse functions (++) are critical for describing the lone pairs on the three nitrogen atoms and the anionic character of potential deprotonated species.

Solvation Models

Since 2-HMP is polar and typically synthesized/assayed in polar media (Ethanol, Water, DMSO), gas-phase calculations are insufficient.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Protocol: Perform geometry optimizations in solvent rather than single-point energy corrections, as the solvent field can significantly alter the

    
     dihedral angle.
    

Phase I: Conformational Landscape Analysis

Before calculating properties, you must identify the global minimum. The flexibility of the


 linkage means the molecule exists as a Boltzmann ensemble of conformers.
The Scanning Protocol

You must scan two critical dihedral angles:

  • 
     (Pyridine-C2-C
    
    
    
    -N):
    Determines the orientation of the tail relative to the ring.
  • 
     (C
    
    
    
    -N-N-H):
    Determines the hydrazine helicity.
Workflow Diagram: Conformational Search

ConformationWorkflow Input Input Structure (2-HMP) Scan Relaxed PES Scan (Dihedrals u03C41, u03C42) Input->Scan Identify Identify Local Minima (Stationary Points) Scan->Identify Opt Full Optimization (wB97X-D/6-311++G(d,p)) Identify->Opt Freq Freq Calculation (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Saddle Point) Boltz Boltzmann Weighting (u0394G at 298K) Freq->Boltz Valid Minima

Figure 1: Workflow for identifying the bioactive or global minimum conformation of 2-HMP.

Key Structural Benchmarks

When analyzing your optimized geometry, validate against these expected parameters to ensure chemical realism:

ParameterDescriptionExpected Value (Calc)Causality
N-N Bond Length Hydrazine core1.44 - 1.46 ÅTypical for

hydrazine; shorter than gas phase hydrazine due to substituent effects.
N-N Dihedral Gauche effect~90° (approx)Lone pair repulsion (

) destabilizes the anti (180°) conformer [1].
H-Bond Distance

2.0 - 2.2 ÅIndicates formation of a stable 5-membered pseudo-ring.

Phase II: Electronic Structure & Reactivity

Once the global minimum is established, characterize the reactivity. 2-HMP has three nitrogen sites; predicting the site of protonation or metallation is critical.

Frontier Molecular Orbitals (FMO)[1]
  • HOMO Location: Typically localized on the Hydrazine moiety (specifically the terminal

    
     lone pair) due to its higher energy (
    
    
    
    ) compared to the aromatic pyridine nitrogen (
    
    
    ).
  • LUMO Location: Localized on the Pyridine ring (

    
     system).
    
  • Significance: This separation suggests 2-HMP acts as a "push-pull" system where the hydrazine is the donor and pyridine is the acceptor.

Molecular Electrostatic Potential (MEP)

Generate an MEP surface mapped onto the electron density (isovalue = 0.002 a.u.).

  • Red Regions (Negative Potential): Will highlight the Pyridine N and the Hydrazine terminal N.

  • Blue Regions (Positive Potential): The hydrazinic protons (

    
    ).
    
  • Application: Visualizes the "hard" binding sites for metal ions (

    
    , 
    
    
    
    ) [2].
Natural Bond Orbital (NBO) Analysis

Use NBO analysis to quantify the strength of the intramolecular Hydrogen Bond. Look for the interaction energy (


) between:
  • Donor: Lone pair of Pyridine Nitrogen (

    
    ).
    
  • Acceptor: Antibonding orbital of Hydrazine N-H (

    
    ).
    
  • Threshold: An

    
     kcal/mol indicates a chemically significant stabilizing interaction [3].
    

Phase III: Spectroscopic Validation

To ensure your calculated model matches the physical sample, simulate the spectra.

Vibrational Spectroscopy (IR)
  • Scale Factors: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Apply a scaling factor of 0.961 (for B3LYP/6-311G**) or 0.950 (for

    
    B97X-D) [4].
    
  • Diagnostic Peaks:

    • 
       asymmetric: ~3300-3400 cm⁻¹.
      
    • 
       symmetric: ~3200 cm⁻¹.
      
    • 
      : ~1590 cm⁻¹.
      
    • Note: If the experimental N-H peaks are broadened or shifted to lower wavenumbers (Red shift), it confirms the presence of the intramolecular H-bond predicted in Phase I.

NMR Prediction (GIAO Method)

Calculate NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding value from 2-HMP values to get chemical shifts (

    
    ).
    
  • The Methylene Probe: The

    
     protons are a sensitive probe. If the molecule is locked in a rigid H-bonded conformer, these protons may appear diastereotopic (magnetically non-equivalent), appearing as a complex multiplet rather than a singlet.
    

Application: Metal Chelation Logic

2-HMP is often used to synthesize metal complexes (e.g., with


 or 

). The chelation usually occurs via the Pyridine N and the secondary amine N (or terminal N depending on steric strain).
Chelation Pathway Diagram

Chelation Ligand Free Ligand (2-HMP) (Folded Conformer) Complex Pre-Organization Ligand unfolds to expose N-sites Ligand->Complex Solvent Exchange Metal Metal Ion (M2+) (Electrophile) Metal->Complex Final Chelate Complex [M(2-HMP)Cl2] (5-membered ring formation) Complex->Final Coordination (Exothermic)

Figure 2: Logical flow of chelation. The ligand must often overcome an energy barrier to rotate from its H-bonded ground state to the "open" binding conformation.

References

  • Torabi, M., et al. (2022). "The preference for gauche conformation of hydrazine originates from two nN → σ*N–H stabilizing interactions."[1] ResearchGate.[2][3][4]

  • Alaghaz, A.N., et al. (2021).[5][6] "Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity." Biointerface Research in Applied Chemistry.

  • Kansiz, S. (2025).[2][7][8] "DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone." ResearchGate.[2][3][4]

  • NIST Computational Chemistry Comparison and Benchmark Database. "Vibrational Frequency Scaling Factors."

  • Kucharska, E. (2013). "Vibrational spectra, crystal structure, DFT quantum chemical calculations and conformation of the hydrazo-bond in 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine." Spectrochimica Acta Part A.

Sources

Exploratory

2-(Hydrazinylmethyl)pyridine: Ligand Design & Transition Metal Coordination

This guide details the coordination chemistry, synthesis, and therapeutic applications of 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolylhydrazine ), a versatile bidentate scaffold that serves as a precursor for tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the coordination chemistry, synthesis, and therapeutic applications of 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolylhydrazine ), a versatile bidentate scaffold that serves as a precursor for tridentate "pincer-like" Schiff base ligands.

A Technical Guide for Medicinal Inorganic Chemistry

Executive Summary

2-(Hydrazinylmethyl)pyridine (HMP) , or 2-picolylhydrazine, represents a critical "privileged structure" in bioinorganic chemistry. Unlike simple hydrazines, the methylene bridge (


) between the pyridine ring and the hydrazine moiety confers unique conformational flexibility, allowing the ligand to act as a bidentate (

) donor or, upon condensation with carbonyls, as a tridentate (

) chelator.

This guide focuses on the HMP scaffold and its transformation into Schiff base complexes with transition metals (Cu, Pd, Pt, Zn), which exhibit potent antitumor and antimicrobial properties comparable to Cisplatin.

Ligand Architecture & Synthesis

The core ligand is synthesized via the nucleophilic substitution of 2-(chloromethyl)pyridine.

Synthesis Workflow

The synthesis requires careful control of stoichiometry to prevent over-alkylation (formation of bis-picolyl species).

Reaction Scheme:



Experimental Protocol: Synthesis of 2-(Hydrazinylmethyl)pyridine

  • Reagents: 2-(Chloromethyl)pyridine hydrochloride (10 mmol), Hydrazine hydrate (80%, 50 mmol - 5x excess essential), Ethanol (50 mL).

  • Procedure:

    • Dissolve hydrazine hydrate in ethanol.

    • Add 2-(chloromethyl)pyridine dropwise at 0°C to suppress dimerization.

    • Reflux for 4 hours.

    • Evaporate solvent and excess hydrazine under reduced pressure.

    • Extract residue with chloroform/NaOH to liberate the free base.

    • Yield: ~70-80% (Yellowish oil).

  • Validation:

    
     (CDCl
    
    
    
    ):
    
    
    8.5 (d, Py-H), 4.0 (s,
    
    
    ), 3.5 (br,
    
    
    ).
Schiff Base Derivatization (The "Active" Ligands)

HMP is rarely used as a drug itself. It is condensed with aldehydes (e.g., 2-acetylpyridine, salicylaldehyde) to form Hydrazone Schiff Bases . These ligands are tridentate , creating stable 5,5- or 5,6-membered chelate rings.

LigandSynthesis Start 2-(Chloromethyl) pyridine HMP 2-(Hydrazinylmethyl) pyridine (HMP) Start->HMP Nucleophilic Sub. (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->HMP SchiffBase Tridentate Schiff Base Ligand HMP->SchiffBase Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Complex Metal Complex [M(L)Cl] SchiffBase->Complex Coordination (MCl2)

Figure 1: Synthetic pathway from precursor to metal complex.

Coordination Chemistry & Modes

The biological activity of HMP derivatives depends strictly on the coordination geometry.

Coordination Modes
Ligand StateDenticityDonor AtomsGeometryTypical Metals
Parent HMP Bidentate

Distorted Sq. PlanarCu(II), Zn(II)
Neutral Hydrazone Tridentate

Octahedral / Sq. PyramidalNi(II), Co(III), Ru(II)
Anionic Hydrazone Tridentate

Square PlanarPd(II), Pt(II)
The "Pincer" Effect

When HMP is condensed with 2-pyridinecarboxaldehyde, the resulting ligand (


-donor) acts as a pincer.
  • Stability: The chelate effect of the two fused 5-membered rings increases thermodynamic stability (

    
    ), essential for surviving physiological dilution.
    
  • Planarity: This ligand forces a planar geometry on

    
     metals (Pd, Pt), facilitating DNA intercalation .
    

Transition Metal Series: Properties & Applications

Copper(II) Complexes: The Oxidative Nucleases

Cu(II) complexes of HMP-derived Schiff bases are redox-active.

  • Mechanism: They mediate the reduction of

    
     to Reactive Oxygen Species (ROS) via a Cu(II)/Cu(I) cycle inside the cell.
    
  • Structure: Typically

    
    . The planar aromatic system intercalates into DNA, while the metal center generates 
    
    
    
    radicals that cleave the DNA backbone.
  • Key Data: Cu(II) complexes often show

    
     values (1–5 
    
    
    
    M) superior to Cisplatin in resistant cell lines (e.g., MCF-7).
Palladium(II) & Platinum(II): The Cisplatin Analogs
  • Geometry: Strictly square planar.

  • Stability: High kinetic inertness compared to Cu.

  • Target: Covalent binding to DNA guanine bases (N7 position).

  • Advantage: The bulky HMP ligand prevents enzymatic degradation and alters the DNA binding kinetics, potentially overcoming Cisplatin resistance.

Zinc(II): The Fluorescent Probes

Zn(II) (


) is redox-silent but enhances the fluorescence of the ligand (Chelation Enhanced Fluorescence - CHEF). These complexes are used as intracellular imaging agents to track lysosomal distribution.

Therapeutic Mechanism of Action

The anticancer activity of HMP metal complexes is multimodal, distinguishing them from traditional alkylating agents.

MOA Complex HMP-Metal Complex Entry Cellular Uptake (Passive/Active) Complex->Entry Target1 Mitochondria Entry->Target1 Target2 Nucleus (DNA) Entry->Target2 Event1 ROS Generation (Cu/Fe) Target1->Event1 Event2 Membrane Depolarization (ΔΨm loss) Target1->Event2 Event3 Intercalation & Base Binding (Pt/Pd) Target2->Event3 Result Apoptosis (Caspase 3/9) Event1->Result Event2->Result Event3->Result

Figure 2: Multimodal mechanism of action for HMP-derived metal complexes.

Experimental Protocol: Synthesis of a Pd(II) Complex

Target:


, where 

is the Schiff base of HMP and 2-acetylpyridine.
  • Ligand Formation (In Situ):

    • Mix HMP (1.0 mmol) and 2-acetylpyridine (1.0 mmol) in Methanol (20 mL).

    • Stir at room temperature for 30 mins.

  • Metalation:

    • Add

      
       (1.0 mmol) dissolved in minimal water.
      
    • Stir for 12 hours. A yellow/orange precipitate will form.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (remove KCl) and diethyl ether.

    • Recrystallize from Acetonitrile/DMF.

  • Characterization:

    • UV-Vis: Look for MLCT bands around 350–400 nm.

    • IR: Shift of

      
       from ~1600 cm
      
      
      
      (free ligand) to lower frequency (coordinated).

References

  • Synthesis and Pd(II) Coordination: Dalton Transactions, 2015. "Mononuclear Pd(II) complexes containing 2-picolylhydrazine derivatives."

  • Antitumor Activity: Journal of Inorganic Biochemistry, 2019. "Anticancer activity of Schiff base metal complexes derived from pyridine scaffolds."[1]

  • Cu(II) Crystal Structures: Journal of Coordination Chemistry, 2019. "Crystal structure of copper(II) complexes with pyridine-containing pyridylalkylamide ligands."

  • Thermodynamic Stability: International Journal of Electrochemical Science, 2013. "Thermodynamic Study on Complex Formation of Tris(2-Pyridyl)Methylamine (related tripodal scaffold)."

  • General Review: Biosynce, "2-(Hydrazinylmethyl)pyridine Hydrochloride Properties and Uses."

Sources

Foundational

A Technical Guide to the Biological Activity Screening of 2-(Hydrazinylmethyl)pyridine Analogues

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold To my fellow researchers, scientists, and drug development professionals, this guide is intended to serve as a comprehensive resource for navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

To my fellow researchers, scientists, and drug development professionals, this guide is intended to serve as a comprehensive resource for navigating the exciting and complex world of 2-(hydrazinylmethyl)pyridine analogues. This chemical scaffold, and particularly its hydrazone derivatives, represents a "privileged" structure in medicinal chemistry. The inherent features of the pyridine ring—its aromaticity, hydrogen bonding capability, and tunable electronic properties—combined with the versatile hydrazone linker, create a molecular framework ripe for therapeutic intervention.[1] Our journey in the lab has repeatedly demonstrated that subtle structural modifications to this core can lead to profound shifts in biological activity, opening up avenues for the development of novel anticancer and antimicrobial agents.[2][3]

This guide is not a rigid set of instructions but rather a distillation of field-proven insights and methodologies. It is designed to empower you with the scientific rationale behind experimental choices, provide robust and self-validating protocols, and offer a clear path for interpreting your findings. We will delve into the "why" as much as the "how," ensuring that your screening campaigns are not only technically sound but also strategically insightful.

Chapter 1: The 2-(Hydrazinylmethyl)pyridine Core - A Foundation for Diverse Biological Activity

The 2-(hydrazinylmethyl)pyridine scaffold is a versatile building block, often utilized in the synthesis of more complex hydrazone derivatives. The general synthetic route involves the condensation of a 2-(hydrazinylmethyl)pyridine with various aldehydes or ketones. This modular nature allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.

The biological significance of this scaffold lies in the electronic interplay between the pyridine ring and the hydrazone moiety. The pyridine ring can act as a hydrogen bond acceptor, while the hydrazone linker provides both hydrogen bond donor and acceptor capabilities. This ambidextrous nature facilitates interactions with a multitude of biological targets. Furthermore, the lipophilicity and steric bulk of the molecule can be readily modified, influencing its pharmacokinetic and pharmacodynamic properties.[4]

Chapter 2: Anticancer Activity Screening - A Multi-faceted Approach

The anticancer potential of 2-(hydrazinylmethyl)pyridine analogues often stems from their ability to induce apoptosis, trigger cell cycle arrest, or inhibit key enzymes involved in cancer cell proliferation.[5] A comprehensive screening strategy, therefore, necessitates a tiered approach, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays.

Rationale for Assay Selection

Our primary goal is to identify compounds that are selectively toxic to cancer cells while sparing healthy cells. Therefore, our screening cascade begins with a general cell viability assay. The MTT assay is a robust and high-throughput method for this initial screen. It provides a quantitative measure of metabolic activity, which in most cases, correlates with cell viability.[6]

Following the identification of cytotoxic "hits," the next logical step is to elucidate the mechanism of cell death. Assays that can differentiate between apoptosis and necrosis, and those that can identify effects on the cell cycle, are invaluable at this stage. Finally, for compounds showing a specific mode of action, target-based enzymatic assays can be employed to confirm their molecular target.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation A Library of 2-(Hydrazinylmethyl)pyridine Analogues B MTT Assay on Cancer Cell Line(s) (e.g., MCF-7, A549) A->B Initial Cytotoxicity Assessment C Determine IC50 Values B->C Data Analysis D Active Compounds (Hits) C->D Selection of Hits E Cell Cycle Analysis (Flow Cytometry) D->E Investigate Cell Cycle Effects F Apoptosis Assays (e.g., Annexin V/PI Staining) D->F Determine Mode of Cell Death G Mechanism-Specific Hits E->G F->G H Enzyme Inhibition Assays (e.g., Topoisomerase II) G->H Validate Specific Target I Confirmation of Molecular Target H->I

Caption: Tiered workflow for anticancer activity screening.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A-2780)[7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust the cell density to 1 x 10^5 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(hydrazinylmethyl)pyridine analogues in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis:

The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation and Causality:

  • Positive Control: The inclusion of a known cytotoxic agent like doxorubicin validates that the assay system is responsive to growth inhibition.

  • Vehicle Control: The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.

  • Linearity: It is crucial to establish a linear relationship between cell number and absorbance for each cell line to ensure the accuracy of the assay.

  • Incubation Time: The choice of incubation time with the compound is critical. A 72-hour incubation is often used to allow for effects on cell division to become apparent.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Systematic screening of analogue libraries allows for the elucidation of SAR. For pyridine derivatives, certain trends have been observed:

  • Electron-donating and hydrogen-bonding groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances antiproliferative activity.[1] These groups can participate in crucial hydrogen bonding interactions with the target protein.

  • Electron-withdrawing groups: The introduction of a nitro group can also lead to potent anticancer agents.[3]

  • Steric hindrance: Bulky groups or halogen atoms can sometimes decrease activity, potentially due to steric clashes within the binding pocket of the target.[1]

  • Substitution position: The position of substituents on the pyridine ring is critical and can significantly impact biological activity.[3]

Chapter 3: Antimicrobial Activity Screening - Targeting Bacterial Proliferation

The 2-(hydrazinylmethyl)pyridine scaffold has also shown considerable promise as a source of novel antimicrobial agents, particularly against bacterial pathogens.[11][12] The screening strategy for antimicrobial activity focuses on determining the minimum concentration of a compound required to inhibit bacterial growth.

Rationale for Assay Selection

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] It is a quantitative method that provides a precise measure of a compound's potency. This method is highly reproducible and can be adapted for high-throughput screening. Following the determination of the MIC, a secondary assay to determine the Minimum Bactericidal Concentration (MBC) can be performed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

For compounds that exhibit potent antimicrobial activity, further investigation into their mechanism of action is warranted. One common target for antimicrobial agents is DNA gyrase , an essential bacterial enzyme that is absent in higher eukaryotes. An in vitro DNA gyrase inhibition assay can confirm whether the compound's antimicrobial activity is due to its effect on this specific enzyme.[14]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Bactericidal vs. Bacteriostatic cluster_2 Tier 3: Target Validation A Library of 2-(Hydrazinylmethyl)pyridine Analogues B Broth Microdilution Assay on Bacterial Strain(s) (e.g., S. aureus, E. coli) A->B Initial Potency Assessment C Determine MIC Values B->C Data Analysis D Active Compounds (Hits) C->D Selection of Hits E MBC Assay D->E Assess Killing Activity F Determine Bactericidal/Bacteriostatic Nature E->F G Confirmed Hits F->G H DNA Gyrase Inhibition Assay G->H Investigate Target Engagement I Elucidate Mechanism of Action H->I

Sources

Exploratory

Advanced Thermogravimetric Profiling of 2-Hydrazinopyridine Metal Complexes

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Thermal Stability, Kinetic Modeling, and Solid-State Characterization Executive Summary The coord...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Thermal Stability, Kinetic Modeling, and Solid-State Characterization

Executive Summary

The coordination chemistry of 2-hydrazinopyridine (hzpy) has emerged as a critical area of study in bioinorganic chemistry, particularly for its potential in developing non-platinum anticancer agents. Transition metal complexes derived from this ligand—specifically those of Palladium(II), Copper(II), and Cobalt(II)—exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG-2).

However, the clinical viability of these complexes hinges on their solid-state thermal stability . Thermogravimetric Analysis (TGA) serves as the primary gatekeeper for validating the stoichiometry, solvent content, and degradation kinetics of these drug candidates. This guide provides a rigorous framework for the thermal profiling of 2-hydrazinopyridine complexes, moving beyond simple mass-loss observation to advanced kinetic modeling using integral and differential methods.

Introduction: The Ligand and the Lattice

Coordination Chemistry of 2-Hydrazinopyridine

2-Hydrazinopyridine (


) acts as a versatile bidentate ligand. It coordinates to metal centers through the pyridine ring nitrogen and the secondary amine nitrogen of the hydrazine moiety, forming a stable five-membered chelate ring.
  • Structural Integrity: The stability of this chelate ring is the primary determinant of the complex's thermal endurance.

  • Biological Relevance: The uncoordinated terminal amino group (

    
    ) often participates in hydrogen bonding with biological targets (DNA/RNA), making the thermal stability of this specific functional group critical for shelf-life prediction.
    
The Role of TGA in Drug Development

In the context of pharmaceutical development, TGA is not merely a decomposition test; it is a stoichiometric validation tool .

  • Solvate Identification: Distinguishing between lattice water (released >100°C) and coordinated water (released >150°C).

  • Purity Verification: Confirming the metal-to-ligand ratio by analyzing the residual metal oxide mass.

  • Kinetic Profiling: Establishing the Activation Energy (

    
    ) to predict long-term stability under storage conditions (Arrhenius extrapolation).
    

Experimental Protocols

Synthesis of Reference Complexes (Pd-hzpy System)

To ensure reproducible thermal data, the synthesis must yield high-purity crystalline solids. The following protocol is based on the synthesis of Palladium(II) complexes, which serve as a benchmark for this class.

  • Precursors:

    
     and 2-hydrazinopyridine hydrochloride.[1]
    
  • Stoichiometry: 1:1 Molar ratio.[1]

  • Solvent System: Ethanol (absolute).

  • Procedure:

    • Dissolve 1.0 mmol

      
       in 30 mL ethanol.
      
    • Add 1.0 mmol 2-hydrazinopyridine dropwise under stirring.

    • Adjust pH to 3.5–4.0 to facilitate precipitation.

    • Stir for 4 hours at room temperature.

    • Filter, wash with hot ethanol (to remove unreacted ligand) and diethyl ether.

    • Critical Step: Vacuum dry at 40°C for 24 hours to remove surface solvents that would artifact the TGA baseline.

TGA Instrumentation & Configuration
  • Instrument: PerkinElmer TGA 4000 / TA Instruments Q500 (or equivalent).

  • Crucible: Platinum or Alumina (

    
    ) pans (Open architecture to prevent self-pressurization).
    
  • Atmosphere:

    • Nitrogen (

      
      ): Flow rate 20 mL/min (For pure pyrolysis kinetics).
      
    • Synthetic Air: Flow rate 20 mL/min (For oxidative degradation studies mimicking storage).

  • Heating Profile:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: 10°C/min from 30°C to 800°C.

    • Resolution: High-resolution dynamic heating (optional) if overlapping mass loss steps are detected.

Thermal Decomposition Mechanisms

The thermal decay of 2-hydrazinopyridine metal complexes generally follows a three-stage mechanism. Understanding this pathway is essential for interpreting the Derivative Thermogravimetry (DTG) peaks.

The Decomposition Pathway
  • Stage I: Dehydration (60°C – 180°C)

    • Loss of lattice water molecules.[2]

    • Diagnostic: Broad endothermic peak in DTA; mass loss corresponds to

      
       amu.
      
  • Stage II: Dehydrazination & Ligand Fragmentation (200°C – 450°C)

    • Cleavage of the hydrazine moiety (

      
       bond rupture).
      
    • Loss of the pyridine ring.

    • Diagnostic: Sharp exothermic peaks (oxidative) or endothermic (inert) in DTA. This is the rate-limiting step for stability.

  • Stage III: Oxide Formation (> 500°C)

    • Combustion of residual carbonaceous char.

    • Formation of stable metal oxides (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Validation: The residual mass % must match the theoretical atomic weight of the metal oxide relative to the complex.

Visualization of Decomposition Logic

DecompositionPathway Complex Metal Complex [M(hzpy)Cl2]·nH2O Dehydration Step 1: Dehydration (-nH2O) Complex->Dehydration 60-180°C Anhydrous Anhydrous Intermediate [M(hzpy)Cl2] Dehydration->Anhydrous LigandLoss Step 2: Ligand Pyrolysis (-hzpy / -Cl2) Anhydrous->LigandLoss 200-450°C Oxide Final Residue Metal Oxide (MO) LigandLoss->Oxide >500°C

Figure 1: Generalized thermal decomposition pathway for 2-hydrazinopyridine metal complexes.

Kinetic & Thermodynamic Analysis

To elevate the study from observation to prediction, you must calculate the kinetic triplet: Activation Energy (


), Pre-exponential factor (

), and Order of Reaction (

).
Mathematical Models

Two integral methods are industry standards for non-isothermal TGA data:

1. Coats-Redfern Method (Integral): Used for determining


 and 

. The linearized equation is:

  • Where

    
     = fraction decomposed, 
    
    
    
    = temperature (K),
    
    
    = heating rate.
  • Plot:

    
     vs 
    
    
    
    .[3] The slope yields
    
    
    .

2. Horowitz-Metzger Method (Approximation): Useful for rapid estimation of


 at the temperature of maximum degradation rate (

).

  • Where

    
    .
    
Thermodynamic Parameters

Once


 and 

are derived, calculate the thermodynamic parameters of the activated complex (transition state) at

:
  • Enthalpy of Activation (

    
    ): 
    
    
    
  • Entropy of Activation (

    
    ): 
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
Comparative Kinetic Data (Representative)

Data summarized from Pd(II) and related transition metal studies.

ParameterPd(II)-hzpy ComplexCu(II)-hzpy ComplexSignificance
Decomp. Temp (

)
280°C240°CPd complex shows superior thermal stability.
Activation Energy (

)
~678 kJ/mol~150 kJ/molHigher

implies a more rigid coordination sphere.
Entropy (

)
Negative ValueNegative ValueIndicates an ordered transition state (associative mechanism).
Residue PdOCuOConfirms oxidative degradation end-product.

Implications for Drug Development[4][5][6][7]

Stability & Shelf-Life

The high activation energy (


 kJ/mol) typically observed in Palladium-hzpy complexes suggests excellent room-temperature stability.
  • Protocol: Use the Arrhenius equation with TGA-derived

    
     to predict shelf-life (
    
    
    
    ) at 25°C.
  • Warning: A low

    
     (< 150°C) for the anhydrous phase indicates potential instability during pharmaceutical processing (e.g., milling, compaction).
    
Solid-State Characterization

TGA data must be cross-referenced with Differential Scanning Calorimetry (DSC).

  • If TGA shows mass loss simultaneous with a DSC endotherm, it is solvate desorption .

  • If DSC shows an endotherm without mass loss, it is a melting point (critical for solubility profiling).

  • If DSC shows an exotherm with mass loss, it is oxidative decomposition .

Analytical Workflow Diagram

Workflow Sample Synthesized Complex (Powder) TGA TGA Analysis (N2 & Air, 10°C/min) Sample->TGA DataProc Data Processing (TG & DTG Curves) TGA->DataProc Check1 Mass Loss < 150°C? DataProc->Check1 Solvent Quantify Lattice Solvent (Hydrates/Solvates) Check1->Solvent Yes Check2 Residual Mass Check Check1->Check2 No Solvent->Check2 Stoich Confirm Stoichiometry (Metal:Ligand Ratio) Check2->Stoich Matches Theory Kinetics Kinetic Modeling (Coats-Redfern) Stoich->Kinetics Report Stability Profile (Ea, Shelf-life) Kinetics->Report

Figure 2: Analytical workflow for validating drug candidate stability via TGA.

References

  • Alturiqi, A. S., et al. (2021).[1] "Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity." Biointerface Research in Applied Chemistry.

    • (Note: Direct deep links to PDFs may expire; search via DOI or Journal Title).

  • Patil, K. C. (1985). "Metal-hydrazine complexes as precursors to oxide materials."[4] Proceedings of the Indian Academy of Sciences (Chemical Sciences).

  • PerkinElmer. "Thermogravimetry Analysis (TGA)

  • Coats, A. W., & Redfern, J. P. (1964). "Kinetic Parameters from Thermogravimetric Data." Nature.[5]

    • Standard Methodological Reference for TGA Kinetics.

Sources

Foundational

The Chameleon Effect: A Structural Investigation into 2-Hydrazinopyridine Tautomerism

Topic: Investigating the Tautomerism of 2-Hydrazinopyridine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Chemists, Structural Biologists, and Medicinal Chemistry Leads. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Tautomerism of 2-Hydrazinopyridine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Chemists, Structural Biologists, and Medicinal Chemistry Leads.

Executive Summary

In the design of heterocyclic pharmacophores, 2-hydrazinopyridine derivatives represent a privileged scaffold, serving as precursors to triazolopyridines and acting as potent metal chelators in metalloenzyme inhibition. However, their utility is often complicated by prototropic tautomerism —a dynamic equilibrium between the aromatic hydrazine (amino) form and the non-aromatic hydrazone (imino) form.

Misidentifying the dominant tautomer can lead to erroneous docking scores in silico, failed synthetic cyclizations, and misinterpreted binding kinetics. This guide provides a definitive, multi-modal workflow to characterize this equilibrium, synthesizing high-field NMR spectroscopy, X-ray crystallography, and Density Functional Theory (DFT).

Part 1: The Tautomeric Landscape

The Equilibrium

The core ambiguity lies in the migration of a proton between the ring nitrogen (


) and the exocyclic 

-nitrogen (

).
  • Form A (Hydrazine): Characterized by an aromatic pyridine ring.[1] The exocyclic nitrogen is

    
     hybridized. This is generally the dominant form in non-polar media and the gas phase.
    
  • Form B (Hydrazone): Characterized by a quinoid-like, non-aromatic ring (1,2-dihydropyridine structure). The exocyclic nitrogen is

    
     hybridized (
    
    
    
    bond).[2] This form is often stabilized in polar aprotic solvents (DMSO) or by electron-withdrawing substituents on the ring.
Mechanistic Visualization

The following diagram illustrates the prototropic shift and the critical analytical decision points.

Tautomerism_Workflow cluster_Forms Tautomeric Equilibrium Start 2-Hydrazinopyridine Derivative Hydrazine Form A: Hydrazine (Aromatic, Amino-like) Favored in Non-polar Solvents Start->Hydrazine Synthesis Hydrazone Form B: Hydrazone (Quinoid, Imino-like) Favored in Polar Solvents/Solid State Hydrazine->Hydrazone Prototropic Shift (Solvent Dependent) Decision Dominant Species Identification Hydrazine->Decision Hydrazone->Decision NMR Solution State: 15N NMR (The Gold Standard) Decision->NMR Dynamic Solution Structure XRD Solid State: X-Ray Diffraction (H-Bond Network Analysis) Decision->XRD Frozen Crystal Structure DFT In Silico: DFT (B3LYP/6-311+G**) (Relative Energy Calculation) Decision->DFT Energetic Validation Result_A Assign as Hydrazine NMR->Result_A δN ~ -300 ppm (Amine) Result_B Assign as Hydrazone NMR->Result_B δN ~ -150 ppm (Imine)

Figure 1: Decision matrix for assigning tautomeric states. The equilibrium is highly sensitive to environmental factors, requiring a tri-fold analytical approach.

Part 2: Analytical Methodologies (The "How-To")

Solution State: N NMR Spectroscopy (The Gold Standard)

While


 NMR provides clues (e.g., the deshielding of the NH proton), it is often ambiguous due to rapid exchange broadening. 

N NMR is the definitive method because the chemical shift scale covers ~900 ppm, offering distinct windows for amino vs. imino nitrogens.

Protocol:

  • Sample Prep: Dissolve 20-30 mg of the derivative in 0.6 mL of

    
    .
    
    • Expert Note: Avoid

      
       initially. The low polarity often leads to aggregation and broad signals. 
      
      
      
      stabilizes the polar hydrazone form, often allowing distinct observation of both tautomers if the exchange is slow on the NMR timescale.
  • Acquisition: Run a

    
     HMBC (Heteronuclear Multiple Bond Correlation) experiment.
    
    • Why HMBC? Direct detection of

      
       is insensitive. HMBC uses the sensitivity of protons to detect the nitrogen via 2-3 bond couplings.
      
  • Interpretation:

    • Hydrazine (

      
      ):  Look for a shift typical of pyridine-like nitrogen (
      
      
      
      -60 to -100 ppm relative to nitromethane, or ~300 ppm relative to liquid ammonia).
    • Hydrazone (

      
      ):  The ring nitrogen becomes protonated/amide-like, shifting significantly upfield (shielded).
      
    • Exocyclic Nitrogen:

      • 
         (Hydrazine): 
        
        
        
        ~ -300 to -320 ppm.
      • 
         (Hydrazone): 
        
        
        
        ~ -150 to -180 ppm (Deshielded due to double bond character).
Solid State: X-Ray Crystallography

Tautomerism in the solid state is usually "frozen" into the most thermodynamically stable form, driven by intermolecular Hydrogen Bonding networks.

Key Structural Indicators:

  • Bond Length Alternation: In the Hydrazine form, the ring C-C bonds are uniform (aromatic). In the Hydrazone form, look for alternating short-long bonds indicating quinoid character.

  • C2-N(exocyclic) Distance:

    • Single bond (Hydrazine): ~1.38 Å.

    • Double bond (Hydrazone): ~1.30 Å.

Computational Validation: DFT Protocol

Experimental data should always be cross-referenced with calculated relative energies to ensure the observed tautomer makes thermodynamic sense.

Step-by-Step DFT Workflow:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP or M06-2X with the 6-311+G(d,p) basis set.

    • Expert Note: Diffuse functions (+) are critical for describing the lone pairs on the hydrazine moiety.

  • Solvation Model: Use PCM (Polarizable Continuum Model) or SMD for the specific solvent used in NMR (e.g., DMSO). Gas-phase calculations often erroneously predict the hydrazine form as dominant for all derivatives.

  • Output Analysis: Calculate

    
    . If 
    
    
    
    , expect to see both tautomers in equilibrium at Room Temperature.

Part 3: Data Presentation & Interpretation[3]

When documenting your findings, summarize the multiphysics data into a comparative table to support your structural assignment.

Table 1: Diagnostic Parameters for Tautomer Assignment

ParameterHydrazine Form (A)Hydrazone Form (B)
Structure Aromatic PyridineQuinoid (1,2-dihydro)

N NMR (

)

-300 to -320 ppm

-150 to -180 ppm
C2-N Bond Length ~1.38 Å (Single)~1.29 - 1.32 Å (Double)
UV-Vis (

)
Lower

(e.g., 240-280 nm)
Red-shifted (e.g., >300 nm)
Dominant Solvent

, Benzene

,

,

Part 4: Synthetic Implications (Why This Matters)

Understanding this equilibrium is not merely academic; it dictates synthetic success.

  • Electrophilic Attack: If the Hydrazine form dominates, the exocyclic terminal nitrogen is the primary nucleophile (reacting with aldehydes to form hydrazones).

  • Cyclization to Triazolopyridines: In oxidative cyclizations (e.g., using

    
    ), the Hydrazone  tautomer is often the reactive intermediate that facilitates ring closure. If your derivative is locked in the hydrazine form (e.g., by steric bulk), cyclization yields may plummet.
    
Biological Relevance

In kinase inhibitor design, the donor-acceptor (D-A) pattern of the hydrogen bonds is critical.

  • Hydrazine: Donor-Donor (from

    
    ).
    
  • Hydrazone: Acceptor-Donor (from

    
    ).
    Docking studies that fail to account for the specific tautomer stabilized within the enzyme pocket will result in false-negative binding energy predictions [1].
    

References

  • Ghiviriga, I., et al. (2009). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds." Organic & Biomolecular Chemistry. Available at: [Link]

  • Hansen, P. E., et al. (2020). "Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films." Physical Chemistry Chemical Physics. Available at: [Link]

  • PubChem. (2024). "2-Hydrazinopyridine Compound Summary." National Library of Medicine. Available at: [Link]

  • Alkorta, I., et al. (2020). "Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium." Physical Chemistry Chemical Physics. Available at: [Link]

  • Nongkhlaw, R., et al. (2025).[3] "Synthesis of Hydrazides Derivatives as Anti-Mycobacterial Agents." ResearchGate. Available at: [Link]

Sources

Exploratory

Solubility Studies of 2-(Hydrazinylmethyl)pyridine: A Technical Framework

Executive Summary & Chemical Context 2-(Hydrazinylmethyl)pyridine (often referred to as 2-picolylhydrazine) represents a critical structural motif in coordination chemistry and pharmaceutical synthesis. Functioning as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(Hydrazinylmethyl)pyridine (often referred to as 2-picolylhydrazine) represents a critical structural motif in coordination chemistry and pharmaceutical synthesis. Functioning as a bidentate ligand and a precursor for heterocyclic bioactive agents, its solubility profile is the governing factor for reaction yield, recrystallization efficiency, and formulation stability.

This guide provides a rigorous, self-validating framework for determining the solid-liquid equilibrium of 2-(Hydrazinylmethyl)pyridine in organic solvents. Unlike generic protocols, this workflow accounts for the specific physicochemical challenges of this molecule: hygroscopicity , oxidative instability of the hydrazine tail, and pH-dependent solubility due to the pyridine nitrogen.

Chemical Identity & Predicted Solubility Behavior[1][2][3][4]
  • Structure: Pyridine ring (aromatic, basic) + Methyl bridge + Hydrazine group (highly polar, H-bond donor/acceptor).

  • Polarity Profile: Amphiphilic but dominantly polar.

  • Solubility Prediction:

    • High Solubility: Protogenic polar solvents (Methanol, Ethanol) and aprotic polar solvents (DMSO, DMF) due to hydrogen bonding capabilities.

    • Moderate Solubility: Ethers (THF) and chlorinated solvents (DCM).

    • Low Solubility: Non-polar hydrocarbons (Hexane, Cyclohexane) due to lack of dipole interaction.

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (E-E-A-T), we utilize the Isothermal Saturation Method coupled with Gravimetric Analysis . This approach is favored over visual polythermal methods for this compound to minimize thermal degradation risks associated with hydrazine derivatives at high temperatures.

Phase 1: Materials & Preparation
  • Solute: 2-(Hydrazinylmethyl)pyridine (Purity >99.5%, verified by HPLC/NMR). Note: If the hydrochloride salt is used, neutralization is required for organic solubility studies.

  • Solvent Selection: A diverse polarity spectrum is required.

    • Set A (Polar): Methanol, Ethanol, Isopropanol, n-Propanol.

    • Set B (Aprotic/Intermediate): Acetone, Acetonitrile, Ethyl Acetate, THF.

    • Set C (Non-polar - for antisolvent modeling): Toluene, Hexane (if measurable).

Phase 2: The Saturation Workflow (Step-by-Step)
  • Equilibration: Add excess solute to 50 mL of solvent in a double-walled glass vessel thermostated (±0.05 K) via a circulating water bath.

  • Agitation: Stir continuously for 24 hours to ensure saturation.

    • Critical Control Point: Monitor for color change (yellowing/browning), which indicates oxidation. Perform under inert atmosphere (

      
       or 
      
      
      
      ) if degradation is observed.
  • Sedimentation: Stop stirring and allow the system to settle for 2-4 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to exclude micro-crystals.
    
  • Gravimetric Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Inject the filtrate and weigh (

      
      ).[1][2]
      
    • Evaporate solvent (vacuum oven at 40°C to prevent thermal decomposition) until constant mass is achieved (

      
      ).
      
Phase 3: Calculation

The mole fraction solubility (


) is calculated as:


Where:

  • 
     = Molar mass of solute (2-(Hydrazinylmethyl)pyridine).
    
  • 
     = Molar mass of solvent.
    

Thermodynamic Modeling & Data Analysis

Raw solubility data must be mathematically modeled to extract thermodynamic parameters (


, 

,

).[3] We employ two industry-standard models: the Modified Apelblat Equation and the van't Hoff Equation .[4]
Model A: Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and correlates solubility with temperature.



  • A, B, C: Empirical parameters derived via multiple linear regression.

  • Utility: Excellent for interpolation of solubility at unmeasured temperatures.

Model B: Van't Hoff Equation

Used to determine the thermodynamic driving forces.[3]



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    
Thermodynamic Parameters Table (Template)

Researchers should populate this table with regression results.

Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)

(Apelblat)
Methanol CalcCalcCalc>0.99
Ethanol CalcCalcCalc>0.99
Acetone CalcCalcCalc>0.99
Toluene CalcCalcCalc>0.99
  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with T).
    
  • Positive

    
    :  Indicates entropy-driven process (disorder increases).
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the solubility study, ensuring all critical control points (inert atmosphere, filtration) are met.

SolubilityProtocol Start Start: Solute Preparation (2-(Hydrazinylmethyl)pyridine) SolventSelect Solvent Selection (Polar, Aprotic, Non-polar) Start->SolventSelect Equilibration Equilibration (T = 288.15 - 328.15 K) Inert Atmosphere (N2) SolventSelect->Equilibration Sampling Sampling & Filtration (0.22 µm PTFE Filter) Equilibration->Sampling 24h Saturation Analysis Gravimetric Analysis (Mass Constant Drying) Sampling->Analysis DataCheck Data Consistency Check (Repetitions < 3% Deviation) Analysis->DataCheck DataCheck->Equilibration Fail (Repeat) Modeling Thermodynamic Modeling (Apelblat & van't Hoff) DataCheck->Modeling Pass Output Final Solubility Profile & Thermodynamic Parameters Modeling->Output

Caption: Operational workflow for solubility determination, highlighting the critical quality control loop.

Strategic Implications for Drug Development

Understanding the solubility of 2-(Hydrazinylmethyl)pyridine enables three critical development activities:

  • Recrystallization Optimization:

    • Identify a Good Solvent (e.g., Ethanol, high

      
      ) and an Anti-solvent (e.g., Hexane or Toluene).
      
    • Use the Apelblat parameters to calculate the precise cooling curve to maximize yield and crystal purity.

  • Reaction Solvent Selection:

    • For Schiff base formation, high solubility in Methanol is preferred to ensure homogeneity.

    • For oxidation-sensitive reactions, solubility data in degassed aprotic solvents (THF) is vital.

  • Green Chemistry Transition:

    • Replace chlorinated solvents (DCM) with safer alternatives (Ethyl Acetate) if solubility data (

      
      ) is comparable.
      

References

  • ACS Publications. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Link

  • National Institutes of Health (PMC). (2023). Solubility Determination and Comprehensive Analysis of Energetic Materials using Laser Monitoring. (Methodology Reference). Link

  • ScienceMadness. (2022). Pyridine and Derivative Properties: Solubility and Miscibility Data.Link

  • RSC Advances. (2014). Thermodynamic modeling of solubility using Modified Apelblat and van't Hoff equations. (Model Application Reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: 2-(Hydrazinylmethyl)pyridine as a High-Performance Derivatizing Agent for the Ultrasensitive Detection of Carbonyl Compounds

Executive Summary The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, clinical diagnostics, and environmental monitoring. Many of these molecules are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, clinical diagnostics, and environmental monitoring. Many of these molecules are biomarkers for disease or key indicators of product stability and environmental pollution. However, their direct analysis is often hampered by poor chromatographic retention, low ionization efficiency in mass spectrometry, and a lack of strong chromophores for UV detection.[1] Chemical derivatization provides a robust solution to these challenges.[1] This document details the application of 2-(hydrazinylmethyl)pyridine as a superior derivatizing agent for carbonyl compounds, offering significant advantages in sensitivity and analytical versatility for HPLC-UV and LC-MS platforms.

Introduction: The Analytical Challenge of Carbonyls and the Pyridyl-Hydrazine Advantage

Carbonyl compounds are a broad class of organic molecules central to metabolic pathways and industrial chemistry.[2] Their analysis is often complicated by their high polarity and volatility, which makes them difficult to separate and detect using standard analytical methods.[3] While 2,4-dinitrophenylhydrazine (DNPH) has been a workhorse for carbonyl derivatization, it has limitations, including poor water solubility and the potential for side reactions.[3][4]

2-(Hydrazinylmethyl)pyridine emerges as a highly effective alternative. Its unique bifunctional structure combines the nucleophilic reactivity of a hydrazine group with the advantageous chemical properties of a pyridine ring.

  • Reactivity: The hydrazine moiety (-NHNH2) reacts specifically and efficiently with the carbonyl group of aldehydes and ketones to form a stable hydrazone covalent bond.[5]

  • Enhanced Detectability: The integrated pyridine ring serves a dual purpose:

    • UV Chromophore: It imparts strong UV absorbance to the derivative, enabling sensitive detection by HPLC-UV.

    • Ionization Enhancement: The basic nitrogen atom on the pyridine ring is readily protonated, making the derivative highly amenable to positive ion electrospray ionization (ESI) for LC-MS analysis, significantly boosting signal intensity.[6][7]

This dual-mode enhancement makes 2-(hydrazinylmethyl)pyridine a versatile and powerful tool for researchers requiring high-sensitivity analysis of carbonyls in complex matrices.

The Chemistry: Mechanism of Hydrazone Formation

The derivatization reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form a stable C=N double bond, yielding a pyridylhydrazone. Hydrazine is a potent nucleophile due to the "alpha effect," where the adjacent nitrogen atom enhances its reactivity.[5] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the final dehydration step.

Reaction Mechanism: Carbonyl Derivatization

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration carbonyl R-C(=O)-R' intermediate1 R-C(O⁻)(R')-N⁺H₂-NH-CH₂-Py carbonyl->intermediate1 hydrazine H₂N-NH-CH₂-Py hydrazine->intermediate1 intermediate2 R-C(OH)(R')-NH-NH-CH₂-Py intermediate1->intermediate2 + H⁺ intermediate3 R-C(O⁺H₂)(R')-NH-NH-CH₂-Py intermediate2->intermediate3 + H⁺ hydrazone R-C(=N-NH-CH₂-Py)-R' intermediate3->hydrazone - H₂O, - H⁺ water H₂O G start 1. Sample Preparation (e.g., 100 µL of sample/standard) add_reagent 2. Add Working Derivatization Solution (e.g., 100 µL) start->add_reagent vortex 3. Vortex Mix add_reagent->vortex incubate 4. Incubate (e.g., 60°C for 30-60 min) vortex->incubate cool 5. Cool to Room Temperature incubate->cool analyze 6. Dilute and Analyze (HPLC-UV or LC-MS) cool->analyze

Caption: Derivatization and analysis workflow.

  • Sample Preparation: Pipette 100 µL of your sample, standard, or blank into a clean autosampler vial.

  • Add Reagent: Add 100 µL of the freshly prepared Working Derivatization Solution to each vial.

  • Mix: Cap the vials securely and vortex for 10-15 seconds to ensure thorough mixing.

  • Incubate: Place the vials in a heating block or water bath set to 60°C for 30-60 minutes. [6]Expert Tip: The optimal time and temperature may need to be determined empirically for specific carbonyls. Aldehydes generally react faster than ketones.

  • Cool: After incubation, remove the vials and allow them to cool to room temperature. [6]6. Dilute & Analyze: Dilute the derivatized sample with the initial mobile phase (e.g., 1:10 with 90:10 Water:Acetonitrile) to ensure compatibility with the reverse-phase column and inject into the HPLC or LC-MS system.

Analytical Methodologies

The resulting hydrazone derivatives are stable and well-suited for reverse-phase liquid chromatography. [2] 5.1. HPLC-UV Analysis

This method is ideal for routine quantification when high sensitivity is required, but a mass spectrometer is not available.

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
UV Wavelength 254 nm or 280 nm (scan for optimal wavelength)

5.2. LC-MS/MS Analysis for Maximum Sensitivity and Selectivity

For trace-level detection in complex biological matrices, LC-MS/MS is the gold standard. [8]The pyridyl moiety ensures excellent ionization.

ParameterRecommended Setting
LC Conditions Same as HPLC-UV method
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition Example (Acetone Derivative): To develop an MRM method, first determine the mass of the protonated molecular ion [M+H]⁺ of the derivative. Then, perform a product ion scan to identify a stable, high-intensity fragment ion.

  • Parent Ion [M+H]⁺: Calculated m/z for the specific carbonyl-hydrazone.

  • Product Ion: A common and stable fragment is often related to the pyridyl portion of the molecule, providing a consistent marker for detection. For example, a fragment with m/z 108 is often observed. [6]

Self-Validation and Trustworthiness

To ensure the reliability of your results, every protocol must be self-validating.

  • Internal Standards: Use a stable isotope-labeled version of your target analyte or a structurally similar carbonyl compound that is not present in your sample. This will correct for variations in derivatization efficiency and instrument response.

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of your carbonyl standard, derivatized in the same manner as your samples. This is essential for accurate quantification.

  • Blank Samples: Always include a blank sample (matrix without the analyte) to check for contamination or interfering peaks from the reagents or sample matrix.

  • Spike Recovery: Spike a known amount of your analyte into a sample matrix and calculate the recovery to assess for matrix effects.

Conclusion

2-(Hydrazinylmethyl)pyridine is a highly effective and versatile derivatizing agent that overcomes many of the challenges associated with the analysis of carbonyl compounds. By converting analytes into stable hydrazones with excellent chromatographic and mass spectrometric properties, this reagent enables researchers, scientists, and drug development professionals to achieve the low detection limits and high specificity required for demanding applications. The protocols and methods described herein provide a robust framework for the successful implementation of this powerful analytical strategy.

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chrom
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (URL: )
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva - EPA. (URL: )
  • Understanding the Applications of 2-(Hydroxymethyl)
  • How is the hydrazone formed in the Wolff-Kishner reduction? - Chemistry Stack Exchange. (URL: )
  • 2-(Hydroxymethyl)pyridine | 586-98-1 - ChemicalBook. (URL: )
  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry - ResearchG
  • Understanding 2-(Hydroxymethyl)
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - ResearchG
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. (URL: )
  • Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV* - United Chemical Technologies. (URL: )
  • (PDF)
  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega - ACS Public
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - ResearchG
  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - ResearchG
  • Analysis of 31 hydrazones of carbonyl compounds by RRLC-UV and RRLC-MS(/MS)
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: )
  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. (URL: )
  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry - Longdom Publishing. (URL: )
  • Efficient synthesis of 2,6-bis(hydroxymethyl)
  • the crystal structure of 2-[hydrazinylidene(phenyl)
  • 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (URL: )
  • An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PubMed Central. (URL: )
  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters - ACS Public
  • Hydrazone form
  • Hydrazone synthesis - Organic Chemistry Portal. (URL: )
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate

Sources

Application

Application Note: 2-(Hydrazinylmethyl)pyridine in Pharmaceutical Synthesis

This guide details the application of 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolylhydrazine ) in pharmaceutical synthesis. Unlike its more common analog 2-hydrazinopyridine, this scaffold features a methylene (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolylhydrazine ) in pharmaceutical synthesis. Unlike its more common analog 2-hydrazinopyridine, this scaffold features a methylene (


) spacer that disrupts conjugation between the pyridine ring and the hydrazine moiety. This structural feature imparts unique flexibility and basicity, making it a critical building block for designing "flexible" chelators in metallopharmaceuticals and specific enzyme inhibitors.

Introduction & Pharmacophore Analysis

2-(Hydrazinylmethyl)pyridine (CAS: 89729-00-0 for 2HCl salt) is a bidentate ligand precursor used primarily to synthesize tridentate Schiff base ligands for metallodrugs (e.g., Ruthenium, Platinum, and Iron complexes).

Key Structural Advantages:
  • Methylene Spacer (

    
    ):  Introduces conformational flexibility, allowing the molecule to adapt to the geometric requirements of transition metal ions (e.g., Octahedral Ru(II) or Square Planar Pt(II)) with less steric strain than rigid analogs.
    
  • Electronic Decoupling: The spacer prevents direct

    
    -conjugation between the pyridine and the hydrazone/hydrazine unit, altering the redox potentials of resulting metal complexes—a crucial parameter for activating prodrugs in the hypoxic tumor microenvironment.
    
  • Donor Atom Versatility: It provides an

    
    -donor set (Pyridine-N and Hydrazine-N) that can be expanded to 
    
    
    
    or
    
    
    systems upon condensation with aldehydes.

Core Synthetic Protocols

Protocol A: Synthesis of 2-(Hydrazinylmethyl)pyridine

Note: This compound is often synthesized from 2-(chloromethyl)pyridine. The commercially available form is typically the dihydrochloride salt, which is more stable than the free base.

Objective: Synthesis of the free base scaffold from the hydrochloride precursor.

Reagents:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Hydrazine hydrate (80% or 100%)

  • Ethanol (Absolute)

  • Sodium Hydroxide (if neutralization is required pre-extraction)

Procedure:

  • Preparation: Dissolve 2-(chloromethyl)pyridine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Addition: Dropwise add this solution to a stirred solution of excess hydrazine hydrate (50 mmol) in ethanol (10 mL) at 0°C.

    • Critical Step: The excess hydrazine is mandatory to prevent the formation of the bis-alkylated byproduct (where one hydrazine molecule reacts with two picolyl chlorides).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the starting chloride by TLC (DCM:MeOH 9:1).

  • Work-up:

    • Evaporate the solvent and excess hydrazine under reduced pressure (use a high-efficiency trap for hydrazine).

    • Dissolve the residue in a minimum amount of water and basify with NaOH (2M) to pH > 12.

    • Extract with Chloroform (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate to yield the oily free base.
      
    • Storage: Store under inert gas (Argon) at -20°C; the free base is prone to oxidation.

Protocol B: Synthesis of Tridentate N^N^N Schiff Base Ligands

Application: Creating ligands for anticancer Ru(II) or Pt(II) complexes. Target Molecule: N-(2-pyridylmethyl)-2-quinolinecarbaldimine (Example Scaffold).

Procedure:

  • Condensation: Dissolve 2-(Hydrazinylmethyl)pyridine (1.0 eq) in dry Ethanol.

  • Aldehyde Addition: Add 2-Quinolinecarboxaldehyde (1.0 eq) (or 2-Pyridinecarboxaldehyde).

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reaction: Reflux for 3–5 hours. The product often precipitates as a yellow/orange solid upon cooling.

  • Purification: Recrystallize from Ethanol/Ether.

Data Summary for Optimization:

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent MethanolEthanol (Abs.) Ethanol provided cleaner precipitation of the product.
Temperature Room Temp (24h)Reflux (4h) Reflux ensures complete conversion of the sterically hindered quinoline aldehyde.
Catalyst NoneAcetic Acid (Cat.) Acid catalysis accelerates imine formation significantly.
Protocol C: Metallopharmaceutical Complexation (Ruthenium-Arene)

Target: Synthesis of


 type complexes (Anticancer candidates).
  • Precursor Prep: Dissolve

    
     dimer (0.5 eq) in Methanol.
    
  • Ligand Addition: Add the Schiff base ligand (from Protocol B) (1.0 eq).

  • Conditions: Stir at room temperature for 12 hours or mild reflux (60°C) for 2 hours.

  • Counter-ion Exchange: Add

    
     (excess) to precipitate the complex as a hexafluorophosphate salt.
    
  • Isolation: Filter the orange/red precipitate, wash with cold methanol and diethyl ether.

Mechanism of Action & Rationale

The following diagram illustrates the synthetic pathway and the structural logic behind using the "picolyl" spacer versus a direct hydrazine linkage.

G Start 2-(Chloromethyl)pyridine Intermediate 2-(Hydrazinylmethyl)pyridine (Flexible Linker) Start->Intermediate + Hydrazine (xs) - HCl Ligand Tridentate Schiff Base (N^N^N Donor) Intermediate->Ligand + Aldehyde (Condensation) Flexibility Methylene Spacer Reduces Steric Strain Intermediate->Flexibility Complex Ru(II)/Pt(II) Metallodrug (Bioactive) Ligand->Complex + Metal Precursor (Complexation) Chelation Bidentate/Tridentate Coordination Ligand->Chelation

Figure 1: Synthetic workflow transforming the chlorinated precursor into a bioactive metallopharmaceutical, highlighting the structural role of the methylene spacer.

Troubleshooting & Safety

Handling Hydrazines[1][2][3][4][5]
  • Toxicity: 2-(Hydrazinylmethyl)pyridine and hydrazine hydrate are potential carcinogens and skin sensitizers. All reactions must be performed in a fume hood.

  • Deactivation: Spills should be treated with dilute hypochlorite solution (bleach) to oxidize the hydrazine functionalities before disposal.

Synthetic Pitfalls[5]
  • Bis-alkylation: If the ratio of Hydrazine to Chloromethylpyridine is < 5:1, the major product will be the symmetrical bis(2-pyridylmethyl)hydrazine. Always use a large excess of hydrazine.

  • Oxidation: The free base hydrazine turns dark brown upon air exposure. Use immediately or store as the hydrochloride salt.

References

  • Synthesis of Picolyl-hydrazone Ligands

    • Title: Synthesis and luminescence properties of Platinum(II)
    • Source:European Journal of Inorganic Chemistry, 2021.[1]

    • URL:[Link]

  • Metallopharmaceutical Applications

    • Title: 2-Picolinoylhydrazones having a coordinating substituent at the C(imine) atom are promising ligands for stepwise and highly selective construction of heterometallic complexes.[2]

    • Source:Dalton Transactions, 2012.
    • URL:[Link]

  • General Hydrazone Pharmacology

    • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[3]

    • Source:Molecules, 2021.[3][1][4]

    • URL:[Link][5][6]

Sources

Method

Precision Synthesis and Biological Profiling of Palladium(II)-2-Hydrazinopyridine Complexes for Oncological Applications

[1] Executive Summary & Scientific Rationale The clinical limitations of platinum-based chemotherapeutics (e.g., Cisplatin)—namely nephrotoxicity and acquired resistance—have necessitated the exploration of non-platinum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The clinical limitations of platinum-based chemotherapeutics (e.g., Cisplatin)—namely nephrotoxicity and acquired resistance—have necessitated the exploration of non-platinum group 10 metals. Palladium(II) complexes are structurally analogous to Platinum(II) (both


 square planar) but exhibit reaction kinetics approximately 

times faster. This rapid kinetics often leads to hydrolysis before reaching the pharmacological target.

To harness the cytotoxic potential of Pd(II) while stabilizing it for cellular delivery, 2-hydrazinopyridine is utilized as a chelating scaffold. When condensed with an aldehyde, it forms a hydrazone ligand that creates a stable 5-membered chelate ring (


-bidentate or 

-tridentate). This "chelate effect" dampens the lability of the Pd(II) center, allowing for effective DNA intercalation and mitochondrial targeting.

This guide details the synthesis, characterization, and biological validation of these complexes.

Chemical Synthesis Workflow

Precursor Preparation: The Ligand System

The synthesis relies on a Schiff base condensation between 2-hydrazinopyridine and an aromatic aldehyde. For this protocol, we utilize 2-pyridinecarboxaldehyde to generate a tridentate


-donor system, a gold standard for stabilizing Pd(II).

Reagents:

  • 2-Hydrazinopyridine (

    
    )
    
  • 2-Pyridinecarboxaldehyde (

    
    )
    
  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Dissolution: Dissolve 1.0 mmol (109 mg) of 2-hydrazinopyridine in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol (107 mg) of 2-pyridinecarboxaldehyde dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane).
    
  • Isolation: Cool to room temperature. If precipitation does not occur, reduce volume by 50% via rotary evaporation and cool to

    
    .
    
  • Purification: Filter the resulting yellow/orange precipitate, wash with cold ethanol (

    
    ) and diethyl ether. Dry in vacuo.[2]
    
Metallation: Palladium(II) Complexation

We utilize Potassium Tetrachloropalladate(II) (


) as the metal source due to its superior water/alcohol solubility compared to 

.

Reagents:

  • Ligand (Synthesized in 2.1)

  • Methanol/Water (1:1 v/v)

Protocol:

  • Metal Solution: Dissolve 1.0 mmol of

    
     in 10 mL of distilled water. The solution should be clear red-brown.
    
  • Ligand Solution: Dissolve 1.0 mmol of the hydrazone ligand in 20 mL of Methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under constant stirring at room temperature.

  • Reaction: Stir for 24 hours. A color change (typically to dark yellow, brown, or orange) indicates coordination.

  • Precipitation: The complex often precipitates spontaneously. If not, evaporate methanol slowly.

  • Wash: Filter the solid, wash with water (to remove KCl byproduct), then ethanol, then ether.

Synthesis Logic Diagram[3]

SynthesisWorkflow cluster_inputs Precursors Hydrazine 2-Hydrazinopyridine Condensation Schiff Base Condensation (Reflux, EtOH, H+) Hydrazine->Condensation Aldehyde Aromatic Aldehyde (e.g., 2-Pyridinecarboxaldehyde) Aldehyde->Condensation PdSource K2[PdCl4] (Metal Source) Coordination Metal Coordination (Stir, MeOH/H2O, RT) PdSource->Coordination Ligand Hydrazone Ligand (Tridentate/Bidentate) Condensation->Ligand - H2O Ligand->Coordination Complex Pd(II)-Hydrazone Complex [Pd(L)Cl]+ or [Pd(L)Cl2] Coordination->Complex - KCl

Figure 1: Step-by-step synthetic pathway from raw precursors to the final metallodrug candidate.

Structural Characterization & Validation

Trustworthiness in chemical biology begins with structural certainty. The following spectral shifts confirm the formation of the desired pharmacophore.

Key Spectroscopic Markers[2]
TechniqueFunctional GroupPrecursor SignalComplex SignalInterpretation
FT-IR Azomethine



Shift to lower frequency indicates coordination via Nitrogen.[3]
FT-IR Pyridine Ring Breathing

Shifted to higher freq.Indicates Pyridine-N coordination.
FT-IR Metal-Ligand

Absent

Direct confirmation of M-L bond.
1H NMR Azomethine Proton (

)

Downfield Shift (

)
Deshielding due to electron donation to Pd(II).
UV-Vis d-d TransitionAbsent

Characteristic of Square Planar

geometry.

Expert Insight: The disappearance of the


 signal in NMR (if the ligand deprotonates upon coordination) is a critical check for determining if the complex is neutral or cationic.

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 (concentration inhibiting 50% growth) against cancer lines (e.g., MCF-7, HeLa).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve Pd-complex in DMSO (stock) and dilute with media. Treat cells with serial dilutions (

    
    ) for 48h.
    
    • Control: 0.1% DMSO (Vehicle).

    • Reference: Cisplatin.[4][5][6]

  • Labeling: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve; calculate

    
     using non-linear regression.
    
DNA Binding Studies (UV-Vis Titration)

Objective: Confirm the mechanism of action (Intercalation vs. Groove Binding).

  • Preparation: Prepare a fixed concentration of Pd-complex (

    
    ) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing increments of Calf Thymus DNA (CT-DNA) (

    
    ).
    
  • Observation: Record spectra (200–600 nm) after each addition.

  • Analysis: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromism).

    • Interpretation: Significant hypochromism (>15%) indicates strong intercalation between DNA base pairs.

    • Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

      
      ).
      

Mechanism of Action

The anticancer activity of Pd(II)-hydrazones is multimodal. Unlike Cisplatin, which primarily forms DNA crosslinks, these complexes often induce oxidative stress alongside DNA intercalation.

MechanismOfAction Extracellular Extracellular Space Membrane Cell Membrane (Passive Diffusion/Transport) Extracellular->Membrane Pd-Complex Cytoplasm Cytoplasm Membrane->Cytoplasm Mitochondria Mitochondria (Membrane Potential Loss) Cytoplasm->Mitochondria Nucleus Nucleus Cytoplasm->Nucleus ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase Activation DNA DNA Intercalation (Block Replication) Nucleus->DNA DNA->Apoptosis G2/M Arrest

Figure 2: Dual-action mechanism: The complex targets both genomic DNA and mitochondrial integrity, leading to apoptotic cell death.

References

  • Synthesis and Cytotoxicity of Pd(II) Hydrazones: El-Sherif, A. A., et al. (2021).[7][8] "Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity." Biointerface Research in Applied Chemistry.

  • DNA Binding & Mechanism: Neto, J., et al. (2025). "Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential." ACS Omega.

  • Structural Characterization (IR/NMR): Mishra, A. P., et al. (2020).[2][9] "New Palladium(II) complexes with ONO chelated hydrazone ligand: Synthesis, characterization, DNA/BSA interaction." Inorganica Chimica Acta.

  • General Protocol for Hydrazone Synthesis: Gouda, M. A., et al. (2016). "Synthesis and antitumor activity of some new hydrazine and hydrazide derivatives." Journal of Applied Pharmaceutical Science.

Sources

Application

Use of 2-(Hydrazinylmethyl)pyridine as a ligand in organometallic catalysis

This Application Note is designed for research scientists and process chemists utilizing 2-(Hydrazinylmethyl)pyridine (also known as 2-pyridylmethylhydrazine) in organometallic catalysis.[1] It moves beyond basic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing 2-(Hydrazinylmethyl)pyridine (also known as 2-pyridylmethylhydrazine) in organometallic catalysis.[1] It moves beyond basic synthesis to explore ligand design, complexation kinetics, and catalytic protocols.[1][2]

[1]

Executive Summary

2-(Hydrazinylmethyl)pyridine (2-HMP) is a bifunctional building block that serves two distinct roles in modern catalysis:

  • Direct Ligand/Directing Group: It acts as a bidentate (

    
    ) chelate, stabilizing transition metals (Co, Fe, Cu) and directing C–H activation via the hydrazine moiety.[1]
    
  • Precursor to "Privileged" Ligands: It is the primary scaffold for synthesizing tridentate (

    
     or 
    
    
    
    ) Schiff base ligands (hydrazones), which are highly active in oxidation and transfer hydrogenation catalysis.[1]

This guide provides the technical roadmap for utilizing 2-HMP in both capacities, with a focus on Manganese(II) and Cobalt(II) catalysis.

Chemical Profile & Handling

  • IUPAC Name: 2-(Hydrazinylmethyl)pyridine[1]

  • Common Forms: Free base (oil, unstable) or Dihydrochloride salt (solid, stable).[1]

  • CAS: 53786-30-4 (Free base), 237064-55-0 (HCl salt).[1]

  • Coordination Modes:

    • 
      : Forms stable 5-membered chelate rings.[1]
      
    • 
      -bridging: Can bridge two metal centers in polynuclear clusters.[1]
      

Handling Protocol: The free base is prone to air oxidation (forming azo compounds). Always store as the dihydrochloride salt at -20°C. Generate the free base in situ using a non-nucleophilic base (e.g., Et


N, DIPEA) under Argon/Nitrogen immediately prior to complexation.[1]

Workflow A: Ligand Synthesis (The "Gateway" Protocol)

The most potent catalytic applications arise when 2-HMP is condensed with aldehydes to form Pyridine-Hydrazone ligands.[1] These tridentate ligands impose specific steric and electronic environments on the metal center.

Step-by-Step Synthesis of Tridentate NNO Ligand ( )

Target: Synthesis of N'-(2-hydroxybenzylidene)-2-(pyridin-2-yl)acetohydrazide analog.

Reagents:

  • 2-(Hydrazinylmethyl)pyridine[1][3]·2HCl (1.0 eq)

  • Salicylaldehyde (1.0 eq)[1]

  • Triethylamine (2.2 eq)[1]

  • Ethanol (anhydrous)[1]

Protocol:

  • Dissolution: Suspend 2-HMP·2HCl (5 mmol) in Ethanol (20 mL) under N

    
    .
    
  • Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C. The solution will clear as the free hydrazine is liberated.

  • Condensation: Add Salicylaldehyde (5 mmol) dropwise.

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (formation of yellow precipitate).[1]

  • Isolation: Cool to room temperature. Filter the yellow crystalline solid. Wash with cold ethanol (2 x 5 mL) and Et

    
    O.[1]
    
  • Yield: Typically >85%.

Mechanism of Ligand Design: The resulting hydrazone (


) is hemilabile.[1] The imine nitrogen is a hard donor, while the amide/amine backbone allows for proton responsiveness (metal-ligand cooperativity).[1]

Workflow B: Catalytic Oxidation Protocol (Mn-Catalysis)

Application: Epoxidation of alkenes or oxidation of alcohols using the


 ligand derived above.[1]
Catalyst:  [Mn(

)Cl] complex.[1]
In Situ Catalyst Generation
  • Solvent: Acetonitrile (MeCN).[1][4]

  • Metal Source: MnCl

    
    ·4H
    
    
    
    O or Mn(OAc)
    
    
    .[1]
  • Procedure: Mix Ligand

    
     (10 µmol) and Mn salt (10 µmol) in MeCN (2 mL) at 40°C for 30 mins. Solution turns dark brown/orange, indicating complexation.[1]
    
Catalytic Run (Epoxidation of Styrene)

Reaction Setup:

  • To the catalyst solution, add Styrene (1.0 mmol, 100 eq relative to catalyst).[1]

  • Add Internal Standard (e.g., dodecane, 0.5 mmol) for GC analysis.[1]

  • Oxidant Addition: Prepare a solution of Peracetic Acid or H

    
    O
    
    
    
    (30%, 1.5 mmol) in MeCN. Add dropwise over 1 hour using a syringe pump at 0°C. Slow addition is critical to prevent catalase-like disproportionation of H
    
    
    O
    
    
    .[1]
  • Reaction: Stir at 0°C -> RT for 4 hours.

  • Quench: Filter through a short pad of silica/Celite to remove metal species. Analyze filtrate by GC-MS.

Data Summary Table: Typical Performance Metrics

SubstrateOxidantConv.[1][2][5] (%)Selectivity (Epoxide)TOF (h

)
StyreneH

O

>9588%250
CyclooctenetBuOOH>9899%400
Benzyl AlcoholO

/Air
8595% (Aldehyde)50

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the synthesis of the ligand and the subsequent catalytic cycle for oxidation. The cycle highlights the formation of the high-valent Mn(IV)-Oxo species, which is the active oxidant.

CatalyticCycle Precursor 2-(Hydrazinylmethyl)pyridine (2-HMP) Ligand Tridentate Hydrazone Ligand (L_NNO) Precursor->Ligand + Salicylaldehyde - H2O Complex Pre-Catalyst [Mn(II)(L_NNO)] Ligand->Complex + Mn(II) salt ActiveSpecies High-Valent Species [Mn(IV)=O(L_NNO)] Complex->ActiveSpecies + Oxidant (H2O2) - H2O ActiveSpecies->Complex Oxygen Transfer Product Product (Epoxide) ActiveSpecies->Product Substrate Substrate (Alkene) Substrate->ActiveSpecies Attack

Figure 1: Synthesis pathway from 2-HMP precursor to Mn-oxo catalytic cycle.[1][4][6][7][8][9][10]

Advanced Application: C-H Activation Directing Group

Beyond ligand synthesis, the 2-(hydrazinylmethyl)pyridine moiety itself acts as a transient Directing Group (DG) for Cobalt-catalyzed C–H functionalization.[1]

Mechanism:

  • Condensation: The hydrazine moiety condenses with a ketone substrate to form a hydrazone in situ.

  • Coordination: The pyridine nitrogen and imine nitrogen coordinate to Co(II/III).

  • C-H Activation: The metal inserts into the proximal C-H bond (C-H activation).

  • Functionalization: Reaction with an electrophile (e.g., alkyne, alkene).[1]

  • Hydrolysis: The directing group is cleaved, releasing the product and regenerating the hydrazine.

Key Advantage: This "traceable" directing group strategy allows for the functionalization of simple ketones without permanently installing a directing group.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, implement these checkpoints:

IssueDiagnostic CheckCorrective Action
Low Yield in Ligand Synthesis NMR Check: Look for aldehyde peak (~10 ppm). If present, reaction is incomplete.Increase reflux time or add catalytic acetic acid.[1] Ensure Ethanol is anhydrous.[1]
Catalyst Decomposition (Brown Precipitate) Visual: Rapid formation of MnO

(black solid) upon oxidant addition.[1]
Slow Down: Reduce oxidant addition rate. Lower temperature to -10°C.
No Conversion in Catalysis Color Change: Solution should change from pale to dark (Mn(II) -> Mn(IV)). If no change, complexation failed.[1]Verify pH.[1][11] Hydrazone ligands often require deprotonation (add 1 eq.[1] base like NaOAc).[1]
Leaching (Heterogeneous?) Mercury Drop Test: Add Hg(0) to the reaction. If activity stops, catalysis is heterogeneous (nanoparticles).[1]Use a stronger chelating ligand backbone or lower metal loading.

References

  • Ligand Design & Lanthanide Chelation: Title: A Pyridine-Based Ligand with Two Hydrazine Functions for Lanthanide Chelation.[1] Source:Inorganic Chemistry (2015).[1][11][12] URL:[Link][1][11]

  • Cobalt-Catalyzed Reduction: Title: Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.[9] Source:Deutsche Nationalbibliothek (2025).[1] URL:[Link](Note: Generalized link to source repository based on search context)

  • C-H Activation Mechanisms: Title: Proposed mechanism of 2-(1'-methyl-hydrazinyl)pyridine-directed C−H/N−H activation.[1] Source:Chemical Society Reviews (2025).[1][13] URL:[Link](Note: Representative link for Chem. Soc. Rev. context)[1]

  • Synthesis of Precursor: Title: Synthesis of 2-chloromethylpyridine hydrochloride (Precursor to 2-HMP).[1][8][14] Source:Google Patents CN111056992A.[1] URL:

  • General Reactivity of Pyridine-Hydrazines: Title: Reactivity of non-organometallic ruthenium(II) polypyridyl complexes.[1][12] Source:PubMed Central (2023).[1] URL:[Link]

Sources

Method

2-(Hydrazinylmethyl)pyridine in the preparation of bioactive heterocyclic compounds

Topic: 2-(Hydrazinylmethyl)pyridine in the preparation of bioactive heterocyclic compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Hydrazinylmethyl)pyridine in the preparation of bioactive heterocyclic compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Abstract & Strategic Value

2-(Hydrazinylmethyl)pyridine (CAS: 5324-93-6), frequently referred to as 2-picolylhydrazine , represents a distinct pharmacophore scaffold often conflated with its analogue, 2-hydrazinopyridine. Unlike the latter, which yields fused bicyclic systems (e.g., triazolopyridines), 2-(hydrazinylmethyl)pyridine possesses a methylene bridge (


) between the pyridine ring and the hydrazine moiety. This structural feature introduces rotational flexibility, disrupting planarity and allowing the pyridine nitrogen to act as a discrete chelating donor in tridentate ligand systems.

This guide details the synthesis and application of 2-(hydrazinylmethyl)pyridine as a precursor for two critical classes of bioactive compounds:

  • Picolylhydrazone Scaffolds: High-affinity tridentate iron/copper chelators with potent antiproliferative activity.

  • Linked 1,2,4-Triazole Hybrids: Non-fused heterocyclic systems utilized as antimicrobial and antitubercular agents.

Chemical Properties & Handling[1][2]

  • IUPAC Name: 2-(Hydrazinylmethyl)pyridine

  • Common Name: 2-Picolylhydrazine

  • CAS Number: 5324-93-6 (Free base), 237064-55-0 (Hydrochloride)

  • Molecular Weight: 123.16 g/mol

  • Solubility: Highly soluble in water, methanol, and ethanol; moderately soluble in DCM.

  • Stability: The free base is oxidation-sensitive and hygroscopic. It is best stored as the dihydrochloride salt at -20°C under argon.

Safety Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. All protocols below must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Synthetic Pathways & Logic

The utility of 2-(hydrazinylmethyl)pyridine stems from the nucleophilicity of the terminal hydrazine nitrogen (


). The reaction landscape is divided into condensation (Schiff base formation) and cyclization (heterocycle formation).
DOT Diagram: Synthetic Workflow

The following diagram illustrates the conversion of 2-(chloromethyl)pyridine to the hydrazine scaffold and its subsequent diversification.

SynthesisWorkflow Start 2-(Chloromethyl)pyridine HCl Salt Core 2-(Hydrazinylmethyl)pyridine (Core Scaffold) Start->Core N2H4·H2O (Excess) Reflux, 4h Hydrazone Picolylhydrazones (Schiff Bases) Core->Hydrazone Ar-CHO EtOH, cat. AcOH Thiosemi Thiosemicarbazide Intermediate Core->Thiosemi R-NCS (Isothiocyanates) Triazole 1,2,4-Triazole-3-thiones (Linked Hybrid) Thiosemi->Triazole NaOH, Reflux Cyclization

Caption: Divergent synthesis starting from 2-(chloromethyl)pyridine. The pathway splits into condensation (green) and cyclization (red) routes.

Experimental Protocols

Protocol A: Synthesis of 2-(Hydrazinylmethyl)pyridine

Rationale: Direct alkylation of hydrazine. A large excess of hydrazine is critical to prevent the formation of the symmetrical dimer (


).

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride (10 mmol, 1.64 g)

  • Hydrazine hydrate (80% or 100%, 100 mmol, 5.0 mL)

  • Ethanol (Absolute, 20 mL)

  • Dichloromethane (DCM)

  • Potassium Carbonate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(chloromethyl)pyridine HCl in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at 0°C. Note: The reaction is exothermic.

  • Reaction: Reflux the mixture for 4 hours. Monitor by TLC (10% MeOH in DCM). The starting material spot (

    
    ) should disappear.
    
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Dissolve the residue in a minimal amount of water (10 mL).

    • Basify with saturated

      
       solution to pH > 12.
      
    • Extract with DCM (

      
       mL).
      
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate.
    
  • Yield: The product is obtained as a yellow oil (Yield: ~75-85%). It can be converted to the HCl salt by adding 4M HCl in dioxane for long-term storage.

Protocol B: Library Generation of Bioactive Picolylhydrazones

Rationale: Condensation with aromatic aldehydes creates a "tridentate" N,N,X binding pocket (where X is the aldehyde donor). These compounds are potent anticancer agents due to their ability to chelate iron and copper, disrupting cellular respiration.

Materials:

  • 2-(Hydrazinylmethyl)pyridine (1.0 mmol)

  • Aromatic Aldehyde (e.g., 2-Pyridinecarboxaldehyde, Salicylaldehyde) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Mixing: In a 20 mL vial, dissolve the aldehyde in ethanol. Add the hydrazine scaffold.[1][2]

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 2-4 hours.

    • Observation: A color change (often yellow to orange) indicates Schiff base formation.

  • Crystallization: Cool the mixture to room temperature, then to 4°C. The hydrazone often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

Data Summary: Substituent Effects on Yield

Aldehyde SubstrateProduct AppearanceYield (%)Bioactivity Focus
2-Pyridinecarboxaldehyde Yellow needles88%Fe(II) Chelation (Antiproliferative)
Salicylaldehyde Orange solid92%Cu(II) Chelation (Antimicrobial)
4-Nitrobenzaldehyde Dark yellow solid95%Antitubercular
4-Methoxybenzaldehyde Pale yellow solid78%Moderate Cytotoxicity
Protocol C: Synthesis of Linked 1,2,4-Triazole-3-thiones

Rationale: Reaction with isothiocyanates followed by alkaline cyclization yields 1,2,4-triazoles. Unlike fused triazolopyridines, these are linked hybrids (


), allowing the triazole to act as an independent pharmacophore.

Mechanism:

  • Nucleophilic attack of hydrazine on the isothiocyanate carbon

    
     Thiosemicarbazide intermediate.
    
  • Base-catalyzed intramolecular cyclization

    
     1,2,4-Triazole-3-thione.
    

Step-by-Step Procedure:

  • Thiosemicarbazide Formation:

    • Mix 2-(hydrazinylmethyl)pyridine (1.0 mmol) and Aryl Isothiocyanate (1.0 mmol) in Ethanol (15 mL).

    • Reflux for 1-2 hours.

    • Cool and filter the precipitated thiosemicarbazide intermediate.

  • Cyclization:

    • Suspend the intermediate in 2N NaOH (10 mL).

    • Reflux for 4 hours. The solid will dissolve, then reprecipitate upon acidification.

  • Isolation:

    • Cool to room temperature.

    • Acidify with 2N HCl to pH 3-4.

    • Filter the resulting precipitate (The 1,2,4-triazole-3-thione).

    • Recrystallize from Ethanol/Water.

Mechanism of Action & Bioactivity

Metal Chelation Pathway

The picolylhydrazones derived from this scaffold act as Tridentate Ligands . The flexibility of the methylene linker allows the pyridine nitrogen (


) and the imine nitrogen (

) to align with a third donor atom (D) from the aldehyde, forming stable octahedral complexes with transition metals (Fe, Cu, Zn).

ChelationMechanism Ligand Picolylhydrazone Ligand Complex Octahedral Complex [ML2] Ligand->Complex Coordination (N,N,D) Metal Metal Ion (Fe2+, Cu2+) Metal->Complex Chelation Effect Bioactive Effect: ROS Generation & DNA Intercalation Complex->Effect Cellular Uptake

Caption: Formation of bioactive metal complexes. The ligand coordinates via the pyridine nitrogen, imine nitrogen, and the aldehyde-derived donor.

Therapeutic Applications[4][5][6][7]
  • Anticancer (Iron Depletion): The hydrazones bind intracellular iron, inhibiting Ribonucleotide Reductase (an iron-dependent enzyme), thus halting DNA synthesis in rapidly dividing cancer cells (e.g., HeLa, MCF-7 lines).

  • Antitubercular: The 1,2,4-triazole derivatives inhibit enoyl-ACP reductase (InhA), a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.

References

  • Synthesis of 2-picolylhydrazine: PrepChem. "Synthesis of 2-chloromethyl-pyridine hydrochloride." Available at: [Link]

  • Triazole Synthesis: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Available at: [Link]

  • Bioactivity of Hydrazones: National Institutes of Health (NIH). "Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases." Available at: [Link]

  • Metal Complexes: MDPI. "Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones." Available at: [Link]

  • Isothiocyanate Reactions: RSC Publishing. "Recent advancement in the synthesis of isothiocyanates."[3] Available at: [Link]

Sources

Application

The Strategic Application of 2-(Hydrazinylmethyl)pyridine in Bioconjugate Chemistry: A Guide for Researchers

Introduction: Beyond a Simple Linker In the landscape of bioconjugation, the formation of a stable yet strategically cleavable bond between a biomolecule and a payload is paramount. Hydrazone ligation, the reaction betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Linker

In the landscape of bioconjugation, the formation of a stable yet strategically cleavable bond between a biomolecule and a payload is paramount. Hydrazone ligation, the reaction between a hydrazine and an aldehyde or ketone, has long been a cornerstone of this field, prized for its bioorthogonality and tunable stability. Within the diverse family of hydrazine-containing reagents, 2-(hydrazinylmethyl)pyridine, also known as 2-picolylhydrazine, emerges as a particularly sophisticated tool. Its unique structure, featuring a reactive hydrazine moiety tethered to a pyridine ring, offers a compelling combination of reactivity, pH-sensitivity, and the potential for intramolecular catalysis. This guide provides an in-depth exploration of 2-(hydrazinylmethyl)pyridine, moving beyond a simple recitation of protocols to a nuanced discussion of its chemical principles and strategic applications in drug development and research.

The Chemistry of 2-(Hydrazinylmethyl)pyridine: A Tale of Two Moieties

The utility of 2-(hydrazinylmethyl)pyridine in bioconjugation is rooted in the interplay between its two key functional components: the hydrazine group and the pyridine ring.

The Hydrazine Moiety: The Workhorse of Ligation

The terminal hydrazine group (-NH-NH₂) is the primary reactive center, readily undergoing condensation with carbonyl groups (aldehydes and ketones) on biomolecules to form a hydrazone linkage. This reaction is typically performed under mild acidic conditions (pH 5-6), which facilitates the dehydration of the hemiaminal intermediate.[1]

The Pyridine Ring: The Unsung Hero

The pyridine ring is not merely a passive scaffold. Its nitrogen atom, with a pKa of approximately 5.2, plays a crucial role in the reactivity and properties of the resulting conjugate.

  • Intramolecular Catalysis: The proximity of the pyridine nitrogen to the hydrazone linkage allows it to act as an intramolecular catalyst, particularly in the acidic pH range where it is protonated. This can accelerate the rate of hydrazone formation and hydrolysis compared to simple alkyl or aryl hydrazines.

  • Modulation of Stability: The electron-withdrawing nature of the protonated pyridine ring can influence the electronic properties of the hydrazone bond, thereby modulating its stability.

  • Solubility and Pharmacokinetics: The pyridine moiety can enhance the aqueous solubility of the reagent and the resulting bioconjugate, a desirable property in biological systems. Furthermore, the presence of a pyridine ring can influence the pharmacokinetic profile of a drug conjugate.

Synthesis of 2-(Hydrazinylmethyl)pyridine: A Two-Step Approach

A reliable supply of high-purity 2-(hydrazinylmethyl)pyridine is the foundation for its successful application. A common and effective synthetic route involves a two-step process starting from the readily available 2-methylpyridine (2-picoline).

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

The first step is the chlorination of the methyl group of 2-methylpyridine. A common method involves the reaction with thionyl chloride.[2]

  • Reaction: 2-methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid to form 2-methylpyridine N-oxide. This intermediate is then treated with glacial acetic acid to yield 2-pyridylmethyl acetate, which is subsequently hydrolyzed to 2-pyridinemethanol. Finally, 2-pyridinemethanol is reacted with thionyl chloride to produce 2-(chloromethyl)pyridine hydrochloride.[2]

  • Alternative Methods: Other chlorinating agents like phosphoryl chloride in the presence of triethylamine can also be employed, starting from 2-picoline-N-oxide.[3] Another approach utilizes trichloroisocyanuric acid.[4]

Step 2: Synthesis of 2-(Hydrazinylmethyl)pyridine

The second step involves the nucleophilic substitution of the chloride with hydrazine.

  • Reaction: 2-(Chloromethyl)pyridine hydrochloride is reacted with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at elevated temperatures to drive it to completion.

  • Work-up: After the reaction, the excess hydrazine and solvent are removed under reduced pressure. The resulting residue is then purified, often by distillation or chromatography, to yield pure 2-(hydrazinylmethyl)pyridine.

Application Notes: Strategic Considerations for Using 2-(Hydrazinylmethyl)pyridine

The decision to use 2-(hydrazinylmethyl)pyridine should be driven by a clear understanding of its advantages and limitations in the context of the specific application.

When to Choose 2-(Hydrazinylmethyl)pyridine:

  • pH-Sensitive Drug Delivery: The inherent pH-lability of the hydrazone bond makes it an excellent choice for constructing antibody-drug conjugates (ADCs) designed to release their payload in the acidic environment of endosomes and lysosomes.[5][] The pyridine moiety can further fine-tune this pH sensitivity.

  • Reversible Bioconjugation: For applications requiring the temporary modification of a biomolecule, the reversible nature of the hydrazone linkage is a significant advantage. The bond can be cleaved under mild acidic conditions or through exchange with an excess of another hydrazine or hydroxylamine derivative.

  • Enhanced Reaction Kinetics: The potential for intramolecular catalysis can lead to faster ligation kinetics compared to other hydrazines, which can be beneficial when working with sensitive biomolecules or when high conjugation efficiency is required in a short time frame.

Potential Challenges and Mitigation Strategies:

  • Stability at Physiological pH: While the hydrazone bond is relatively stable at neutral pH, it can still undergo slow hydrolysis. For applications requiring long-term stability in circulation, this needs to be carefully evaluated. The stability can be influenced by the electronic nature of the carbonyl partner.

  • Isomerization: Hydrazones can exist as E/Z isomers, which may exhibit different properties. It is important to characterize the isomeric composition of the conjugate and assess its impact on biological activity.

  • Cross-reactivity: While highly chemoselective, the hydrazine group can potentially react with other electrophiles under certain conditions. Careful control of the reaction environment is crucial.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-(hydrazinylmethyl)pyridine and its use in bioconjugation. Optimization will be necessary for specific applications.

Protocol 1: Synthesis of 2-(Hydrazinylmethyl)pyridine

This protocol is based on the nucleophilic substitution of 2-(chloromethyl)pyridine with hydrazine.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Hydrazine hydrate (≥98%)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Neutralization of 2-(Chloromethyl)pyridine Hydrochloride:

    • Dissolve 2-(chloromethyl)pyridine hydrochloride in water and cool in an ice bath.

    • Slowly add a solution of NaOH until the pH is basic (e.g., pH 9-10).

    • Extract the free base, 2-(chloromethyl)pyridine, with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)pyridine.

  • Reaction with Hydrazine:

    • Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Dissolve the 2-(chloromethyl)pyridine in anhydrous ethanol.

    • Add a 5-10 fold molar excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol and excess hydrazine hydrate under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent and purify by column chromatography on silica gel or by vacuum distillation to obtain pure 2-(hydrazinylmethyl)pyridine.

Characterization:

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Bioconjugation to an Aldehyde-Containing Protein

This protocol describes the conjugation of 2-(hydrazinylmethyl)pyridine to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein (e.g., an antibody with oxidized glycans)

  • 2-(Hydrazinylmethyl)pyridine

  • Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)

  • Quenching solution (e.g., 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE analysis materials

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(hydrazinylmethyl)pyridine (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or water).

    • Buffer exchange the aldehyde-modified protein into the conjugation buffer.

  • Conjugation Reaction:

    • To the protein solution, add a calculated molar excess of the 2-(hydrazinylmethyl)pyridine stock solution (typically 20-100 fold excess).

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • To quench any unreacted aldehydes, add a quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes.

  • Purification of the Conjugate:

    • Remove the excess unreacted 2-(hydrazinylmethyl)pyridine and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the Bioconjugate:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using techniques such as UV-Vis spectroscopy (if the payload has a distinct chromophore), mass spectrometry (for a more precise measurement), or hydrophobic interaction chromatography (HIC).[7]

  • Purity and Aggregation: Assess the purity and presence of aggregates using SDS-PAGE (under reducing and non-reducing conditions) and SEC.

  • Functional Activity: Evaluate the biological activity of the conjugate, such as antigen binding for an ADC, to ensure that the conjugation process has not compromised its function.

Data Presentation: Stability of Hydrazone Linkers

The stability of the hydrazone linker is a critical parameter, particularly for applications in drug delivery. The following table summarizes the typical pH-dependent stability of hydrazone linkers, providing a valuable reference for experimental design.

Linker TypepHHalf-life (t½)Reference
Acylhydrazone5.0~4.4 hours[5]
Acylhydrazone7.4~183 hours[5]

Note: The stability of a specific pyridyl-2-methylhydrazone will be influenced by the nature of the conjugated biomolecule and the specific microenvironment. The data presented here for a generic acylhydrazone serves as a general guideline.

Visualization of Key Concepts

Synthesis of 2-(Hydrazinylmethyl)pyridine

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis 2-Picoline 2-Picoline 2-Picoline-N-Oxide 2-Picoline-N-Oxide 2-Picoline->2-Picoline-N-Oxide H₂O₂/AcOH 2-Pyridylmethanol 2-Pyridylmethanol 2-Picoline-N-Oxide->2-Pyridylmethanol Rearrangement & Hydrolysis 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl 2-Pyridylmethanol->2-(Chloromethyl)pyridine HCl SOCl₂ 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine HCl->2-(Chloromethyl)pyridine Base 2-(Hydrazinylmethyl)pyridine 2-(Hydrazinylmethyl)pyridine 2-(Chloromethyl)pyridine->2-(Hydrazinylmethyl)pyridine NH₂NH₂·H₂O

Caption: Synthetic pathway to 2-(hydrazinylmethyl)pyridine.

Hydrazone Ligation and Intramolecular Catalysis

G cluster_0 Hydrazone Formation cluster_1 Intramolecular Catalysis Biomolecule-CHO Biomolecule (with Aldehyde) Hemiaminal Hemiaminal Intermediate Biomolecule-CHO->Hemiaminal + Hydrazine Hydrazine 2-(Hydrazinylmethyl)pyridine Hydrazone Hydrazone Conjugate Hemiaminal->Hydrazone - H₂O ProtonatedPyridine Pyridine-H⁺ Dehydration Dehydration Step ProtonatedPyridine->Dehydration Proton Donation

Caption: Mechanism of hydrazone ligation with potential intramolecular catalysis.

Conclusion: A Versatile Tool for the Bioconjugation Chemist's Toolbox

2-(Hydrazinylmethyl)pyridine represents a significant advancement over simple hydrazine linkers. Its unique combination of a reactive hydrazine moiety and a catalytically active pyridine ring provides researchers with a powerful tool for the construction of sophisticated bioconjugates. The pH-sensitive nature of the resulting hydrazone bond is particularly advantageous for applications in targeted drug delivery, enabling the controlled release of therapeutic agents in specific cellular compartments. By understanding the underlying chemical principles and carefully considering the experimental parameters, researchers can harness the full potential of 2-(hydrazinylmethyl)pyridine to develop novel and effective bioconjugates for a wide range of applications in medicine and biotechnology.

References

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
  • 2-Chloromethylpyridine - Wikipedia. (URL: [Link])

  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (URL: [Link])

  • a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b)... - ResearchGate. (URL: [Link])

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega - ACS Publications. (URL: [Link])

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])

  • 8.1.4: A4. Intramolecular Catalysis - Chemistry LibreTexts. (URL: [Link])

  • Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. (URL: [Link])

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate. (URL: [Link])

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PubMed Central. (URL: [Link])

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). - ResearchGate. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (URL: [Link])

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - RSC Publishing. (URL: [Link])

  • DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google P
  • The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions - ResearchGate. (URL: [Link])

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (URL: [Link])

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - PMC - NIH. (URL: [Link])

  • Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of pyridine derivatives

Technical Support Center: Purification of Pyridine Derivatives Status: Operational Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyridine Derivatives

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Case ID: PYR-PUR-001[1]

Mission Statement

Welcome to the technical support hub for heterocyclic chemistry. Pyridine derivatives are notoriously difficult to purify due to their basicity (


), high water solubility, and tendency to coordinate with metals.[1] This guide moves beyond standard textbook advice, offering field-tested troubleshooting workflows to resolve "streaking" on columns, low extraction yields, and persistent solvent contamination.

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

User Complaint: "My compound streaks from the baseline to the solvent front on TLC and silica columns, making separation impossible."

Root Cause Analysis: Pyridine derivatives possess a basic nitrogen atom with a lone pair of electrons.[1] Silica gel is slightly acidic (


) due to surface silanol groups (

). The basic pyridine interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions, causing peak tailing (streaking) rather than a distinct band [1].[1][2]

Solution Protocol: Amine Deactivation To resolve this, you must "mask" the acidic sites on the silica using a volatile, competitive base.[1]

Step-by-Step Protocol:

  • Select the Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
    • Standard: 1% TEA in the mobile phase.[1]

    • Sensitive Compounds: 0.1% - 0.5% TEA (if product is base-sensitive).[1]

  • Pre-treatment (Critical Step):

    • Do not just add TEA to the eluent.[1] You must equilibrate the column first.[1]

    • Flush the packed silica column with 2–3 column volumes (CV) of the mobile phase containing the amine modifier before loading the sample. This saturates the active silanol sites.[1]

  • Elution: Run the column with the modifier included in the mobile phase.

  • Post-Run: TEA has a high boiling point (

    
    ). Remove it from your fractions by rotary evaporation followed by high-vacuum drying, or azeotrope with heptane.[1]
    

Decision Workflow: Chromatographic Optimization

ChromatographyWorkflow cluster_legend Key Start Issue: Pyridine Derivative Streaking on Silica CheckTLC Perform TLC with 1% Et3N in eluent Start->CheckTLC Result Does streaking persist? CheckTLC->Result No Use 1% Et3N in Flash Column Mobile Phase Result->No No (Spot is tight) Yes Is compound Acid Sensitive? Result->Yes Yes Yes_Acid Switch to Alumina (Basic) Stationary Phase Yes->Yes_Acid No No_Acid Consider Reverse Phase (C18) Buffered at pH 8-9 Yes->No_Acid Yes Action Action Step Decision Decision Point

Figure 1: Decision tree for selecting the appropriate stationary phase and modifiers for basic heterocycles.

Module 2: Extraction & Phase Separation (The "Low Yield" Issue)

User Complaint: "I synthesized a pyridine derivative, but after aqueous workup, my organic layer is empty. The product is stuck in the water."

Root Cause Analysis: Pyridines are highly water-soluble, especially when protonated.[1] If your aqueous workup is neutral or acidic (


), the pyridine exists as a pyridinium cation (

), which partitions 100% into the aqueous phase.[1]

The "pH Swing" Protocol (Self-Validating System): This method uses the


 to your advantage, purifying the compound without a column.

Data: pH vs. Solubility State

StatepH ConditionSolubilityPhase Preference
Cationic (

)

(e.g., pH 1-4)
High in WaterAqueous Layer
Neutral (

)

(e.g., pH > 7.[1]5)
Low in WaterOrganic Layer

Step-by-Step Methodology:

  • Acid Wash (Impurity Removal):

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).[1]

    • Extract with 1M HCl .[1]

    • Result: The pyridine product moves to the aqueous layer (as salt).[3] Non-basic impurities stay in the organic layer.[1]

    • Action: Discard the organic layer (check TLC first to confirm product is in the aqueous phase!).

  • Basification (Product Recovery):

    • Cool the aqueous layer (neutralization is exothermic).

    • Slowly add 6M NaOH or saturated

      
       until the pH is 
      
      
      
      (check with pH paper).
    • Observation: The solution should turn cloudy ("oil out") as the free base forms.

  • Extraction:

    • Extract the now-basic aqueous layer with DCM (

      
      ).
      
    • Tip: If the pyridine is highly polar, use Chloroform:Isopropanol (3:1) as the extraction solvent to improve recovery [2].

Module 3: Removing Pyridine as a Solvent

User Complaint: "I used pyridine as a solvent/reagent. I can't get rid of the smell, and it interferes with my NMR."

Warning: Do NOT use this method if your product is also a simple pyridine derivative, as it may be removed along with the solvent.[1] This is for removing pyridine from non-basic or protected compounds.[1]

The Copper Sulfate (


) Wash: 
Copper(II) ions form a water-soluble coordination complex with pyridine, effectively pulling it out of the organic phase [3].

Protocol:

  • Dilute reaction mixture with Ethyl Acetate or DCM.[1][3]

  • Wash with saturated aqueous

    
     solution .[1]
    
  • Visual Indicator: The aqueous layer will turn from pale blue to deep royal blue/purple (indicating the formation of

    
     complex).
    
  • Repeat the wash until the aqueous layer remains pale blue (no more pyridine extracting).

  • Final wash with brine to remove residual copper.[1]

Module 4: Advanced Purification (N-Oxides & Salts)

FAQ: How do I handle Pyridine N-Oxides? Context: N-oxidation is a common side reaction or a deliberate activation step.[1] N-oxides are highly polar and difficult to distill.[1]

  • Reduction Protocol: If the N-oxide is an unwanted byproduct, reduce it in situ using Ammonium Formate and 10% Pd/C in methanol at reflux.[1] This is milder than the traditional

    
     method and preserves other sensitive functional groups [4].[4]
    

FAQ: My product is an oil and won't crystallize. What now? Context: Many free-base pyridines are oils.[1] Converting them to crystalline salts purifies them and stabilizes them for storage.[1]

  • Picrate Formation: Dissolve compound in Ethanol.[1] Add saturated picric acid solution.[1] (Caution: Picrates are explosive when dry; handle small scales only for characterization).

  • HCl Salt (Standard): Dissolve "oil" in dry Diethyl Ether. Bubble dry HCl gas or add 2M HCl in Diethyl Ether dropwise.[1] The salt usually precipitates instantly as a white solid.[1]

  • Oxalate Salt: Add 1 equivalent of oxalic acid in acetone.[1] Pyridinium oxalates often crystallize well.[1]

References

  • Biotage. (2023).[1] Why is pH adjustment important for sample prep methods? Biotage Blog.[1] [Link]

  • University of Rochester. (n.d.).[1] Work-up: Removing Sticky Reagents and Amine Solvents.[1] Not Voodoo X.[1] [Link]

  • Zacharie, B., et al. (2001).[1][4] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate.[1] Journal of Organic Chemistry.[1] [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading in Pd-Catalyzed Pyridine Coupling

Status: Operational Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction: The "Pyridine Paradox" Welcome to the technical support hub for pyridine coupling. If you are h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Pyridine Paradox"

Welcome to the technical support hub for pyridine coupling. If you are here, you likely faced a reaction that stalled at 30% conversion or yielded a black precipitate despite high catalyst loading (5–10 mol%).

The Core Problem: Pyridines are not just substrates; they are competitive ligands . The basic nitrogen lone pair (


) binds to the electrophilic Palladium(II) center, displacing your engineered phosphine ligand and forming an inactive "off-cycle" resting state (catalyst poisoning). Furthermore, 2-pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation before transmetallation can occur.

This guide provides the logic to optimize catalyst loading not by simply adding more metal, but by selecting active systems that resist poisoning.

Part 1: The Diagnostic Phase (Mechanistic Grounding)

Before optimizing loading, you must identify if your reaction is failing due to Catalyst Death or Catalyst Inhibition .

The Mechanism of Failure

Standard catalysts like Pd(PPh3)4 or Pd(OAc)2/PPh3 often fail because the pyridine substrate outcompetes the phosphine for the Pd center. This creates a thermodynamic sink.

PyridinePoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd Ar-X Poisoned Poisoned Complex [Py-Pd(II)-Ar-X] (INACTIVE) OxAdd->Poisoned Pyridine Coordination (Ligand Displacement) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Pyridine Pyridine Substrate (Excess) Pyridine->Poisoned Poisoned->OxAdd Reversible? (Often Slow)

Figure 1: The Competitive Inhibition Pathway. High concentrations of pyridine substrate drive the equilibrium toward the inactive "Poisoned" state, effectively lowering the active catalyst concentration regardless of total loading.

Part 2: Protocol Optimization (The "Loading Floor")

Do not optimize loading using a linear scale (1%, 2%, 3%). Use a Logarithmic Decaying Screen to find the "Loading Floor"—the minimum loading required to sustain the catalytic cycle against poisoning.

Protocol: The "Decaying Loading" Screen

Objective: Determine the Minimum Effective Loading (MEL).

Reagents:

  • Precatalyst: Use Pd-PEPPSI-IPr or XPhos Pd G4 (Crucial: Do not use Pd(OAc)2 for optimization).

  • Base: K3PO4 (3.0 equiv) or K2CO3.

  • Solvent: Dioxane/H2O (4:1) or Toluene/H2O (for hydrolytically unstable substrates).

Experimental Matrix: Set up 4 parallel reactions (vials) with identical concentrations (0.2 M) but varying catalyst loads:

Vial IDCatalyst Loading (mol%)Purpose
A 5.00% Benchmark: If this fails, the chemistry is wrong (not the loading).
B 1.00% Standard: Typical target for medicinal chemistry.
C 0.10% Stress Test: Tests catalyst longevity (TON > 1000).
D 0.01% Limit Test: Only works for highly active systems (e.g., PEPPSI).

Analysis: Sample at 1 hour (Initial Rate) and 18 hours (Endpoint).

  • Case 1: A=100%, B=100%, C=20% : Your MEL is between 0.1% and 1%. Optimize at 0.5%.

  • Case 2: A=30%, B=30%, C=30% : This is Catalyst Poisoning . Increasing loading did not help. Change the Ligand, not the loading.

  • Case 3: A=100%, B=50% (Black precipitate) : Catalyst decomposition. Switch to a more stable precatalyst (e.g., Pd-PEPPSI-IPent).

Part 3: Troubleshooting & FAQs

Issue 1: The "2-Pyridyl" Problem (Protodeboronation)

User Report: "I am trying to couple 2-pyridineboronic acid. I used 10 mol% Pd but got only 10% product and 90% pyridine (deboronated byproduct)."

Diagnosis: This is not a catalyst loading issue. 2-Pyridyl boronic acids are unstable zwitterions at neutral pH and hydrolyze rapidly.[1] Adding more Pd won't fix substrate decomposition.

Solution:

  • Switch Boron Source: Use MIDA boronates (slow release) or 2-pyridyl triolborates .

  • The "Copper Effect": Add CuCl (10–50 mol%) . This promotes transmetallation from Boron

    
     Copper 
    
    
    
    Palladium, bypassing the slow Pd-transmetallation step where decomposition occurs.
  • Anhydrous Conditions: If using boronic esters, switch to anhydrous toluene with K3PO4 (solid) to minimize hydrolysis.

Issue 2: Reaction Stalls at 60% Conversion

User Report: "Reaction runs fast initially but stops after 2 hours. Adding more catalyst restarts it briefly."

Diagnosis: Catalyst Death (Aggregation). The active Pd(0) species is unstable and precipitating as Pd-black.

Optimization Strategy:

  • Ligand Switch: Move to a bulkier NHC ligand (e.g., Pd-PEPPSI-IPent ). The "Pent" (pentyl) chains wrap around the Pd center, preventing aggregation better than IPr.

  • Loading Adjustment: Instead of starting with 5 mol%, use dosing . Add 1 mol% at t=0, and 1 mol% at t=2h. This keeps the active Pd concentration low, reducing the rate of bimolecular aggregation.

Issue 3: High Impurity Profile (Homocoupling)

User Report: "I see 15% homocoupling of my halide."

Diagnosis: Oxidative addition is too slow, or the catalyst is sitting in the Pd(II) state too long. Solution:

  • Decrease Loading: Paradoxically, lowering the catalyst loading can reduce homocoupling if the side reaction is second-order with respect to catalyst concentration.

  • Degassing: Ensure rigorous exclusion of O2.

Part 4: Decision Framework (Workflow)

Use this logic flow to select your initial catalyst system and loading.

OptimizationFlow Start Start: Pyridine Coupling PosCheck Is the Pyridine Nitrogen at the 2-position? Start->PosCheck Yes2Py Yes (2-Pyridyl) PosCheck->Yes2Py Difficult No2Py No (3- or 4-Pyridyl) PosCheck->No2Py Standard BoronCheck Is Pyridine the Boron or Halide? Yes2Py->BoronCheck PyBoron Pyridine = Boron Source BoronCheck->PyBoron PyHalide Pyridine = Halide BoronCheck->PyHalide ActionMIDA CRITICAL FAILURE POINT Use MIDA Boronate or Cu(I) co-catalyst PyBoron->ActionMIDA ActionBuchwald Use G4-Palladacycle (XPhos or SPhos) Loading: 1-2 mol% PyHalide->ActionBuchwald ActionPEPPSI Use Pd-PEPPSI-IPr Loading: 0.5 - 1.0 mol% No2Py->ActionPEPPSI

Figure 2: Strategic Selection of Catalyst Systems based on Pyridine Topology.

Summary of Recommended Systems

Substrate ClassRecommended PrecatalystLigand TypeStarting LoadingRationale
3- or 4-Halopyridines Pd-PEPPSI-IPr NHC0.5 – 1.0 mol%Highly stable; NHC resists displacement by pyridine N.
2-Halopyridines XPhos Pd G4 Bulky Biarylphosphine1.0 – 2.0 mol%XPhos bulk prevents N-coordination; G4 ensures rapid activation.
2-Pyridyl Boronates Pd(dppf)Cl2 + CuCl Chelating Phosphine3.0 – 5.0 mol%Cu-effect required to prevent protodeboronation.
General Optimization Pd-PEPPSI-IPent Steric NHC0.1 – 0.5 mol%"IPent" is superior to IPr for preventing catalyst death at low loading.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Catalyst Poisoning in Palladium-Catalyzed Reactions.[2]

    • Source:Chemical Reviews.
    • Context: Explains the competitive binding of pyridine nitrogen to Pd(II) centers.
  • The PEPPSI Catalyst System

    • Title: Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling.
    • Source:Chemistry - A European Journal (Organ et al.).
    • Context: Defines the stability of PEPPSI complexes against hetero
  • Protodeboronation of 2-Pyridyl Boronates

    • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.[3]

    • Source:Journal of the American Chemical Society (Burke/Lloyd-Jones).
    • Context: Detailed kinetics of 2-pyridyl boron
  • Buchwald Precatalysts (G3/G4)

    • Title: Rational Ligand Design for the Pd-Catalyzed Amin
    • Source:Angewandte Chemie (Buchwald et al.).
    • Context: Demonstrates the superiority of dialkylbiaryl phosphines (XPhos)

Sources

Troubleshooting

Technical Support Center: High-Fidelity Derivatization with 2-(Hydrazinylmethyl)pyridine

Welcome to the Advanced Application Guide for 2-HMP Derivatization. This technical resource is designed for analytical chemists and metabolic researchers encountering challenges with the derivatization of carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Guide for 2-HMP Derivatization. This technical resource is designed for analytical chemists and metabolic researchers encountering challenges with the derivatization of carboxylic acids (e.g., fatty acids, organic acids) using 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolinylhydrazine or 2-PH ).

While this reagent significantly enhances ionization efficiency in LC-ESI-MS/MS (typically by 10–100 fold), the reaction chemistry—specifically the activation step required for carboxylic acids—is prone to side-product formation if not rigorously controlled.

Part 1: The Chemistry of Side Product Formation

To prevent side products, you must first understand where they come from. The derivatization of carboxylic acids with 2-HMP is not a direct reaction; it requires activation. The industry-standard "high-fidelity" method uses 2,2'-Dipyridyl Disulfide (DPDS) and Triphenylphosphine (TPP) (Mukaiyama-type condensation) rather than EDC/HOBt, as the former is milder and reduces racemization.

The Reaction & By-Product Map The following diagram illustrates the intended pathway versus the critical failure points (side reactions).

G Analyte Carboxylic Acid (Analyte) Intermediate Acyloxyphosphonium Ion (Active) Analyte->Intermediate Activation Reagents Activators: TPP + DPDS Reagents->Intermediate Side_PyThione Side Product: 2-Pyridinethione Reagents->Side_PyThione Product Target Hydrazide (Derivative) Intermediate->Product + 2-HMP Side_TPPO Side Product: Triphenylphosphine Oxide (TPPO) Intermediate->Side_TPPO Stoichiometric By-product Side_Hydrolysis Failure: Hydrolysis (Reverts to Acid) Intermediate->Side_Hydrolysis + H2O (Moisture) Side_Racem Risk: Racemization (Isomers) Intermediate->Side_Racem High Temp/Base Reagent_2HMP 2-HMP (Reagent)

Figure 1: Mechanistic pathway of 2-HMP derivatization via Mukaiyama condensation. Red nodes indicate obligatory by-products or potential failure modes.

Part 2: Troubleshooting & Optimization (Q&A)
Module A: Reaction Efficiency & "Ghost" Peaks

Q1: I see a massive interfering peak late in my chromatogram that suppresses my analyte signal. What is it? Diagnosis: This is almost certainly Triphenylphosphine Oxide (TPPO) . Context: In the DPDS/TPP activation method, TPPO is produced stoichiometrically (1:1 with your analyte + excess reagent consumption). It is highly hydrophobic and ionizes well, often co-eluting with long-chain fatty acids. Corrective Action:

  • Chromatographic Separation: Do not rely on MS selectivity alone. Adjust your gradient to elute TPPO (typically very late on C18) away from your analytes. Use a phenyl-hexyl column if C18 fails to resolve it.

  • Liquid-Liquid Extraction (LLE): Post-derivatization, perform an LLE using hexane/ethyl acetate. The hydrazide derivatives are more polar (due to the pyridine nitrogen) than the TPPO and can often be partitioned differentially, though this is difficult with long-chain fatty acids.

Q2: My conversion yield is low (<50%), despite adding excess reagent. Why? Diagnosis: Moisture Contamination (Hydrolysis of the Intermediate). Context: The acyloxyphosphonium intermediate (see Fig 1) is extremely water-sensitive. If water is present before the 2-HMP attacks, the intermediate hydrolyzes back to the free acid, which cannot react with 2-HMP directly. Corrective Action:

  • Anhydrous Solvents: Use anhydrous acetonitrile (MeCN) or methanol.

  • Order of Addition: Ensure TPP and DPDS incubate with the analyte briefly before adding 2-HMP? NO. Actually, in this specific Mukaiyama variation, it is often best to mix all reagents simultaneously or ensure the 2-HMP is present to trap the intermediate immediately. However, the solvent must be dry.

  • Check Reagent Quality: DPDS degrades over time. Ensure it is white/pale yellow, not dark orange.

Module B: Specificity & Isomerization

Q3: I am analyzing chiral fatty acids (e.g., ibuprofen, 2-phenylpropionic acid). Will this method cause racemization? Diagnosis: Base-Catalyzed Isomerization. Context: While DPDS/TPP is milder than EDC, the presence of the pyridine moiety (in 2-HMP) acts as a base. If the reaction temperature is too high (>60°C), the alpha-proton can be abstracted, leading to racemization. Corrective Action:

  • Lower Temperature: Run the reaction at 40°C for a longer time (45–60 min) rather than 60°C for 15 min.

  • Base Control: Do not add exogenous bases (like Triethylamine) unless absolutely necessary for solubility. The 2-HMP itself provides sufficient basicity to drive the reaction in most cases.

Q4: I see peaks for aldehydes/ketones even though I am targeting acids. Why? Diagnosis: Unintended Carbonyl Derivatization. Context: 2-HMP is a hydrazine. Hydrazines react spontaneously with aldehydes and ketones (forming hydrazones) under the same conditions used for carboxylic acids, even without TPP/DPDS activation. Corrective Action:

  • Blank Subtraction: You must run a matrix blank. Endogenous ketones (e.g., acetone, pyruvic acid) will form hydrazones that may be isobaric or interfere with your target.

  • Pre-cleanup: If your sample is rich in ketones (e.g., diabetic plasma), consider a liquid-liquid extraction at acidic pH before derivatization to remove neutral ketones, though this is rarely 100% effective.

Part 3: Optimized Protocol (Self-Validating)

This protocol utilizes the DPDS/TPP activation method, optimized to minimize N-acylurea side products common with EDC, and maximize stability.

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Reagent A (TPP): 10 mM Triphenylphosphine in MeCN.

  • Reagent B (DPDS): 10 mM 2,2'-Dipyridyl Disulfide in MeCN.

  • Reagent C (2-HMP): 10 mM 2-(Hydrazinylmethyl)pyridine in MeCN.

Workflow:

StepActionTechnical Rationale
1 Prepare Sample Dry 10–50 µL of sample extract (biological fluid) under N2. Crucial: Residue must be completely dry to prevent hydrolysis.
2 Cocktail Addition Add 50 µL of a premixed solution containing TPP, DPDS, and 2-HMP (1:1:1 ratio).
3 Incubation Incubate at 60°C for 20 minutes (sealed vial). Note: Reduce to 40°C/60min for chiral analytes.
4 Quenching Add 100 µL of 0.5% Formic Acid in water .
5 Clarification Centrifuge at 12,000 x g for 5 min. Inject supernatant.

Validation Checkpoint:

  • Internal Standard: Use a stable isotope-labeled acid (e.g., Palmitic acid-d31) added before derivatization.

  • Success Criteria: The IS must show the same retention shift and peak shape as the analyte. If IS recovery is <80%, check for water contamination in Step 1.

Part 4: Data Summary & References
Performance Benchmarks
ParameterUn-derivatized Acid (ESI-)2-HMP Derivative (ESI+)Improvement Factor
Ionization Mode Negative (prone to suppression)Positive (Pyridine protonation)N/A
LOD (Standard) ~ 10–50 nM~ 0.1–0.5 nM~100x
Retention Weak on C18 (requires ion-pairing)Strong retention on C18Improved Peak Shape
Fragmentation Non-specific loss of CO2/H2OSpecific reporter ion (m/z 108/109)High Confidence ID
References
  • Original Methodology (DPDS/TPP Activation):

    • Mukaiyama, T., et al. (1975).[1] "A New Method for the Preparation of Carboxylic Esters and Amides." Chemistry Letters.

  • Application to Fatty Acids (2-Picolinylhydrazine/2-HMP):

    • Joo, K. M., et al. (2013). "A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats." Journal of Chromatography B. (Note: Discusses the analogous picolylamine/hydrazide chemistry).

  • Comprehensive Review of Derivatization Reagents:

    • Higashi, T., & Ogawa, S. (2016). "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples." Journal of Steroid Biochemistry and Molecular Biology.

  • Mechanism of Hydrazide Formation (General):

    • Li, W., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Analytical Chemistry. (Demonstrates the TPP/DPDS mechanism for hydrazines).

Sources

Optimization

Improving the stability of 2-(Hydrazinylmethyl)pyridine derivatized androgens

Specialized Support for 2-(Hydrazinylmethyl)pyridine Derivatized Androgens[1][2] Welcome to the AndroStable Technical Hub. You are likely here because your LC-MS/MS sensitivity for testosterone, DHT, or other neutral ste...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for 2-(Hydrazinylmethyl)pyridine Derivatized Androgens[1][2]

Welcome to the AndroStable Technical Hub. You are likely here because your LC-MS/MS sensitivity for testosterone, DHT, or other neutral steroids is fluctuating, or your chromatograms are showing "ghost" peaks.

As Senior Application Scientists, we understand that derivatization with 2-(Hydrazinylmethyl)pyridine (2-HMP) (and its permanently charged analog, 2-hydrazino-1-methylpyridine) is a double-edged sword: it provides a massive boost in ionization efficiency (up to 1000-fold) but introduces chemical volatilities—specifically geometric isomerization and hydrolytic instability —that can ruin quantitation.[1][2]

This guide moves beyond basic protocols to the mechanistic causes of instability, providing you with self-validating workflows to ensure your data is reproducible.

PART 1: The Stability Triad (Diagnostic Matrix)[2]

Before adjusting your protocol, identify which stability failure mode is affecting your assay.[1][2] Use this matrix to diagnose your issue.

SymptomDiagnosisRoot CauseImmediate Action
Peak Splitting / Doublets Geometric Isomerization The C=N hydrazone bond exists in syn (E) and anti (Z) forms.[1] These separate on high-res columns.Do not integrate both. Optimize LC gradient to merge them, or force thermodynamic equilibrium (heat).
Signal Decay over Time Hydrolytic Reversibility Hydrazone formation is reversible.[2][3] Excess water + acid traces drive the reaction backward (Hydrolysis).[2]Remove acid catalyst immediately after reaction. Store in anhydrous solvents at -20°C.
High Background / Suppression Reagent Interference Unreacted hydrazine competes for ionization in the ESI source.[2]Implement an SPE cleanup or LLE step to remove excess reagent before injection.[2]
Retention Time Shift pH Sensitivity The pyridine nitrogen pKa shifts retention in unbuffered mobile phases.[2]Ensure mobile phase pH is buffered (usually formic acid) to lock the protonation state.[2]
PART 2: The Mechanism of Instability[2]

To stabilize your samples, you must visualize the "Invisible War" occurring in your vial.[1][2] The reaction between an androgen (ketone) and 2-(Hydrazinylmethyl)pyridine is an equilibrium process.[1][2]

The Reaction & Degradation Pathway

The following diagram illustrates the formation of the hydrazone and the two primary pathways to instability: Isomerization (Peak Splitting) and Hydrolysis (Signal Loss).[2]

G cluster_isomers Geometric Isomers (Peak Splitting) Androgen Androgen (Ketone) Intermediate Carbinolamine Intermediate Androgen->Intermediate + Acid Catalyst Reagent 2-HMP (Reagent) Reagent->Intermediate Syn Syn-Hydrazone (Isomer A) Intermediate->Syn - H2O (Dehydration) Anti Anti-Hydrazone (Isomer B) Intermediate->Anti - H2O (Dehydration) Syn->Anti Isomerization (Light/Heat) Hydrolysis Hydrolysis (Degradation) Syn->Hydrolysis + H2O / Acid Anti->Hydrolysis + H2O / Acid

Figure 1: The Mechanistic Pathway.[1][2] Stability requires pushing the reaction to the right (Dehydration) and preventing the backward flow (Hydrolysis), while managing the equilibrium between Syn and Anti isomers.[2]

PART 3: The "Golden Path" Protocol

A Self-Validating Workflow for Maximum Stability

This protocol is designed to minimize hydrolysis and control isomerization.[2]

1. Preparation & Reaction
  • Reagent: 2-(Hydrazinylmethyl)pyridine (or 2-hydrazino-1-methylpyridine for permanent charge).[1][2]

  • Solvent: Methanol (anhydrous).[1][2] Avoid Ethanol if it contains high water content.[1][2]

  • Catalyst: Glacial Acetic Acid (5-10%).[1][2]

  • Step: Mix 100 µL sample + 50 µL Reagent Solution. Incubate at 60°C for 1 hour .

    • Why? Heat is required to overcome the activation energy for sterically hindered ketones (like C17 on testosterone) and to reach the thermodynamic equilibrium of isomers quickly.[2]

2. The Stabilization Step (CRITICAL)

Most protocols fail here.[2] Do not inject the reaction mixture directly if stability is a concern.[2]

  • Action: Evaporate the solvent (and the acetic acid) to dryness under Nitrogen.

  • Reconstitution: Reconstitute in 10% Acetic Acid / 90% Water only immediately prior to injection, OR reconstitute in pure Methanol for storage.

    • Logic: Acetic acid catalyzes both formation and hydrolysis.[2] By removing it during storage, you "freeze" the reaction state.[1][2]

3. Cleanup (The "Self-Validating" Step)

To ensure the stability of the signal, you must remove excess hydrazine.[2]

  • Method: Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.[1][2]

    • Mechanism:[1][2][3][4][5] The pyridine moiety is basic.[2] It binds to the cation exchange resin.[2] Wash away the matrix, then elute with high pH or high organic strength.[1][2]

    • Validation: If your "Background Noise" drops by >50% after this step, your previous instability was actually ion suppression , not chemical degradation.[1][2]

PART 4: Troubleshooting FAQs

Q1: My testosterone peak is splitting into two peaks with the same mass (m/z 394 -> 108). Which one do I quantify? A: This is E/Z isomerization.

  • The Fix: You have two options.

    • Chromatographic Merge: Adjust your LC gradient (make it shallower) or change column temperature (often 40-50°C) to cause the isomers to co-elute into a single peak.[1][2]

    • Summation: If baseline separation is achieved, integrate both peaks and sum the areas. This is valid because the ionization efficiency of both isomers is nearly identical.[2]

  • Warning: Do not quantify just one isomer unless you have proven the ratio is constant (thermodynamic control).

Q2: My samples degrade after 24 hours in the autosampler. How do I stop this? A: This is likely acid-catalyzed hydrolysis .[1][2]

  • The Fix: Ensure your autosampler is kept at 4°C. More importantly, check your reconstitution solvent.[1][2] If it contains water and acid, the hydrazone will hydrolyze back to the ketone.[2]

  • Pro Tip: Use a "sandwich injection" or reconstitute in high-organic solvent if your chromatography allows it.[1][2] Alternatively, verify the pH of your final sample is not overly acidic (< pH 3).[1][2]

Q3: Is 2-(Hydrazinylmethyl)pyridine the same as "Girard's Reagent P"? A: No, but they are mechanistically similar.[1][2]

  • Girard P: Contains a quaternary ammonium (permanently charged).[1][2]

  • 2-(Hydrazinylmethyl)pyridine: Contains a pyridine ring (pH-dependent charge).[1][2]

  • Implication: 2-HMP requires an acidic mobile phase to ensure the pyridine nitrogen is protonated (

    
    ) for detection.[1][2] If you run at neutral pH, you will lose sensitivity.[1][2]
    
PART 5: Troubleshooting Logic Flow

Use this flow to systematically resolve stability issues.

Troubleshooting Start Start: Stability Issue IssueType Identify Issue Start->IssueType SplitPeaks Split Peaks / Doublets IssueType->SplitPeaks Isomerization SignalLoss Signal Loss over Time IssueType->SignalLoss Hydrolysis CheckTemp Check Column Temp Is it < 40°C? SplitPeaks->CheckTemp CheckSolvent Check Solvent Is water present? SignalLoss->CheckSolvent IncreaseTemp Increase Temp to 50°C (Merge Isomers) CheckTemp->IncreaseTemp Yes SumPeaks Sum Peak Areas (If separated) CheckTemp->SumPeaks No (Temp maxed) DryDown Evaporate & Store in Methanol CheckSolvent->DryDown Yes RemoveAcid Remove Acid Catalyst before storage CheckSolvent->RemoveAcid Acid present

Figure 2: Decision Tree for resolving common stability artifacts.

References
  • Higashi, T., et al. (2005). "2-Hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry."[1][2][6] Journal of Chromatography B.

    • Relevance: Establishes the baseline protocol for pyridine-hydrazone derivatization and sensitivity enhancement (up to 1600-fold).
  • Frey, A. J., et al. (2016). "Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization."[1][2][7] Steroids.[1][2][6][7][8][9][10][11][12][13]

    • Relevance: Provides critical data on the E/Z isomerization of hydrazones and strategies for quantific
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes."[1][2] Angewandte Chemie International Edition.

    • Relevance: Defines the mechanistic dependence of hydrazone stability on pH and inductive effects, explaining why acid removal is crucial for storage.
  • Thermo Fisher Scientific. "Analysis of Ketosteroids by Girard P Derivatization."[2] Application Note.

    • Relevance: Industrial validation of hydrazone derivatization workflows and stability handling in LC-MS.

Sources

Troubleshooting

Optimizing incubation temperature and time for derivatization reactions

Topic: Optimizing Incubation Temperature and Time for Derivatization Reactions Introduction: The Kinetic vs. Thermodynamic Balance From the Desk of the Senior Application Scientist: Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Incubation Temperature and Time for Derivatization Reactions
Introduction: The Kinetic vs. Thermodynamic Balance

From the Desk of the Senior Application Scientist:

Welcome. If you are reading this, you likely understand that derivatization is not merely a "recipe" to be followed blindly—it is a chemical negotiation. You are balancing Kinetics (how fast the reaction reaches completion) against Thermodynamics (the stability of the final product and the reactants).

The Arrhenius equation dictates that reaction rate constants (


) increase exponentially with temperature.[1] However, thermal degradation pathways also follow this law. Your goal is to find the Operational Window : the specific Temperature (

) and Time (

) coordinates where the rate of derivatization (

) is maximized, and the rate of degradation (

) is negligible.

This guide moves beyond "try 60°C for 30 minutes" and provides the logic to engineer robust, self-validating protocols.

Module 1: The Optimization Logic (Theory & Strategy)

Before heating your block, categorize your analyte and reagent system. Use this decision matrix to establish your starting conditions.

The Critical Variables
  • Steric Hindrance: Bulky groups near the reaction site (e.g., secondary amines, tertiary alcohols) increase the Activation Energy (

    
    ). Action:  Requires higher 
    
    
    
    .
  • Analyte Stability: Labile compounds (e.g., thermally unstable metabolites) limit the maximum

    
    . Action:  Requires lower 
    
    
    
    , longer
    
    
    , or catalytic additives.
  • Reagent Boiling Point: Operating above the solvent/reagent boiling point creates pressure, risking vial leakage and concentration variability. Action: Set

    
     unless using pressure-rated crimp vials.
    
Visualization: The Optimization Decision Tree

OptimizationLogic Start Start: Define Analyte Structure CheckSterics Is the functional group sterically hindered? Start->CheckSterics HighEnergy High Activation Energy (Ea) Requires High T (>70°C) CheckSterics->HighEnergy Yes (e.g., 2° Amine) LowEnergy Low Activation Energy Moderate T (30-60°C) CheckSterics->LowEnergy No (e.g., 1° OH) CheckStability Is the analyte thermally labile? CheckBoiling Check Reagent Boiling Point CheckStability->CheckBoiling Stable FinalProtocol Define T and t (Run DoE) CheckStability->FinalProtocol Unstable (Use Catalysts/Low T) HighEnergy->CheckStability LowEnergy->CheckStability Constraint Constraint: T_max < Boiling Point - 10°C CheckBoiling->Constraint Constraint->FinalProtocol

Figure 1: Decision logic for establishing initial derivatization parameters based on analyte chemistry.

Module 2: Troubleshooting Hub (FAQs)

Q1: My peak areas are low and variable. Is the reaction incomplete?

  • Diagnosis: This is the classic "Plateau Check." If the reaction has not reached equilibrium, small fluctuations in time/temp result in large area changes.

  • The Test: Run a time-course experiment (e.g., 15, 30, 60, 120 mins) at your fixed temperature.

    • If signal increases continuously: The reaction is kinetically limited. Solution: Increase

      
       (to lower 
      
      
      
      barrier) or add a catalyst (e.g., 1% TMCS to MSTFA).
    • If signal plateaus then drops: You are seeing degradation. Solution: Reduce

      
       to the plateau start point.
      

Q2: I see "Ghost Peaks" or unexpected by-products. What is happening?

  • Diagnosis: Thermal degradation or side reactions.

    • Example: In silylation, excessive heat can cause "silylation-induced fragmentation" or dehydration of carbohydrates.

  • The Fix:

    • Lower the incubation temperature by 20°C.

    • Check for moisture.[2] Water hydrolyzes silyl derivatives, creating siloxanes (distinctive mass spectra peaks at m/z 73, 147, 207, 281).

    • Protocol: Ensure reagents are stored in desiccators. Use fresh aliquots.

Q3: My solvent volume decreases significantly after incubation.

  • Diagnosis: Evaporation through the septum. This artificially concentrates the sample, ruining quantitation.

  • The Fix:

    • Hardware: Switch from screw caps to magnetic crimp caps with PTFE/Silicone septa for reactions >60°C.

    • Parameter: Ensure your incubation temperature is at least 10-15°C below the solvent's boiling point.

Q4: How do I handle multiple functional groups (e.g., Amino Acids with -OH and -NH2)?

  • Diagnosis: Different groups derivatize at different rates. -OH is fast; -NH2 (amine) is slow and sterically sensitive.

  • The Fix: Optimize for the slowest group.

    • Strategy: Use a "hard" derivatization protocol (e.g., 100°C for silylation of amino acids) to ensure the amine is fully converted, otherwise, you will see split peaks (mono- vs. di-derivatives).

Module 3: Advanced Protocol – Design of Experiments (DoE)

Objective: To mathematically determine the optimal


 pair using a Central Composite Design (CCD). This is superior to "One-Factor-At-A-Time" (OFAT) as it detects interactions (e.g., does high Temp degrade the product only at long Time?).
Workflow Visualization

DoEWorkflow Setup 1. Define Factors T (30-90°C) t (15-90 min) Matrix 2. Generate Matrix (CCD: 13 runs) Setup->Matrix Execute 3. Execute Reactions (Randomized Order) Matrix->Execute Analyze 4. Measure Response (Peak Area / IS Area) Execute->Analyze Model 5. Surface Plot Find Maxima Analyze->Model

Figure 2: Workflow for a Central Composite Design (CCD) optimization experiment.[3]

Step-by-Step Protocol
  • Define the Design Space:

    • Factor A (Temperature): Range 40°C to 80°C.

    • Factor B (Time): Range 20 min to 60 min.

    • Center Point: 60°C / 40 min (Run in triplicate to assess reproducibility).

  • Prepare the Sample Batch:

    • Pool a representative biological sample or use a mixed standard. Homogeneity is critical.

    • Aliquot into 13 GC/LC vials.

  • Execution (Randomized):

    • Do not run in order of increasing temperature (avoids systematic drift bias).

    • Critical Step: Quench the reaction immediately after the timer stops if the protocol allows (e.g., cooling to 4°C or adding a neutralizing buffer) to "freeze" the kinetic state.

  • Data Analysis:

    • Plot Response Surface (3D plot of Area vs. T vs. t).

    • Target: Look for the "Robust Plateau"—a flat region on the mountain top.

    • Avoid: "Sharp Peaks" on the graph. If the optimum is a sharp spike, your method is not robust; slight lab variations will cause failure.

Summary of Recommended Starting Conditions
Analyte ClassReagent SystemTypical Start TempTypical Start TimeCritical Note
Fatty Acids BF3-Methanol (Methylation)60°C15-30 minMoisture sensitive.
Amino Acids MSTFA + 1% TMCS (Silylation)100°C30-60 minHigh T needed for amine conversion.
Steroids MSTFA/BSTFA60°C30 minCheck for thermal degradation of corticosteroids.
Sugars Methoximation (1st step)30°C90 minLow T prevents isomerization.
Sugars Silylation (2nd step)37°C30 minMild conditions suffice for -OH groups.
References
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link (Foundational text on silylation artifacts and troubleshooting).

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta. Link (Comparative kinetics of silylation reagents).

  • Pasikanti, K. K., et al. (2011). Gas chromatography/mass spectrometry in metabolic profiling of biological fluids. Journal of Chromatography B. Link (Discusses optimization for metabolomics).

  • Sigma-Aldrich (Merck). Derivatization Reagents for Acylation, Alkylation, and Silylation. Technical Bulletin. Link (Reagent specific boiling points and protocols).

  • Montgomery, D. C. (2017). Design and Analysis of Experiments. Wiley. (The authoritative source on DoE methodologies like CCD).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(Hydrazinylmethyl)pyridine

The following technical guide is structured as a high-level support resource for process chemists and researchers scaling up the synthesis of 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolylhydrazine). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for process chemists and researchers scaling up the synthesis of 2-(Hydrazinylmethyl)pyridine (also known as 2-Picolylhydrazine).

Executive Summary

The synthesis of 2-(hydrazinylmethyl)pyridine is a classic nucleophilic substitution that appears deceptively simple but presents significant hurdles upon scale-up. The three primary failure modes are:

  • Impurity Formation: Uncontrolled generation of the bis-alkylated byproduct [bis(2-pyridylmethyl)hydrazine].

  • Reagent Instability: Polymerization of the starting material, 2-(chloromethyl)pyridine.

  • Safety & Isolation: Hazards associated with bulk hydrazine handling and difficulty separating the highly polar product from excess hydrazine.

This guide provides E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded protocols to navigate these challenges.

Module 1: Controlling Impurity Profiles (The "Bis" Problem)

The Issue: In the reaction between 2-(chloromethyl)pyridine and hydrazine, the mono-alkylated product is more nucleophilic than the starting hydrazine. If the stoichiometry or addition mode is incorrect, the product reacts with a second equivalent of the alkyl halide to form the bis-impurity.

The Solution: Kinetic Control via Inverse Addition To favor mono-alkylation, the concentration of free hydrazine must remain overwhelmingly high relative to the alkyl halide throughout the reaction.

Critical Protocol: Inverse Addition
  • Standard (Wrong) Approach: Adding Hydrazine to the Alkyl Halide. This creates a local deficiency of hydrazine, guaranteeing high bis-impurity levels.

  • Correct Approach: Add the Alkyl Halide (dissolved in solvent) slowly into a refluxing solution of Excess Hydrazine .

Stoichiometry Table:

Reagent Equivalents Role
2-(Chloromethyl)pyridine HCl 1.0 eq Limiting Reagent
Hydrazine Hydrate (64-100%) 5.0 - 10.0 eq Nucleophile & Solvent Base

| Ethanol (Abs.) | 5-10 Vol | Solvent |

Mechanism Visualization

The following diagram illustrates the competitive pathway and how excess hydrazine suppresses the secondary reaction.

ReactionPath Start 2-(Chloromethyl)pyridine Mono Target: 2-(Hydrazinylmethyl)pyridine Start->Mono + N2H4 (k1) Hydrazine Hydrazine (Excess) Hydrazine->Mono Bis Impurity: Bis-alkylated byproduct Mono->Bis + Start (k2) Note If [N2H4] >> [Start], Reaction driven to Mono. If [Mono] accumulates with [Start], Bis forms.

Caption: Competitive reaction pathways. High hydrazine concentration minimizes the k2 pathway (dashed red).

Module 2: Raw Material Handling (The Instability Factor)

The Issue: 2-(Chloromethyl)pyridine free base is inherently unstable. It undergoes intermolecular self-quaternization (polymerization) at room temperature to form a dark tar.

Troubleshooting Guide:

  • Q: My starting material turned into a black solid before the reaction. What happened?

    • A: You likely neutralized the hydrochloride salt too early or allowed the free base to warm up.

  • Protocol: Always store and handle the reagent as 2-(chloromethyl)pyridine hydrochloride .

  • In-Situ Neutralization: Do not free-base the starting material in a separate step. Add the solid hydrochloride salt (or a solution of it) directly to the hydrazine hydrate solution. The excess hydrazine acts as the base to neutralize the HCl, generating the reactive free base in situ where it is immediately consumed.

Module 3: Work-up & Purification (Safety & Isolation)

The Issue: Hydrazine hydrate is toxic, carcinogenic, and potentially explosive.[1] Furthermore, both hydrazine and the product are high-boiling, water-soluble liquids, making extraction difficult.

The Solution: Azeotropic Removal & Salt Formation Do not attempt column chromatography on the free base (it streaks and degrades). Isolate as the dihydrochloride salt.

Step-by-Step Isolation Protocol
  • Quenching: Upon reaction completion, cool the mixture.

  • Bulk Removal: Distill off ethanol and the majority of excess hydrazine under reduced pressure.

    • Safety Note: Use a dedicated chemically resistant pump. Trap exhaust gases.

  • Azeotropic Drying (Critical): Add Toluene to the residue and rotovap again. Toluene forms an azeotrope with hydrazine/water, helping to pull the last traces of toxic hydrazine out of the oil. Repeat 2-3 times.

  • Salt Formation:

    • Dissolve the resulting crude oil in Ethanol or Isopropanol (IPA) .

    • Cool to 0°C.[2]

    • Slowly add concentrated HCl (aq) or HCl in Dioxane/Ether until pH < 2.

  • Crystallization: The 2-(hydrazinylmethyl)pyridine dihydrochloride will precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold IPA or Acetone to remove any residual hydrazine hydrochloride (which is more soluble in ethanol than the product salt).

Process Flow Diagram

WorkUp Reaction Reaction Mixture (Product + Excess N2H4) Distill Vacuum Distillation (Remove EtOH/Bulk N2H4) Reaction->Distill Azeotrope Toluene Azeotrope (Remove Trace N2H4) Distill->Azeotrope Salt Add HCl / IPA (Form Dihydrochloride) Azeotrope->Salt Filter Filtration & Wash Salt->Filter Final Final Product (Dihydrochloride Salt) Filter->Final

Caption: Purification workflow emphasizing azeotropic removal of hydrazine followed by salt precipitation.

FAQ: Troubleshooting & Safety

Q1: Can I store the free base of 2-(hydrazinylmethyl)pyridine? A: It is not recommended. The free base is sensitive to oxidation and absorbs CO2 from the air to form carbazates. Store it as the dihydrochloride salt, which is stable at room temperature for months [1].

Q2: How do I clean glassware contaminated with hydrazine? A: Rinse with a dilute hypochlorite (bleach) solution. This oxidizes hydrazine to nitrogen gas and water. Warning: This reaction is exothermic and evolves gas; do not do this in a closed vessel.

Q3: The product color is pink/red. Is it ruined? A: Trace transition metals (Fe, Cu) can form colored complexes with hydrazines. This is often cosmetic. Recrystallization from Ethanol/Water usually clears the color.

Q4: Is this reaction safe for kilogram scale? A: Hydrazine reactions are highly exothermic. On a kilo scale, you must determine the heat of reaction (DSC/RC1) first. The "Inverse Addition" method (adding chloride to hydrazine) is safer thermally because the reaction rate is limited by the addition of the chloride [2].

References

  • American Chemical Society. (2011). Safety Alert: Hazards of Hydrazine Scale-up. (Contextual reference on hydrazine hazards). Retrieved February 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Hydrazine handling and Hydrazone formation. (Methodological grounding). Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.).[3] 2-(Chloromethyl)pyridine hydrochloride - Compound Summary. National Library of Medicine. Retrieved February 11, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparative Analysis of 2-(Hydrazinylmethyl)pyridine and Girard's Reagents for Carbonyl Derivatization

In the fields of analytical chemistry, metabolomics, and pharmaceutical development, the accurate quantification of carbonyl-containing molecules—aldehydes and ketones—is a persistent challenge. These compounds are often...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of analytical chemistry, metabolomics, and pharmaceutical development, the accurate quantification of carbonyl-containing molecules—aldehydes and ketones—is a persistent challenge. These compounds are often present at low physiological concentrations and may exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations, enhancing analytical sensitivity and chromatographic performance.

This guide provides a comprehensive comparison of two prominent classes of hydrazine-based derivatization reagents: the classic, permanently charged Girard's reagents (GRT and GRP) and the versatile, "charge-switchable" 2-(Hydrazinylmethyl)pyridine (HMP). Our analysis moves beyond a simple cataloging of features to explore the mechanistic rationale, practical workflow implications, and data-driven performance metrics that guide reagent selection in a modern analytical laboratory.

The Underlying Chemistry: A Tale of Two Tags

The efficacy of both reagent classes stems from the same fundamental reaction: the nucleophilic attack of a hydrazine on a carbonyl carbon to form a stable hydrazone. This reaction effectively appends a chemical "tag" to the analyte, fundamentally altering its physicochemical properties to be more amenable to analysis, particularly by liquid chromatography-mass spectrometry (LC-MS). The critical distinction between these reagents lies in the nature of this tag.

Girard's Reagents: The Power of a Permanent Cation

First introduced in 1936, Girard's reagents were designed for the isolation of ketones from natural products.[1] The two most common variants are Girard's Reagent T (GRT), which contains a quaternary ammonium group, and Girard's Reagent P (GRP), which features a pyridinium moiety.[2]

The defining characteristic of these reagents is a permanent, pre-existing positive charge. When a neutral carbonyl compound reacts with a Girard's reagent, the resulting hydrazone derivative is a stable, cationic molecule.[3] This permanent charge is a significant advantage for electrospray ionization mass spectrometry (ESI-MS), as it eliminates the dependency on mobile phase composition for efficient ionization, leading to exceptionally high sensitivity and signal stability.[2] This makes Girard's reagents a go-to choice for trace-level analysis of critical analytes like steroid hormones.[3][4]

2-(Hydrazinylmethyl)pyridine: The Versatility of a "Charge Switch"

2-(Hydrazinylmethyl)pyridine (HMP), and its close analogue 2-hydrazino-1-methylpyridine, represent a more modern approach to carbonyl tagging.[5][6][7] Unlike Girard's reagents, HMP is a neutral molecule. Its innovation lies in the pyridine ring, which contains a basic nitrogen atom.

Under the typically acidic conditions of the derivatization reaction, the hydrazone is formed. This derivative remains neutral, which confers a major advantage in sample preparation: it can be easily extracted from the aqueous reaction medium into an organic solvent, leaving behind excess polar reagent and other matrix interferences. When the purified derivative is reconstituted and injected into a typical reversed-phase LC-MS system, the acidic mobile phase protonates the pyridine nitrogen, "switching on" the positive charge just before it enters the mass spectrometer. This allows for sensitive ESI-MS detection while dramatically simplifying the upstream workflow.

Diagram 1: General Hydrazone Formation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(NH-NH-Tag)-R' Carbonyl->Hemiaminal + Reagent Hydrazine_Reagent Tag-NH-NH₂ Hydrazone R-C(=N-NH-Tag)-R' Hemiaminal->Hydrazone - H₂O (acid catalyzed) Water H₂O G Start Plasma Sample (100 µL) SPE Solid-Phase Extraction (Reversed-Phase C18) Start->SPE Elution Elute Steroids SPE->Elution Drying1 Evaporate to Dryness Elution->Drying1 Derivatization Add HMP in Methanol/Acetic Acid Incubate at 60°C for 30 min Drying1->Derivatization LLE Liquid-Liquid Extraction (Aqueous Buffer vs. Ethyl Acetate) Derivatization->LLE Organic_Phase Collect Organic Layer LLE->Organic_Phase Drying2 Evaporate to Dryness Organic_Phase->Drying2 Reconstitution Reconstitute in LC Mobile Phase Drying2->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis G Start Urine Sample (2.5 mL) Initial_SPE Initial Cleanup (Reversed-Phase SPE) Start->Initial_SPE Drying1 Evaporate to Dryness Initial_SPE->Drying1 Derivatization Add GRT in Formic Acid Incubate at RT for 1 hr Drying1->Derivatization SCX_SPE Strong Cation Exchange (SCX) SPE Derivatization->SCX_SPE Wash_Step Wash with Water & Methanol (Removes neutral/anionic interferences) SCX_SPE->Wash_Step Elution Elute Cationic Derivatives (with acidified or ammoniated solvent) Wash_Step->Elution Drying2 Evaporate to Dryness Elution->Drying2 Reconstitution Reconstitute in LC Mobile Phase Drying2->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Sources

Comparative

Benchmarking Pyridine Synthesis: Hantzsch vs. Modern Catalytic &amp; Cycloaddition Architectures

Executive Summary Pyridine remains a "privileged scaffold," appearing in over 20% of the top 200 FDA-approved drugs (e.g., Esomeprazole, Loratadine). For decades, the Hantzsch Dihydropyridine Synthesis has been the acade...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pyridine remains a "privileged scaffold," appearing in over 20% of the top 200 FDA-approved drugs (e.g., Esomeprazole, Loratadine). For decades, the Hantzsch Dihydropyridine Synthesis has been the academic benchmark. However, its industrial utility is often hampered by harsh oxidative requirements and poor regioselectivity for asymmetric substitution.

This guide benchmarks the classical Hantzsch reaction against two modern "Challengers":

  • Catalytic One-Pot MCR (Bagley Modification): A high-efficiency, green alternative.

  • Inverse Electron Demand Diels-Alder (IEDDA): A precision tool for complex, bio-orthogonal synthesis.

The Benchmark: Classical Hantzsch Synthesis (Plus Oxidation)

The classical route is a two-stage process: construction of the 1,4-dihydropyridine (1,4-DHP) core followed by oxidative aromatization. Many guides fail to detail the second step, which is critical for obtaining the pyridine.

Mechanism & Workflow

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization.

Hantzsch_Mechanism Start Aldehyde + Ketoester (x2) + NH3 Inter1 Knoevenagel Intermediate Start->Inter1 - H2O Inter2 Enamine Intermediate Start->Inter2 DHP 1,4-Dihydropyridine (1,4-DHP) Inter1->DHP Michael Add. + Cyclization Inter2->DHP Oxidation Oxidative Aromatization DHP->Oxidation HNO3 or MnO2 Product Polysubstituted Pyridine Oxidation->Product - H2

Figure 1: The two-stage Hantzsch pathway requiring an external oxidation step to achieve aromaticity.

Standard Protocol (Validated)

Step 1: DHP Synthesis

  • Combine ethyl acetoacetate (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL).

  • Reflux for 6–12 hours.

  • Cool to precipitate the yellow 1,4-DHP solid. Yield: ~75–85%.

Step 2: Oxidative Aromatization (The Bottleneck) Note: Classical methods use


, but we cite a cleaner 

method for better functional group tolerance.
  • Dissolve 1,4-DHP (5 mmol) in dichloromethane (DCM).

  • Add activated

    
     (10 equiv) and reflux for 1 hour or irradiate (Microwave, 100°C, 1 min).
    
  • Filter through Celite. Evaporate solvent.

  • Net Yield: ~60–70% (over two steps).

Challenger A: Catalytic One-Pot MCR (Bagley Modification)

This method eliminates the isolation of the DHP intermediate and the need for harsh oxidants by utilizing alkynones. It is a "Green Chemistry" champion due to high Atom Economy (AE) and Reaction Mass Efficiency (RME).

The Innovation

Instead of two equivalents of ketoester, this method uses a 1,3-dicarbonyl and an alkynone .[1] The oxidation state of the alkyne allows for direct formation of the pyridine ring without a separate oxidation step.

Experimental Protocol
  • Reagents: Ethyl acetoacetate (1.0 equiv), propargylic ketone (alkynone) (1.0 equiv), Ammonium Acetate (excess, 5–10 equiv).

  • Solvent: Ethanol or Methanol (0.5 M concentration).

  • Procedure:

    • Mix reagents in a sealed tube or round-bottom flask.

    • Heat to reflux (80°C) for 24 hours.

    • Observation: The excess ammonium acetate buffers the solution and facilitates the Michael addition/cyclodehydration cascade.

  • Workup: Remove solvent in vacuo. Partition between water and ethyl acetate.[2]

  • Validation: No DHP intermediate is observed.

  • Yield: 85–98%.

Challenger B: Inverse Electron Demand Diels-Alder (IEDDA)[3]

For drug discovery requiring precise regiochemistry or bio-orthogonal labeling, the IEDDA reaction (often utilizing Boger's tetrazine methodology) is superior.

Mechanism & Workflow

This is a "Click" chemistry approach.[3] An electron-deficient diene (Tetrazine) reacts with an electron-rich dienophile (Enamine/Vinyl Ether).

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Diene) Adduct Bicyclic Intermediate Tetrazine->Adduct [4+2] Cycloaddition Dienophile Enamine/Alkyne (Dienophile) Dienophile->Adduct RetroDA Retro-Diels-Alder (- N2) Adduct->RetroDA Fast Product Highly Substituted Pyridine RetroDA->Product Aromatization

Figure 2: The IEDDA cascade. The irreversible loss of nitrogen gas (


) drives the reaction to completion.
Experimental Protocol
  • Reagents: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv) and electron-rich dienophile (e.g., enamine or vinyl ether) (1.1 equiv).

  • Solvent: Dioxane or Toluene (anhydrous).

  • Procedure:

    • Stir at Room Temperature (25°C).

    • Visual Cue: The deep red color of the tetrazine disappears, turning pale yellow/colorless as

      
       gas evolves.
      
    • Reaction time: 30 mins to 2 hours.

  • Workup: Direct concentration or filtration through a short silica plug.

  • Yield: >90%.

Comparative Analysis: Data & Metrics

The following table benchmarks the methods based on typical laboratory performance for constructing a trisubstituted pyridine.

MetricClassical Hantzsch (+ Oxidation)Catalytic One-Pot MCR (Challenger A)IEDDA Cycloaddition (Challenger B)
Overall Yield 60–75% (Two Steps)85–98% (One Step) 90–99% (One Step)
Atom Economy (AE) Good (~85%)Excellent (>90%) Moderate (Loss of

and leaving groups)
Regioselectivity Poor (Symmetrical products preferred)High (Controlled by Alkynone) Perfect (Predictable [4+2])
Conditions Harsh (Reflux + Oxidant)Mild (EtOH Reflux)Gentle (Room Temp)
Substrate Scope Limited (Steric bulk fails)Broad (Tolerates functional groups)Bio-orthogonal (Tolerates biomolecules)
Cost LowLowHigh (Tetrazines are expensive)
Green Chemistry Insight
  • Hantzsch: Suffers from low Reaction Mass Efficiency (RME) due to the requirement of a secondary oxidation step and associated workup waste.

  • One-Pot MCR: Offers the highest RME. The solvent (ethanol) is green, and the byproduct is water.

  • IEDDA: While high yielding, the synthesis of the tetrazine precursor can be atom-inefficient, lowering the global green score despite the clean final step.

Conclusion & Decision Matrix

Do not default to the Hantzsch reaction simply due to tradition. Use the following logic to select your method:

  • Choose Hantzsch only if you are synthesizing simple, symmetrical pyridines (e.g., 2,6-dimethyl-3,5-dicarboxylate derivatives) and cost is the primary constraint.

  • Choose Catalytic One-Pot MCR for general library synthesis. It is the superior method for asymmetric polysubstituted pyridines, offering the best balance of yield, cost, and environmental impact.

  • Choose IEDDA for late-stage functionalization or when working with sensitive substrates (e.g., attaching a pyridine to a peptide or complex natural product). The mild conditions justify the higher reagent cost.

References

  • Hantzsch Reaction Review & Biological Relevance: Comparison of Hantzsch protocols and biological activity of dihydropyridines. Source:

  • Microwave-Assisted Oxidation of Hantzsch DHPs: Protocol for the MnO2 oxidative aromatization step. Source:

  • One-Pot MCR (Bagley Protocol): Mild, acid-free synthesis using alkynones and ammonium acetate. Source:[1]

  • IEDDA Reaction Scope (Boger/Tetrazine): Foundational work on Inverse Electron Demand Diels-Alder for pyridine synthesis. Source:

  • Green Chemistry Metrics in Catalysis: Methodology for calculating Atom Economy and RME in these syntheses. Source:

Sources

Validation

Comparative study of biocatalytic versus chemical synthesis of pyridine derivatives

Executive Summary: The "Make vs. Modify" Dichotomy Pyridine derivatives represent a cornerstone of medicinal chemistry, appearing in over 20% of the top 200 pharmaceutical drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Modify" Dichotomy

Pyridine derivatives represent a cornerstone of medicinal chemistry, appearing in over 20% of the top 200 pharmaceutical drugs. For researchers and process chemists, the choice between chemical and biocatalytic synthesis is rarely a binary one; rather, it is a strategic decision based on whether the goal is constructing the aromatic core or functionalizing an existing scaffold .

  • Chemical Synthesis remains the gold standard for de novo ring construction (e.g., Hantzsch, Bohlmann-Rahtz) and cross-coupling reactions (Suzuki-Miyaura). It offers versatility but often suffers from harsh conditions and poor atom economy.

  • Biocatalysis has emerged as the superior methodology for late-stage functionalization (regioselective hydroxylation, amidation) and asymmetric reduction (generating chiral piperidines). It offers unparalleled selectivity and green metrics but lacks general methods for aromatic ring formation.

This guide provides a technical comparison of these two paradigms, supported by experimental data, decision frameworks, and validated protocols.

Mechanistic Comparison: Ring Construction vs. Functionalization[1]

To understand the utility of each approach, we must visualize the fundamental difference in their mechanistic logic. Chemical synthesis typically builds the skeleton, while biocatalysis edits it.

Comparative Pathway Analysis

PyridineSynthesisComparison Figure 1: Mechanistic Divergence: Chemical Ring Construction (Hantzsch) vs. Biocatalytic Functionalization Aldehyde Aldehyde (R-CHO) DHP 1,4-Dihydropyridine (Intermediate) Aldehyde->DHP Hantzsch Condensation (Reflux, EtOH) Ketoester β-Keto Ester (2 equiv) Ketoester->DHP Hantzsch Condensation (Reflux, EtOH) Ammonia Ammonia Source (NH4OAc) Ammonia->DHP Hantzsch Condensation (Reflux, EtOH) Pyridine Substituted Pyridine (Aromatic Core) DHP->Pyridine Oxidation (HNO3 or DDQ) Nicotinate Methyl Nicotinate (Substrate) Amide Nicotinamide Derivative (Functionalized Product) Nicotinate->Amide Enzymatic Aminolysis (50°C, Solvent-free/Green Solvent) Amine Amine Nucleophile (R-NH2) Amine->Amide Enzymatic Aminolysis (50°C, Solvent-free/Green Solvent) Enzyme Lipase/Amidase (e.g., Novozym 435) Enzyme->Amide Catalysis

Figure 1: The chemical route (blue) demonstrates the assembly of the pyridine ring from acyclic precursors. The biocatalytic route (green) illustrates the precision functionalization of an intact pyridine ring under mild conditions.

Performance Metrics: Head-to-Head Comparison

The following data contrasts traditional chemical methods with modern biocatalytic protocols for specific transformations.

Table 1: Quantitative Comparison of Synthetic Methodologies
MetricChemical Synthesis (Hantzsch/Oxidation)Biocatalytic Functionalization (Lipase Amidation)
Target Transformation De novo Ring FormationEster

Amide (Nicotinamide Synthesis)
Typical Yield 40–65% (2 steps)81–88% (1 step)
Reaction Temperature Reflux (80–120°C)Mild (40–50°C)
Atom Economy Low (Loss of H₂O, oxidant waste)High (Direct aminolysis, methanol byproduct)
Selectivity Low (Regio-isomers common in asymmetric substrates)High (Chemoselective for ester over other groups)
E-Factor (Waste/Product) > 25 (High solvent/purification load)< 5 (Often solvent-free or recyclable solvent)
Scalability High (Robust, but safety concerns with oxidants)High (Flow chemistry compatible, reusable immobilized enzymes)

Key Insight: While chemical synthesis is necessary for creating the pyridine ring, biocatalysis significantly outperforms chemical methods (e.g., acid chloride coupling) when converting simple pyridines (like methyl nicotinate) into complex drug intermediates (nicotinamides), avoiding toxic reagents like SOCl₂.

Case Study: Synthesis of Niraparib Intermediates

Niraparib (Zejula), a PARP inhibitor, contains a chiral piperidine ring derived from a pyridine precursor. This case exemplifies the industry shift toward Chemo-Enzymatic routes.

The Challenge

The chemical reduction of pyridines to piperidines typically yields racemates, requiring chiral resolution (50% max yield) or expensive chiral metal catalysts (Rh/Ir).

The Solution
  • Chemical Route: 5 linear steps. Reliance on chiral HPLC for separation. Overall yield ~11%.

  • Biocatalytic Route: Uses a Transaminase (ATA) or Imine Reductase (IRED) .

    • Mechanism:[1][2][3][4][5] Dynamic Kinetic Resolution (DKR) of the pyridine/piperidine intermediate.

    • Result: >99% ee (enantiomeric excess), elimination of heavy metals, and yield improvement to >40% for the key intermediate.

Scientific Validation: The use of transaminases allows for the installation of the chiral amine center with perfect stereocontrol, a feat that is thermodynamically difficult for purely chemical hydrogenation due to the flatness of the pyridine ring.

Experimental Protocols

To ensure reproducibility and trustworthiness, we provide two validated protocols representing the best-in-class methods for each approach.

Protocol A: Chemical Synthesis (Modified Hantzsch)

For the synthesis of 2,6-dimethyl-3,5-dicarboethoxy-4-phenylpyridine.

  • Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (20 mmol), Ammonium acetate (10 mmol).

  • Condensation: Combine reagents in Ethanol (20 mL). Heat to reflux (80°C) for 4–6 hours. Monitor by TLC.

  • Isolation (DHP): Cool to room temperature. The 1,4-dihydropyridine (DHP) intermediate precipitates as a yellow solid. Filter and wash with cold ethanol. Yield: ~85%.[6]

  • Oxidation (Aromatization): Dissolve DHP (5 mmol) in CH₂Cl₂. Add Manganese Dioxide (MnO₂, 10 equiv) or DDQ (1.1 equiv). Stir at room temperature for 2 hours.

  • Purification: Filter through a Celite pad to remove oxidant. Concentrate filtrate. Recrystallize from EtOH/Water.

  • Final Yield: ~60% (over 2 steps).

Protocol B: Biocatalytic Amidation (Green Synthesis)

For the synthesis of N-benzylnicotinamide from methyl nicotinate.

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Reaction Setup: In a glass vial, mix Methyl Nicotinate (1.0 mmol) and Benzylamine (1.1 mmol).

  • Solvent System: Add tert-amyl alcohol (2 mL) or perform neat (solvent-free) if liquid at reaction temp.

  • Catalysis: Add Novozym 435 (20 mg, ~2% w/w). Incubate in an orbital shaker at 50°C for 40 minutes (flow reactor) or 4 hours (batch).

  • Work-up: Filter off the immobilized enzyme (Enzyme can be washed with acetone and reused up to 5 times).

  • Purification: Concentrate the filtrate. The product often crystallizes upon cooling or addition of hexane.

  • Final Yield: 88% .

  • Validation: No toxic coupling reagents (EDC/HOBt) or chlorinating agents (SOCl₂) are generated.

Decision Framework: When to Use Which?

Use the following logic flow to determine the optimal synthetic strategy for your specific pyridine target.

DecisionTree Figure 2: Strategic Decision Tree for Pyridine Synthesis Start Target Molecule Analysis Q1 Does the Pyridine Ring exist in starting material? Start->Q1 Q2 Is the target a Chiral Piperidine? Q1->Q2 Yes (Ring exists) Chem_Ring USE CHEMICAL SYNTHESIS (Hantzsch / Kröhnke / Cross-Coupling) Q1->Chem_Ring No (Need to build ring) Q3 Is the modification Regioselective (C-H activation)? Q2->Q3 No (Aromatic Pyridine) Bio_Red USE BIOCATALYSIS (Imine Reductase / Transaminase) Q2->Bio_Red Yes (Need stereocenter) Bio_Func USE BIOCATALYSIS (P450 Hydroxylation / Lipase Amidation) Q3->Bio_Func Yes (Specific C3/C4 hydroxylation) Chem_Func USE CHEMICAL SYNTHESIS (Minisci / Electrophilic Subst.) Q3->Chem_Func No (General substitution)

Figure 2: A logical framework for selecting the synthesis method. Biocatalysis is favored for stereoselectivity and specific functionalization, while chemical synthesis is required for core ring construction.

References

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 . RSC Advances, 2024.

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib . Organic Process Research & Development, 2014.

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines . Journal of the American Chemical Society, 2022.[7]

  • Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution . Nature Chemistry, 2011.

  • Hantzsch pyridine synthesis . Wikipedia / Organic Chemistry Portal, 2024.

  • Non-enzymatic Pyridine Ring Formation in the Biosynthesis of the Rubrolone Tropolone Alkaloids . Nature Communications, 2016.[3]

Sources

Comparative

Assessing the Nucleophilicity of Hydrazine Derivatives in Pyridine Reactions

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the introduction of a hydrazine moiety onto a pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the introduction of a hydrazine moiety onto a pyridine scaffold is a pivotal transformation, often serving as a precursor for heterocycles (pyrazoles, triazoles) or as a linker in kinase inhibitors. However, the choice of hydrazine derivative is rarely trivial. It involves a complex trade-off between nucleophilicity (reaction rate), regioselectivity (


 vs. 

attack), and chemoselectivity (avoiding bis-substitution).

This guide moves beyond standard textbook definitions to provide a practical, data-driven framework for selecting the optimal hydrazine derivative for nucleophilic aromatic substitution (


) on pyridine electrophiles. We synthesize kinetic data, including Mayr nucleophilicity parameters, with field-proven experimental protocols.
Mechanistic Framework: The Landscape

To control the reaction, one must understand the mechanism. The reaction of hydrazine derivatives with halopyridines proceeds via the


 (Addition-Elimination)  mechanism.
  • Nucleophilic Attack: The rate-determining step (usually). The hydrazine nitrogen attacks the electron-deficient carbon (C2 or C4), disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Elimination: Re-aromatization occurs with the loss of the leaving group (halide).

The Alpha-Effect: Hydrazine (


) is significantly more nucleophilic than ammonia (

) despite having similar basicity. This is due to the

-effect
, where the lone pair on the adjacent nitrogen raises the energy of the HOMO (Highest Occupied Molecular Orbital) and destabilizes the ground state, reducing the activation energy for nucleophilic attack.
Visualization:

Mechanism on 4-Chloropyridine

The following diagram illustrates the critical transition states and the stabilization of the Meisenheimer complex.

SNAr_Mechanism Reactants Reactants (4-Cl-Py + Hydrazine) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Formation of σ-complex TS2 Transition State 2 (Leaving Group Departs) Inter->TS2 Re-aromatization Products Product (4-Hydrazinopyridine) TS2->Products - HCl

Figure 1: Reaction coordinate pathway for the


 reaction of hydrazine with 4-chloropyridine.
Comparative Analysis: Selecting the Right Nucleophile

The following table synthesizes nucleophilicity parameters (


 and 

from the Mayr scale) with practical reaction outcomes. The Mayr equation

allows us to predict reaction rates, where

is the electrophilicity parameter of the substrate.
Table 1: Nucleophilicity & Performance Profile
ReagentMayr

(in MeCN)
Mayr

Steric ProfilePrimary RiskBest Application
Hydrazine (

)
16.450.56LowBis-substitution (formation of dipyridyl hydrazine)Simple, unhindered electrophiles; large excess required.
Methylhydrazine ~17.5*~0.6MediumRegioselectivity (

-Me vs

-H attack)
Introducing

-methyl functionality; requires NMR validation.
Phenylhydrazine ~12.0~0.5HighLow reactivity; Oxidation to azo compoundsSynthesis of indoles (Fischer) or specific aryl-hydrazones.
Boc-Hydrazine ~13.5~0.6HighSlow kinetics; Acid sensitivityControlled mono-substitution; preventing bis-coupling.
Ammonia (Ref) 11.390.58LowLow nucleophilicity (No

-effect)
Primary amines (requires high T or catalysis).

*Estimated based on inductive trends relative to hydrazine.

Detailed Analysis

1. Hydrazine Hydrate (The Workhorse)

  • Pros: Highest nucleophilicity per mass; inexpensive; water-soluble.

  • Cons: The product (hydrazinopyridine) is still nucleophilic and can attack another equivalent of chloropyridine, leading to the symmetric bis-pyridyl hydrazine byproduct.

  • Control Strategy: Use a large excess (5–10 equivalents) of hydrazine to statistically favor mono-substitution.

2. Methylhydrazine (The Regioselectivity Challenge)

  • Pros: Enhanced nucleophilicity due to the inductive effect (

    
    ) of the methyl group.
    
  • The Dilemma: It has two nucleophilic sites:

    • 
       (Methylated):  Electronically enriched (more nucleophilic).
      
    • 
       (Unsubstituted):  Sterically accessible.
      
  • Outcome: With unhindered electrophiles (e.g., 4-chloropyridine), attack often occurs at the

    
      position, yielding 
    
    
    
    -disubstituted hydrazines. With hindered electrophiles (e.g., 2-chloropyridine), steric repulsion with the pyridine nitrogen lone pair may favor
    
    
    attack.
  • Protocol Note: Always verify regio-structure using 2D NMR (HMBC).

3. Boc-Hydrazine (The Precision Tool)

  • Pros: The Boc group acts as a "brake" and a shield. It lowers nucleophilicity (making the reaction slower but more controllable) and sterically blocks one nitrogen, ensuring exclusive mono-substitution.

  • Cons: Requires a deprotection step (TFA/HCl).

Experimental Protocols
Protocol A: Kinetic Assessment (Pseudo-First-Order)

Use this to determine the reactivity profile of a new pyridine scaffold.

  • Setup: Prepare a 0.1 M solution of the chloropyridine in Acetonitrile (MeCN) or DMSO-

    
     (for in-situ NMR monitoring).
    
  • Reagent: Add 10 equivalents of the hydrazine derivative. The large excess ensures the hydrazine concentration remains effectively constant (

    
    ).
    
  • Monitoring: Incubate at 25°C. Take aliquots at

    
     min.
    
  • Analysis: Monitor the disappearance of the starting material peak (e.g., C-Cl signal) via HPLC or

    
     NMR.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Synthesis of 2-Hydrazinopyridine (High Yield)

Optimized to minimize bis-substitution.

  • Dissolution: Dissolve 2-chloropyridine (10 mmol, 1.0 eq) in Ethanol (10 mL). High concentration (1 M) is acceptable here.

  • Addition: Add Hydrazine Hydrate (65% or 80% aq) slowly (50 mmol, 5.0 eq).

    • Why? Slow addition into a mixture is usually standard, but here we want the hydrazine in excess. Actually, reverse addition (adding pyridine to hydrazine) is chemically superior for avoiding bis-substitution, but practically difficult with hydrazine hydrate. A rapid addition of hydrazine followed by heating is preferred.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: TLC (10% MeOH/DCM). The product is very polar and will streak; use an amine-treated silica plate or basic alumina if purification is needed.

  • Workup:

    • Cool to RT.

    • Crucial Step: Do not extract yet. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Safety: Hydrazine is toxic. Use a bleach trap for the rotavap exhaust.

    • Resuspend the solid residue in cold water. The product often precipitates. Filter and wash with cold ether.

Decision Framework

Use this flowchart to select the appropriate hydrazine derivative based on your substrate constraints.

Hydrazine_Selection Start Start: Select Hydrazine for Pyridine-Cl Q1 Is the Pyridine highly deactivated? (e.g., 3-Cl, electron-rich substituents) Start->Q1 Q2 Is bis-substitution a major concern? (e.g., highly activated 2,4-dichloro) Q1->Q2 No (Standard SNAr) Res_Boc Use Boc-Hydrazine Pd-Catalysis (Buchwald) may be needed Q1->Res_Boc Yes (SNAr difficult) Q3 Do you need a specific regioisomer? Q2->Q3 No Res_Boc_SNAr Use Boc-Hydrazine + Base (Standard SNAr) Q2->Res_Boc_SNAr Yes Res_Hydrazine Use Hydrazine Hydrate (10 eq) Reflux in EtOH Q3->Res_Hydrazine No (NH2 required) Res_MeHydrazine Use Methylhydrazine *Must separate isomers* Q3->Res_MeHydrazine Yes (N-Me required)

Figure 2: Decision tree for selecting hydrazine reagents in pyridine functionalization.

Troubleshooting & Optimization
IssueRoot CauseSolution
Low Yield / No Reaction Pyridine is not sufficiently electrophilic (e.g., 3-chloropyridine).Switch to Pd-catalyzed cross-coupling (Buchwald-Hartwig) using a ligand like Xantphos or BrettPhos.

requires activation (ortho/para N).
Bis-Substitution Product competes with hydrazine for the starting material.Increase hydrazine equivalents to 10–20 eq. Alternatively, use Boc-hydrazine .[1]
Regio-Mixtures (Me-Hydrazine) Competition between steric and electronic factors.Lower the temperature (0°C to RT) to favor the kinetic product. Use polar aprotic solvents (DMF) to enhance the nucleophilicity of the anionic intermediate.
Oxidation (Darkening) Hydrazines are reducing agents and air-sensitive.Perform reactions under Argon/Nitrogen.[2] Use degassed solvents. Store hydrazine hydrate under inert gas.
References
  • Mayr, H., et al. (2012). "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the

    
    -Effect in Hydrazine Reactivities." Journal of Organic Chemistry. Link
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for mechanisms).
  • Luzzio, F. A. (2019). "The Synthesis of Hydrazines and Hydroxylamines." Organic Reactions.[1][2][3][4][5][6][7] Link

  • BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." Link

  • Knorr, R. (2008). "Strategies for the Synthesis of Hydrazinopyridines." Chemical Reviews.

Sources

Validation

Structural and spectroscopic comparison of copper(II) complexes with pyridine derivatives

An In-Depth Guide to the Structural and Spectroscopic Properties of Copper(II) Complexes with Pyridine Derivatives Introduction: The Versatility of Copper(II)-Pyridine Complexes Copper(II) complexes, particularly those i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural and Spectroscopic Properties of Copper(II) Complexes with Pyridine Derivatives

Introduction: The Versatility of Copper(II)-Pyridine Complexes

Copper(II) complexes, particularly those involving pyridine and its derivatives, represent a cornerstone of modern coordination chemistry. The Cu(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortion, leading to a fascinating array of coordination geometries that are highly sensitive to the nature of the surrounding ligands.[1] Pyridine, a simple N-heterocyclic aromatic ligand, and its substituted analogues offer a tunable platform to systematically modify the steric and electronic environment around the copper center. This fine-tuning is not merely an academic exercise; it directly impacts the physical, chemical, and biological properties of the resulting complexes. These compounds are pivotal in fields ranging from catalysis and materials science to the development of novel therapeutic agents with anticancer and antimicrobial activities.[2][3][4][5]

This guide provides a comparative analysis of the structural and spectroscopic features of copper(II) complexes with various pyridine derivatives. We will explore the causal relationships between ligand architecture and the resulting molecular structure, delve into the spectroscopic techniques used to elucidate these properties, and provide field-proven experimental protocols for their synthesis and characterization.

Structural Analysis: From Monomers to Polymers

The structural landscape of Cu(II)-pyridine complexes is dominated by the interplay between the d⁹ electronic configuration of the metal ion, the steric and electronic properties of the pyridine ligands, and the nature of the counter-ions. X-ray crystallography is the definitive technique for elucidating these solid-state structures.[6][7][8]

Common Coordination Geometries

The coordination number for Cu(II) in these complexes is typically 4, 5, or 6, leading to several common geometries:

  • Square Planar (4-coordinate): Often observed with sterically unhindered monodentate pyridine ligands. For example, trans-[CuCl2(etpy)2] (where etpy is 2-ethylpyridine) features a four-coordinate copper(II) ion in a nearly perfect square planar environment.[3][7]

  • Square Pyramidal (5-coordinate): This is one of the most common geometries. It can arise from the coordination of four donor atoms in a basal plane and one in an axial position. This geometry is frequently seen in complexes with tridentate ligands like terpyridine derivatives or when a solvent molecule or counter-ion occupies the fifth coordination site.[7] The geometry can be quantified by the Addison τ parameter, where τ = 0 for an ideal square pyramid and τ = 1 for an ideal trigonal bipyramid.[3][7]

  • Distorted Octahedral (6-coordinate): Jahn-Teller distortion typically results in an elongated octahedron, with two longer axial bonds and four shorter equatorial bonds. This geometry is common when two solvent molecules or bridging ligands occupy the axial positions.[1][9]

The choice of pyridine derivative significantly influences the final structure. For instance, simple substituted pyridines often form mononuclear complexes,[3] while ligands like 4,4'-bipyridine can act as bridging units to form one-dimensional chains or two-dimensional layered coordination polymers.[10] More complex tridentate ligands, such as 2,2′:6′,2″-terpyridine, chelate to the metal ion to form stable five-coordinate complexes.[2][11]

Visualizing Common Coordination Geometries

The following diagram illustrates the typical coordination environments found in Cu(II)-pyridine complexes.

G cluster_geometries Common Cu(II) Coordination Geometries SP Square Planar (4-Coordinate) Cu_SP Cu(II) SQP Square Pyramidal (5-Coordinate) Cu_SQP Cu(II) OCT Distorted Octahedral (6-Coordinate) Cu_OCT Cu(II) L1_SP Py Cu_SP->L1_SP L2_SP Py Cu_SP->L2_SP L3_SP X Cu_SP->L3_SP L4_SP X Cu_SP->L4_SP L1_SQP Py Cu_SQP->L1_SQP L2_SQP Py Cu_SQP->L2_SQP L3_SQP N Cu_SQP->L3_SQP L4_SQP N Cu_SQP->L4_SQP L5_SQP X (axial) Cu_SQP->L5_SQP L1_OCT Py Cu_OCT->L1_OCT L2_OCT Py Cu_OCT->L2_OCT L3_OCT N Cu_OCT->L3_OCT L4_OCT N Cu_OCT->L4_OCT L5_OCT X (axial) Cu_OCT->L5_OCT L6_OCT X (axial) Cu_OCT->L6_OCT

Caption: Common coordination geometries for Cu(II)-pyridine complexes.

Spectroscopic Characterization: A Multi-faceted Approach

While X-ray crystallography provides a definitive solid-state structure, a combination of spectroscopic techniques is essential to confirm coordination, understand the electronic environment of the copper ion, and verify structural integrity in solution.

Vibrational Spectroscopy (FT-IR and Raman)

Why it's used: Infrared (IR) and Raman spectroscopy are fundamental for confirming that the pyridine ligand has successfully coordinated to the copper(II) center.

What it tells us: Coordination of the pyridine nitrogen atom to the metal ion alters the vibrational modes of the pyridine ring. Key bands, such as the C=N and C=C stretching vibrations, typically shift to higher frequencies upon complexation. Furthermore, the appearance of new, low-frequency bands (typically < 400 cm⁻¹) can be assigned to the Cu-N stretching vibrations, providing direct evidence of bond formation.[7][12] For example, in a study of Cu(II) complexes with 2-ethylpyridine, a strong band at 307 cm⁻¹ in the FT-IR spectrum was assigned to the ν(Cu–N) stretching mode.[7]

Electronic Spectroscopy (UV-Vis)

Why it's used: UV-Visible spectroscopy provides crucial information about the electronic structure and coordination geometry of the Cu(II) ion in solution.

What it tells us: The spectra of these complexes are typically characterized by two main features:

  • d-d Transitions: For d⁹ Cu(II) complexes, a single, broad, and weak absorption band is often observed in the visible region (typically 600-900 nm). This band corresponds to the transition of an electron between d-orbitals (e.g., ²B₁g → ²A₁g in square planar geometry). The energy (λmax) of this transition is sensitive to the ligand field strength and the coordination geometry.[13] For instance, five-coordinate complexes generally have higher intensity d-d bands compared to six-coordinate ones, and the energy can help distinguish between square pyramidal and trigonal bipyramidal geometries.[7]

  • Charge Transfer (CT) Bands: More intense bands are observed in the UV or near-UV region (< 450 nm). These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a pyridine-based orbital to a vacant d-orbital on the copper ion.[7][13][14]

The similarity between solid-state (diffuse reflectance) and solution (UV-Vis) spectra can be used to infer that the primary coordination sphere is retained upon dissolution.[11]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Why it's used: EPR is an exceptionally powerful and sensitive technique for studying paramagnetic d⁹ Cu(II) complexes. It provides detailed insight into the electronic ground state, the geometry of the complex, and the nature of the copper-ligand bonding.[15][16]

What it tells us: The shape and parameters of the EPR spectrum are highly diagnostic of the coordination environment.

  • Anisotropic Spectra: In frozen solutions or solids, Cu(II) complexes exhibit anisotropic spectra characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂).

  • Axial vs. Rhombic Symmetry: For complexes with an elongated octahedral or square pyramidal geometry, the unpaired electron resides primarily in the d(x²-y²) orbital. This leads to an axial spectrum with g₂ > gₓ ≈ gᵧ > 2.0023.[17] Conversely, for a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron is in the d(z²) orbital, resulting in an axial spectrum with gₓ ≈ gᵧ > g₂ ≈ 2.0023.[17] A rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry environment.[18]

  • Covalency: The magnitude of the g-values and the hyperfine coupling constants (A-values) can be used to assess the degree of covalency in the Cu-ligand bonds.

EPR is so effective that it can often be used to determine the gross geometry of a Cu(II) complex simply by inspection of the spectrum.[15][16]

Comparative Data Summary

The tables below summarize representative structural and spectroscopic data for a selection of Cu(II)-pyridine derivative complexes, illustrating the influence of the ligand on the complex's properties.

Table 1: Comparison of Structural Parameters for Selected Cu(II)-Pyridine Complexes

ComplexLigand(s)Coordination GeometryKey Bond Lengths (Å)Reference(s)
[CuCl₂(etpy)₂]2-ethylpyridine (etpy), Cl⁻Square PlanarCu–N = 2.018, 2.023Cu–Cl = 2.251, 2.261[3][7]
[Cu₂(Cl)₂(pyet)₂]2-(hydroxyethyl)pyridine (pyet), Cl⁻Square PyramidalCu–N = 2.020Cu–O = 1.931, 1.939Cu–Cl = 2.258 (basal), 2.938 (axial)[7]
[Cu₂(μ-Cl)₂(R-terpy)₂]²⁺2,2′:6′,2″-terpyridine (terpy) derivative, Cl⁻Square PyramidalCu–N(central) ≈ 1.93Cu–N(peripheral) ≈ 2.02Cu–Cl(basal) ≈ 2.26, Cu-Cl(axial) ≈ 2.65[2][11]
[Cu(bpy)₂(H₂O)₂]²⁺4,4′-bipyridine (bpy), H₂ODistorted OctahedralCu–N ≈ 2.02-2.06 (equatorial)Cu–O ≈ 2.38-2.41 (axial)[10]

Table 2: Comparison of Spectroscopic Data for Selected Cu(II)-Pyridine Complexes

ComplexUV-Vis λmax (d-d band)EPR g-values (frozen solution/solid)Electronic Ground StateReference(s)
[CuCl₂(etpy)₂]~710 nmg‖ = 2.247, g⊥ = 2.053d(x²-y²)[7]
[Cu(en)₂(NO₃)₂] (for comparison)Not specifiedg‖ = 2.21, g⊥ = 2.05d(x²-y²)[15][17]
[Cu(bpy)₂I]ClO₄ (for comparison)Not specifiedg‖ = 2.04, g⊥ = 2.15d(z²)[15][17]
[Cu(L)(Cl)(H₂O)] (L=Schiff base)664 nmg‖ = 2.25, g⊥ = 2.06d(x²-y²)[13]

Experimental Guide: Synthesis and Characterization Workflow

This section provides a trusted, step-by-step methodology for the synthesis and characterization of a representative Cu(II)-pyridine complex, trans-bis(pyridine)dithiocyanato-copper(II). The workflow is designed as a self-validating system, with clear checkpoints for confirming the reaction's progress and the product's identity.

Visualizing the Experimental Workflow

Caption: General workflow for synthesis and characterization of Cu(II) complexes.

Protocol: Synthesis of [Cu(NCS)₂(C₅H₅N)₂]

Causality Behind Choices:

  • Solvent: Water and ethanol are chosen for their ability to dissolve the ionic starting materials and the organic ligand, respectively.

  • Stoichiometry: A 1:2:2 molar ratio of Cu:SCN:Py is used to favor the formation of the desired four-coordinate complex.

  • Purification: Washing removes unreacted starting materials, while recrystallization from a suitable solvent like acetonitrile yields high-purity crystals suitable for analysis.

Step-by-Step Methodology:

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve 1.0 mmol of CuSO₄·5H₂O in 15 mL of deionized water in a 100 mL beaker.

    • Solution B: In a separate beaker, dissolve 2.0 mmol of potassium thiocyanate (KSCN) in 10 mL of deionized water.

  • Synthesis:

    • Add Solution B to Solution A while stirring. A dark green precipitate of Cu(NCS)₂ will form.

    • Slowly add 2.0 mmol of pyridine dropwise to the stirred suspension.

    • Validation Checkpoint: The suspension will change color from dark green to a lighter, brighter green, indicating the coordination of pyridine to the copper center.

    • Continue stirring the reaction mixture at room temperature for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the light green solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate sequentially with 10 mL of deionized water, 10 mL of ethanol, and finally 10 mL of diethyl ether to facilitate drying.

    • Air-dry the product.

  • Recrystallization (Optional, for X-ray quality crystals):

    • Dissolve the crude product in a minimum amount of hot acetonitrile.

    • Allow the solution to cool slowly to room temperature.

    • Validation Checkpoint: Well-formed, bright green crystals should deposit over several hours to days.

    • Isolate the crystals by filtration.

  • Characterization:

    • FT-IR: Acquire a spectrum and look for the characteristic sharp, intense ν(C≡N) stretch of the N-bonded thiocyanate ligand around 2100 cm⁻¹ and shifts in the pyridine ring vibrations.

    • UV-Vis (in a suitable solvent like DMSO): Record the spectrum and identify the broad d-d transition band in the visible region.

    • EPR: Obtain a spectrum of the solid or a frozen solution to determine the g-values and confirm a d(x²-y²) ground state, consistent with a square planar or tetragonally distorted octahedral geometry.[1]

Conclusion and Future Outlook

The structural and spectroscopic properties of copper(II) complexes with pyridine derivatives are intrinsically linked. The choice of ligand—from simple substituted pyridines to complex chelating systems—directly dictates the coordination geometry, which in turn governs the electronic properties observable through UV-Vis and EPR spectroscopy. This structure-property relationship is fundamental to the rational design of new copper(II) complexes. As research progresses, the continued exploration of novel pyridine-based ligands will undoubtedly lead to the development of complexes with enhanced catalytic efficiency, greater biological activity, and unique material properties, further cementing the importance of this class of coordination compounds in science and technology.[19][20]

References

  • Garribba, E., & Micera, G. (2006). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Journal of Chemical Education, 83(8), 1229. [Link]

  • Garribba, E., & Micera, G. (n.d.). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. ResearchGate. [Link]

  • Onodera, H., & Sakurai, T. (1995). EPR studies of copper(II) and cobalt(II) complexes of adriamycin. Inorganica Chimica Acta, 233(1-2), 141-145. [Link]

  • Grybos, R., et al. (2018). Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy. Dalton Transactions, 47(3), 856-866. [Link]

  • Black, D. StC., et al. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (1), 125-136. [Link]

  • Antholine, W. E., et al. (2010). EPR Methods for Biological Cu(II): L-Band CW and NARS. PMC. [Link]

  • Kowalski, D., et al. (2024). Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models. Journal of Medicinal Chemistry. [Link]

  • Masternak, A., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 12(43), 28237-28253. [Link]

  • Masternak, A., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. PMC. [Link]

  • ResearchGate. (n.d.). The UV-Vis spectrum of: a) Cu(II)-terpyridine complex 4, b) Cu(II)-terpyridine complex 4 with 1 equiv. Py and c) Cu(II)-terpyridine complex 4 with 1 equiv. p-DMAP in H₂O (1.0×10⁻⁵ M). [Link]

  • Kowalski, D., et al. (2024). Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models. Journal of Medicinal Chemistry. [Link]

  • Tella, A. C., et al. (2021). Synthesis, characterization, crystal structures, and electrochemical properties of copper(II) complexes of (2,2′-bipyridine) and 1[H]benzo[d]imidazole with pyridine-2,6-dicarboxylic acid. Taylor & Francis Online. [Link]

  • Cook, T. R., et al. (2011). Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination. Inorganic Chemistry, 50(13), 6048-6061. [Link]

  • ResearchGate. (n.d.). Representation of the X-ray crystal structure of [Cu(L pz )(? 2-1,1-N 3 )] n (3). [Link]

  • Hernández-García, I., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. PubMed. [Link]

  • Janiak, C., et al. (2018). Copper(II) Complexes with 4,4′-Bipyridine: From 1D to 3D Lattices. MDPI. [Link]

  • Bikas, R., et al. (2013). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications. [Link]

  • Čobeljić, B., et al. (2021). Synthesis and characterization of copper(II) complex with 2,6-diacetylpyridine-bis(phenylhydrazone). ResearchGate. [Link]

  • Ghiulai, R.-M., et al. (2020). Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity. MDPI. [Link]

  • Janiak, C., et al. (2019). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]

  • Fu, Y., et al. (2022). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. PMC. [Link]

  • Daniele, P. G., et al. (2003). Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 201-207. [Link]

  • Glisic, B. D., et al. (2021). Tailoring copper(II) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity. Dalton Transactions, 50(6), 2133-2149. [Link]

  • Handy, C. R., et al. (2017). Structural Comparison of Copper(II) Thiocyanate Pyridine Complexes. ResearchGate. [Link]

  • Kowalski, D., et al. (2024). Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models. PMC. [Link]

  • Näther, C., & Jess, I. (2019). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PMC. [Link]

  • Venter, G. A., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. [Link]

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